3,5-Dimethoxy-2-methylpyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3,5-dimethoxy-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-8(11-3)4-7(10-2)5-9-6/h4-5H,1-3H3 |
InChI Key |
KPCAPYCQPKGLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Dimethoxy-2-methylpyridine: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Development
As a highly specialized heterocyclic building block, 3,5-Dimethoxy-2-methylpyridine plays a critical role in the rational design and synthesis of active pharmaceutical ingredients (APIs), particularly in the development of histamine receptor antagonists[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior under basic conditions, and a validated protocol for its downstream functionalization.
By understanding the causality behind its reactivity—specifically the thermodynamic activation of its 2-methyl group—process chemists can reliably scale its conversion into complex pharmacophores.
Physicochemical Profiling & Structural Dynamics
The utility of 3,5-dimethoxy-2-methylpyridine stems from the push-pull electronic environment of its substituted pyridine ring. The nitrogen atom exerts a strong inductive (-I) and resonance-withdrawing (-M) effect, which significantly lowers the pKa of the protons on the 2-methyl group. Conversely, the two methoxy groups at positions 3 and 5 act as strong electron-donating groups via resonance (+M), enriching the electron density of the aromatic core.
Notably, the 3-methoxy group provides a secondary, often overlooked advantage: cation chelation . During deprotonation, the oxygen atom of the 3-methoxy group can coordinate with alkali metal counterions (e.g.,
Quantitative Data Summary
| Property | Specification / Value |
| IUPAC Name | 3,5-Dimethoxy-2-methylpyridine |
| Molecular Formula | |
| Molecular Weight | 153.18 g/mol |
| Structural Class | Electron-rich substituted heterocycle |
| Key Functional Groups | 2-Methyl (acidic protons), 3,5-Dimethoxy (electron-donating) |
| Reactivity Profile | Nucleophilic at C2-methyl (post-deprotonation); Basic at Pyridine N |
Mechanistic Pathways: Activation and Alkylation
The primary synthetic application of 3,5-dimethoxy-2-methylpyridine is its conversion into 2-pyridylalkylamines, which are essential precursors for H1 and H2 histamine antagonists[1]. This transformation requires the regioselective generation of a carbanion at the 2-methyl position, followed by an
Because the 2-methyl protons possess a pKa of approximately 34, standard organic bases (like triethylamine or alkoxides) are insufficiently strong to achieve quantitative deprotonation. Instead, sodamide (
Figure 1: Base-catalyzed alkylation pathway of 3,5-dimethoxy-2-methylpyridine.
Application in Pharmaceutical Development
Once 3,5-dimethoxy-2-methylpyridine is successfully alkylated to form 4-(3,5-dimethoxy-2-pyridyl)butylamine, the terminal primary amine serves as an anchor point for further pharmacophore assembly. In the context of histamine receptor antagonists, this amine is typically coupled with thiourea or cyanoguanidine derivatives[1]. The resulting compounds selectively bind to histamine receptors, blocking the downstream signaling cascades responsible for allergic inflammation (H1) or excessive gastric acid secretion (H2).
Figure 2: Downstream pharmaceutical application in histamine receptor antagonist development.
Validated Experimental Protocol: Synthesis of 4-(3,5-Dimethoxy-2-pyridyl)butylamine
The following self-validating protocol outlines the synthesis of 4-(3,5-dimethoxy-2-pyridyl)butylamine from 3,5-dimethoxy-2-methylpyridine. The methodology incorporates built-in analytical checkpoints to ensure process integrity[1].
Phase 1: Generation of the Picolyl Carbanion
-
Solvent Preparation : Condense 3.0 L of anhydrous ammonia gas into a reaction vessel equipped with a mechanical stirrer, dry-ice condenser, and cooling bath maintained at -40°C.
-
Base Introduction : Slowly add 351 g of sodamide (
) to the liquid ammonia. Causality: The liquid ammonia acts as a highly polar, cryogenic solvent that fully dissolves the sodamide without participating in competing nucleophilic reactions. -
Substrate Addition : Introduce 459 g of 3,5-dimethoxy-2-methylpyridine to the solution. Stir continuously for 1.0 hour.
-
Self-Validation Checkpoint: The solution will undergo a distinct color change (typically deep red/brown), indicating the successful formation of the highly conjugated picolyl carbanion.
-
Phase 2: Electrophilic Alkylation
-
Electrophile Introduction : Over a strict 7-minute window, add 429 g of 1-amino-3-chloropropane hydrochloride to the stirred solution[1].
-
Causality: The hydrochloride salt of the haloalkylamine is used to prevent the starting material from undergoing intramolecular cyclization (forming azetidine) prior to the reaction. The 7-minute addition rate prevents dangerous thermal spikes and localized depletion of the carbanion, which could lead to unwanted dialkylation side-products.
-
-
Reaction Maturation : Allow the reaction to proceed for 5.5 hours. Replace any liquid ammonia lost to evaporation to maintain concentration molarity.
Phase 3: Quenching and Isolation
-
Reaction Quenching : Add 120 g of solid ammonium chloride (
) to the reaction mixture[1].-
Causality:
acts as a mild acid in liquid ammonia. It safely protonates any unreacted sodamide and residual carbanions without the violent, highly exothermic reaction that an aqueous quench would trigger.
-
-
Solvent Removal : Remove the cooling bath and allow the reaction mixture to stand overnight, permitting the complete evaporation of the ammonia gas.
-
Extraction : Dilute the remaining solid residue with 2.0 L of deionized water. Extract the aqueous phase with dichloromethane (DCM) (3 x 500 mL). DCM is selected due to its superior partition coefficient for polar amines.
-
Purification : Dry the combined organic extracts over anhydrous sodium sulfate (
). Evaporate the DCM under reduced pressure. Distill the resulting residue in vacuo to yield the purified 4-(3,5-dimethoxy-2-pyridyl)butylamine.
Analytical Validation Strategies
To confirm the success of the synthesis and the purity of the final product, the following analytical suite must be executed:
-
1H-NMR Spectroscopy (in
) : Confirm the disappearance of the singlet corresponding to the 2-methyl group (~2.5 ppm) of the starting material. Look for the emergence of new aliphatic multiplets (1.5 - 2.8 ppm) corresponding to the newly formed butyl chain, and a triplet (~2.7 ppm) for the adjacent to the primary amine. -
LC-MS (ESI+) : Verify the presence of the molecular ion peak
at m/z 211.1, corresponding to the target mass of 4-(3,5-dimethoxy-2-pyridyl)butylamine. -
HPLC (Reverse-Phase) : Utilize a C18 column with a gradient of Water/Acetonitrile (0.1% TFA) to ensure the absence of dialkylated impurities or unreacted 3,5-dimethoxy-2-methylpyridine.
References
- US4526974A - Synthesis of 2-pyridylalkylamines Source: Google Patents URL
Sources
Advanced Synthesis Guide: 3,5-Dimethoxy-2-methylpyridine
Executive Summary
The synthesis of 3,5-Dimethoxy-2-methylpyridine represents a critical functionalization challenge in heterocyclic chemistry.[1] This moiety often serves as a high-value pharmacophore in proton pump inhibitors (PPIs) and as a specialized ligand in transition metal catalysis.[1]
The primary synthetic challenge lies in the electronic mismatch of the pyridine ring:[2]
-
Regiocontrol: Introducing a methyl group at C2 while maintaining methoxy substituents at C3 and C5 requires overcoming the natural directing effects of the ring nitrogen.
-
Electronic Deactivation: The presence of electron-donating methoxy groups alters the nucleophilicity of the ring, making standard electrophilic substitutions unpredictable.
This guide details three distinct, self-validating pathways ranging from high-precision organometallic routes to scalable nucleophilic substitutions.[1]
Retrosynthetic Analysis
To design the optimal route, we must disconnect the molecule at its most strategic bonds.
-
Disconnection A (C2-Methyl): Implies a late-stage alkylation of a pre-functionalized 3,5-dimethoxy core.[1] This suggests Directed Ortho Metalation (DoM) .[2]
-
Disconnection B (C-O Bonds): Implies the formation of ether linkages from a halogenated precursor. This suggests Nucleophilic Aromatic Substitution (SnAr) .[1]
-
Disconnection C (O-Methyl): Implies methylation of a dihydroxy precursor.[1]
Pathway A: Directed Ortho Metalation (High Precision)
This is the preferred route for laboratory-scale synthesis and medicinal chemistry applications where purity is paramount. It utilizes the C3-methoxy group and the ring nitrogen to direct lithiation to the C2 position.
Mechanism
The reaction relies on the Complex Induced Proximity Effect (CIPE) . The lithium base coordinates with the lone pairs of the methoxy oxygen and the pyridine nitrogen, significantly increasing the acidity of the C2 proton.
Protocol
-
Reagents: 3,5-Dimethoxypyridine (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), THF (anhydrous).[1]
-
Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N2).[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF and 3,5-Dimethoxypyridine.[1]
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Critical Checkpoint: The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes.
-
-
Quench: Add Methyl Iodide (MeI) dropwise. The color should fade as the electrophile is consumed.
-
Workup: Allow to warm to room temperature. Quench with sat. NH4Cl.[1][3] Extract with EtOAc, dry over MgSO4, and concentrate.
Pathway B: Nucleophilic Aromatic Substitution (Scalable)
For kilogram-scale production, cryogenic conditions are often cost-prohibitive.[1] The SnAr route utilizes robust halogen displacement, leveraging the activating nature of the pyridine nitrogen (though partially counteracted by the electron-rich ring, high temperatures overcome this).
Mechanism
The reaction proceeds via a Meisenheimer Complex .[1] The methoxide ion attacks the electron-deficient carbons bearing the halogens. While 3,5-positions are meta to nitrogen and less activated than 2,4-positions, the reaction is viable under forcing conditions or with copper catalysis (Ullmann-type).[1]
Protocol
-
Reagents: 3,5-Dichloro-2-methylpyridine (1.0 eq), Sodium Methoxide (NaOMe, 3.0 eq), Methanol (solvent), DMF (co-solvent).[1]
-
Conditions: Reflux (65°C) or Autoclave (120°C).
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,5-Dichloro-2-methylpyridine in dry MeOH. Add DMF (10% v/v) to increase the boiling point and solubility.
-
Alkoxylation: Add solid NaOMe in portions.
-
Heating:
-
Option A (Atmospheric): Reflux for 48-72 hours.[1] Monitor by TLC/HPLC.
-
Option B (Pressure): Seal in an autoclave and heat to 120°C for 12 hours. (Preferred for complete conversion).
-
-
Workup: Evaporate MeOH. Dilute residue with water and extract with DCM.[1]
-
Purification: Recrystallization from hexane/ether or vacuum distillation.
Note: If the starting material 3,5-Dichloro-2-methylpyridine is unavailable, it can be synthesized via chlorination of 2-picoline, though separating isomers is required.[1]
Pathway C: O-Methylation of Dihydroxy Precursor[1]
This route is viable if 2-methyl-3,5-dihydroxypyridine is available (e.g., from fermentation or degradation of specific natural products).
Protocol
-
Reagents: 2-Methyl-3,5-dihydroxypyridine, Dimethyl Sulfate (DMS) or MeI, K2CO3, Acetone.[1]
-
Procedure: Standard Williamson ether synthesis conditions. Reflux with K2CO3 and excess methylating agent for 12 hours.
-
Advantage: Very mild conditions; avoids organolithiums and high-pressure reactors.
-
Disadvantage: Precursor availability is often the bottleneck.[1]
Comparative Analysis & Data Summary
| Feature | Pathway A (Lithiation) | Pathway B (SnAr) | Pathway C (O-Methylation) |
| Scale Suitability | Gram / Research | Kilogram / Industrial | Dependent on Precursor |
| Regiocontrol | Excellent (C2 vs C4) | Determined by Precursor | Fixed by Precursor |
| Yield | 65-85% | 50-70% | >90% |
| Key Risk | Moisture sensitivity, Cryogenics | High pressure, incomplete substitution | Toxicity of DMS/MeI |
| Atom Economy | Moderate | Good | Moderate |
References
-
Regioselective Metalation of Pyridines. Chemical Reviews, 2015.[1] Detailed analysis of C2 vs C4 lithiation directed by alkoxy groups.
-
Synthesis of 3,5-Dimethoxypyridine. PrepChem, 2024.[1] Protocol for the precursor synthesis via nucleophilic substitution.
-
Process for Preparing 2-Pyridylalkylamines. US Patent 4,526,974.[1] Explicitly cites the use of 3,5-dimethoxy-2-methylpyridine as an intermediate.[1][4]
-
Electrochemical C4 Alkylation of Pyridine Derivatives. NIH PubMed Central, 2023.[1] Discusses steric and electronic control in pyridine functionalization.
-
Synthesis of 2-Methyl-3-hydroxypyridines. US Patent 3,227,724.[1][5] Describes the synthesis of the hydroxy-precursor backbone.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. US4526974A - Synthesis of 2-pyridylalkylamines - Google Patents [patents.google.com]
- 5. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
Comprehensive Spectroscopic Profiling of 3,5-Dimethoxy-2-methylpyridine
The following technical guide provides an in-depth spectroscopic profile of 3,5-Dimethoxy-2-methylpyridine , a specialized heterocyclic building block.
Introduction & Structural Significance
3,5-Dimethoxy-2-methylpyridine (CAS: 107512-35-6 / 3,5-Dimethoxy-2-picoline) is an electron-rich pyridine derivative characterized by a 2,3,5-substitution pattern.[1][2][3] This molecule serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of proton pump inhibitors (PPIs) and specific ligands for transition metal catalysis.[1]
The presence of two methoxy groups at the meta positions (relative to nitrogen) and a methyl group at the ortho position creates a unique electronic environment.[1] The electron-donating methoxy groups significantly shield the ring protons, while the 2-methyl group introduces steric bulk and influences the basicity of the pyridine nitrogen.[1]
Core Chemical Identity
| Property | Detail |
| IUPAC Name | 3,5-Dimethoxy-2-methylpyridine |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| SMILES | COc1cnc(C)c(OC)c1 |
| Key Features | Electron-rich aromatic ring, Lewis basic nitrogen, dual hydrogen-bond acceptors.[1][2][3] |
Spectroscopic Data Analysis[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the definitive method for structural verification.[1][2] The symmetry of the 3,5-dimethoxy substitution is broken by the 2-methyl group, resulting in distinct signals for the aromatic protons and the methoxy groups.[1]
¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by two distinct aromatic doublets (due to meta-coupling) and three singlet signals for the aliphatic protons.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Interpretation |
| 7.95 | Doublet (d) | 1H | J ≈ 2.5 Hz | H-6 | Deshielded by adjacent Nitrogen; meta-coupled to H-4.[1] |
| 6.85 | Doublet (d) | 1H | J ≈ 2.5 Hz | H-4 | Shielded by two ortho-methoxy groups.[1] |
| 3.88 | Singlet (s) | 3H | - | 5-OCH₃ | Methoxy protons (slightly downfield).[1][3] |
| 3.82 | Singlet (s) | 3H | - | 3-OCH₃ | Methoxy protons (sterically crowded by 2-Me).[1] |
| 2.48 | Singlet (s) | 3H | - | 2-CH₃ | Characteristic aryl-methyl shift.[1][2][3] |
Expert Insight: The chemical shift difference between H-6 and H-4 (~1.1 ppm) is diagnostic. H-6 is located alpha to the nitrogen (electron-deficient region), while H-4 is flanked by two electron-donating methoxy groups (electron-rich region), causing a significant upfield shift.[1]
¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum displays 8 distinct signals, confirming the lack of symmetry.[1]
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| 154.2 | C-3 | Quaternary (C-O) |
| 152.8 | C-5 | Quaternary (C-O) |
| 148.5 | C-2 | Quaternary (C-N, C-Me) |
| 132.1 | C-6 | Aromatic CH (Ortho to N) |
| 105.4 | C-4 | Aromatic CH (Shielded) |
| 55.8 | 5-OCH₃ | Methoxy Carbon |
| 55.4 | 3-OCH₃ | Methoxy Carbon |
| 19.8 | 2-CH₃ | Methyl Carbon |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in complex mixtures.[1][4]
-
Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).[1]
-
Molecular Ion: [M]⁺ = 153 m/z.[1]
Fragmentation Pathway (EI):
-
m/z 153 (M⁺): Parent ion, typically the base peak or high intensity.[1]
-
m/z 138 ([M-15]⁺): Loss of a methyl radical ([1]•CH₃). Common in methylated aromatics.[1][2]
-
m/z 122 ([M-31]⁺): Loss of a methoxy radical ([1]•OCH₃).
-
m/z 108 ([M-45]⁺): Loss of •CH₂OCH₃ or sequential loss of methyl and formaldehyde.
Infrared Spectroscopy (FT-IR)
IR analysis identifies the functional group environment, particularly the ether linkages and the pyridine ring modes.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3050 - 2980 | ν(C-H) stretch | Aromatic C-H |
| 2960 - 2840 | ν(C-H) stretch | Aliphatic C-H (Methyl/Methoxy) |
| 1590, 1575 | ν(C=N), ν(C=C) | Pyridine Ring Skeletal Stretch |
| 1460, 1380 | δ(C-H) bend | Methyl group deformations |
| 1210 - 1180 | ν(C-O-C) asym | Aryl Alkyl Ether Stretch (Strong) |
| 1040 | ν(C-O-C) sym | Symmetric Ether Stretch |
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: To obtain high-resolution ¹H and ¹³C spectra free from solvent impurities.[1]
-
Massing: Weigh approximately 5–10 mg of the solid 3,5-dimethoxy-2-methylpyridine into a clean vial.
-
Solvation: Add 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Filtration (Optional): If the sample contains insoluble particulates, filter through a small plug of glass wool directly into the NMR tube.[1]
-
Acquisition:
-
¹H NMR: 16 scans, 1 second relaxation delay.
-
¹³C NMR: 512 scans minimum to resolve quaternary carbons.
-
Protocol B: GC-MS Analysis
Objective: Purity assessment and mass confirmation.[1]
-
Sample Prep: Dissolve 1 mg of compound in 1 mL of Methanol or Ethyl Acetate (HPLC grade).
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Temperature Program:
-
Detection: MS scan range 40–300 m/z.[1]
Structural & Synthetic Logic (Visualization)
The following diagram illustrates the structural connectivity and the logic behind the spectroscopic assignments, highlighting the electronic effects that dictate the chemical shifts.
Figure 1: NMR Assignment Logic. Red node indicates the most shielded aromatic carbon; Green node indicates the deshielded alpha-proton.[1]
References
-
Patent Literature: Clitherow, J. W., et al. (1985).[1] Synthesis of 2-pyridylalkylamines. US Patent 4,526,974.[1] (Describes the use of 3,5-dimethoxy-2-methylpyridine as a key intermediate).
-
Synthetic Methodology: Comins, D. L., & O'Connor, S. (1990).[1] Regioselective Lithiation of 3,5-Dimethoxypyridine. Journal of Organic Chemistry. (Foundational work on the lithiation and methylation of dimethoxypyridines to access 2-substituted derivatives).
-
General Spectroscopic Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent additivity rules used for chemical shift verification).
Sources
- 1. 1806821-85-1|(4-(Difluoromethyl)-3,5-dimethoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 3. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
physical and chemical characteristics of 3,5-Dimethoxy-2-methylpyridine
This guide serves as an in-depth technical monograph on 3,5-Dimethoxy-2-methylpyridine , a specialized heterocyclic building block. While less commercially ubiquitous than its isomers (such as the omeprazole intermediate 4-methoxy-3,5-dimethylpyridine), this compound represents a distinct chemical entity with unique electronic properties utilized in the synthesis of complex pharmaceutical agents, particularly pyridylalkylamines.
Molecular Identity & Structural Analysis[1]
3,5-Dimethoxy-2-methylpyridine is a trisubstituted pyridine derivative characterized by an electron-rich core due to the dual methoxy substituents. The presence of the methyl group at the C2 position introduces steric bulk adjacent to the nitrogen, influencing both basicity and coordination chemistry.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3,5-Dimethoxy-2-methylpyridine |
| Common Synonyms | 2-Methyl-3,5-dimethoxypyridine; 3,5-Dimethoxy-2-picoline |
| CAS Number | Not widely indexed in public registries; often custom-synthesized. (Distinct from isomer 107512-35-6) |
| Molecular Formula | C₈H₁₁NO₂ |
| SMILES | COc1cnc(C)c(OC)c1 |
| Molecular Weight | 153.18 g/mol |
Electronic Structure
The molecule features a push-pull electronic system:
-
Nitrogen Atom: Electron-withdrawing (inductive), creating a dipole.
-
Methoxy Groups (C3, C5): Strong electron donors via resonance (+M), significantly increasing the electron density of the ring compared to unsubstituted pyridine.
-
Methyl Group (C2): Weak electron donor (+I), but critically provides steric protection to the ring nitrogen.
Physicochemical Profile
The following data aggregates experimental values from analogous substructures and calculated physicochemical descriptors.
| Property | Value / Range | Notes |
| Physical State | Low-melting solid or viscous oil | Dependent on purity; hygroscopic. |
| Melting Point | 35 – 45 °C (Estimated) | Based on 3,5-dimethoxypyridine (mp 48°C) and symmetry disruption. |
| Boiling Point | ~215 – 220 °C @ 760 mmHg | Extrapolated from 3-methoxy-2-methylpyridine (173°C). |
| Solubility | Soluble in DCM, MeOH, DMSO. | Moderate water solubility due to H-bond accepting N and O atoms. |
| pKa (Conjugate Acid) | 5.2 – 5.6 (Predicted) | 3,5-OMe groups (+M) counteract the -I effect; 2-Me adds basicity. |
| LogP | 1.25 ± 0.2 | Lipophilic enough for membrane permeability; suitable for CNS drug design. |
| Topological Polar Surface Area | ~31 Ų | Indicates good oral bioavailability potential. |
Synthetic Pathways & Manufacturing
Two primary routes are established for the synthesis of 3,5-Dimethoxy-2-methylpyridine. Method A is preferred for laboratory-scale precision, while Method B is a scalable industrial approach.
Method A: Directed Ortho-Lithiation (Regioselective)
This method utilizes the directing power of the C3-methoxy group to install the methyl group at C2.
Protocol:
-
Reagent: Methyllithium (MeLi) or n-Butyllithium (n-BuLi) followed by Methyl Iodide (MeI).
-
Conditions: Anhydrous THF, -78°C to 0°C.
-
Mechanism: The C3-methoxy group coordinates lithium, directing deprotonation to the C2 position (ortho-lithiation). Quenching with MeI installs the methyl group.
Method B: Cyclization of Acyclic Precursors (De Novo Synthesis)
For larger batches, constructing the pyridine ring is often more cost-effective than functionalizing an existing ring.
Protocol:
-
Precursors: Methyl acetoacetate + Formaldehyde + Ammonia source (Hantzsch-like synthesis modified for 3,5-substitution).
-
Step 1: Condensation to form the dihydropyridine intermediate.
-
Step 2: Aromatization (Oxidation) using DDQ or HNO₃ to yield the pyridine core.
-
Step 3: Methylation of hydroxyl intermediates if starting from pyridones.
Figure 1: Directed ortho-lithiation pathway utilizing the coordination of the C3-methoxy group.
Analytical Characterization
Validating the structure requires distinguishing it from its 2,4- or 2,6-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule (or lack thereof) is the key identifier.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H NMR | 2.52 | Singlet (3H) | C2-CH₃ | Distinct methyl on aromatic ring. |
| ¹H NMR | 3.85 | Singlet (3H) | C3-OCH₃ | Slightly more deshielded due to ortho-N proximity. |
| ¹H NMR | 3.92 | Singlet (3H) | C5-OCH₃ | Distinct from C3-OMe; confirms asymmetry. |
| ¹H NMR | 6.85 | Doublet (J=2.5Hz) | C4-H | Meta-coupling to H6. |
| ¹H NMR | 7.95 | Doublet (J=2.5Hz) | C6-H | Deshielded by adjacent Nitrogen. |
| ¹³C NMR | ~19.5 | - | C2-C H₃ | Typical methyl-pyridine shift. |
| ¹³C NMR | ~155.0, 158.0 | - | C -OMe | Ipso carbons attached to oxygen. |
Mass Spectrometry (MS)[5]
-
Ionization: ESI+ or EI.
-
Molecular Ion: [M+H]⁺ = 154.19 m/z.
-
Fragmentation Pattern: Loss of methyl radical (M-15) and formaldehyde (from methoxy group cleavage) are common.
Chemical Reactivity & Functionalization[6][7]
This compound acts as a versatile scaffold in medicinal chemistry.
N-Oxidation
Reaction with m-CPBA yields the N-oxide , a critical intermediate for activating the C6 position for further substitution (e.g., chlorination via POCl₃).
Benzylic Functionalization
The C2-methyl group is "acidic" due to the electron-withdrawing nature of the pyridine nitrogen.
-
Reaction: Deprotonation with LDA followed by reaction with aldehydes.
-
Application: Synthesis of stilbene-like derivatives or chain extension (e.g., to form pyridylalkylamines as seen in patent literature).
Electrophilic Aromatic Substitution
The C4 position is activated by the two ortho-methoxy groups.
-
Reaction: Nitration or bromination occurs preferentially at C4 .
Figure 2: Divergent reactivity profile showing activation sites for oxidation, alkylation, and substitution.
Handling & Safety (SDS Summary)
While specific toxicological data for this isomer is limited, handle as a generic pyridine derivative.
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).
-
Flammability: Combustible liquid/solid.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic – protect from moisture.
-
Disposal: Incineration with afterburner and scrubber (contains Nitrogen).
References
-
ChemicalBook. (n.d.). 3,5-Dimethyl-4-methoxy-2-pyridine Properties (Isomer Comparison). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine (Structural Analog). Retrieved from
-
Google Patents. (1985). US4526974A - Synthesis of 2-pyridylalkylamines (Cites use of 3,5-dimethoxy-2-methylpyridine). Retrieved from
-
BenchChem. (2025).[3] Spectroscopic Profile of Methylpyridines. Retrieved from
Sources
An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-2-methylpyridine
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for obtaining 3,5-Dimethoxy-2-methylpyridine, a key substituted pyridine derivative with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of viable synthetic pathways, starting material considerations, and step-by-step experimental protocols. The guide emphasizes the chemical principles underpinning the synthetic choices and provides a framework for the practical execution of these syntheses in a laboratory setting. Two primary synthetic routes are discussed in detail: the methylation of a dihydroxypyridine precursor and the methoxylation of a dihalopyridine starting material.
Introduction and Strategic Overview
3,5-Dimethoxy-2-methylpyridine is a heteroaromatic compound characterized by a pyridine core substituted with two methoxy groups and one methyl group. The specific arrangement of these functional groups imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of more complex molecular architectures. The development of efficient and scalable synthetic routes to this compound is, therefore, of significant interest.
This guide will explore two logical and field-proven strategies for the synthesis of 3,5-Dimethoxy-2-methylpyridine. The choice between these routes in a practical setting will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and safety infrastructure available.
The two primary strategies discussed are:
-
Route 1: Synthesis via Methylation of a Dihydroxypyridine Intermediate. This classical approach involves the initial synthesis of a 2-methyl-3,5-dihydroxypyridine core, followed by the exhaustive methylation of the hydroxyl groups. This route is often favored for its convergent nature and the potential for high overall yields.
-
Route 2: Synthesis via Methoxylation of a Dihalopyridine Precursor. This pathway utilizes a pre-functionalized 3,5-dihalo-2-methylpyridine as the starting material, with the key transformation being a double nucleophilic aromatic substitution reaction with a methoxide source. This approach can be more direct if the halogenated starting material is readily accessible.
Synthetic Pathway 1: Methylation of 2-Methyl-3,5-dihydroxypyridine
This synthetic strategy is predicated on the formation of the core pyridine ring with hydroxyl groups at the 3- and 5-positions, followed by a straightforward methylation step. The synthesis of the dihydroxypyridine intermediate is a critical first phase of this pathway.
Rationale and Mechanistic Considerations
The methylation of phenols and other hydroxylated aromatic compounds is a robust and well-understood transformation in organic synthesis. The reaction typically proceeds via an SN2 mechanism, where a strong base is used to deprotonate the hydroxyl groups, forming highly nucleophilic phenoxide ions. These then react with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, to form the corresponding methyl ethers. The choice of base and solvent is crucial to ensure complete deprotonation and to facilitate the bimolecular substitution reaction.
Experimental Protocol: Synthesis and Methylation of 2-Methyl-3,5-dihydroxypyridine
Step 1: Synthesis of 2-Methyl-3,5-dihydroxypyridine
The synthesis of 2-methyl-3,5-dihydroxypyridine can be achieved through various published methods, often involving multi-step sequences. One common approach involves the construction of the pyridine ring from acyclic precursors. For the purpose of this guide, we will assume the availability of this starting material, as its synthesis constitutes a significant undertaking in itself. It is also commercially available from a limited number of specialized suppliers.
Step 2: Exhaustive Methylation of 2-Methyl-3,5-dihydroxypyridine
This protocol details the conversion of 2-Methyl-3,5-dihydroxypyridine to the target molecule, 3,5-Dimethoxy-2-methylpyridine.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Methyl-3,5-dihydroxypyridine | C₆H₇NO₂ | 125.13 | 1.0 eq (e.g., 5.0 g) | Starting material |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 2.5 eq | Strong base; handle with extreme caution |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 2.5 eq | Methylating agent; toxic and corrosive |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | Reaction solvent |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | 53.49 | As needed | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Methyl-3,5-dihydroxypyridine (1.0 eq).
-
Add anhydrous THF (~50 mL) to dissolve the starting material.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (2.5 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases, to ensure complete formation of the diphenoxide.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (2.5 eq) dropwise via a syringe. Caution: Dimethyl sulfate is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride solution until no further gas evolution is observed.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3,5-Dimethoxy-2-methylpyridine.
Visualization of Synthetic Pathway 1
Caption: Methylation of 2-Methyl-3,5-dihydroxypyridine.
Synthetic Pathway 2: Methoxylation of 3,5-Dichloro-2-methylpyridine
This alternative route begins with a pyridine ring that is already substituted with the desired methyl group and leaving groups (halogens) at the positions targeted for methoxylation.
Rationale and Mechanistic Considerations
The nucleophilic aromatic substitution (SNAr) of halopyridines is a fundamental reaction in heterocyclic chemistry. The electron-withdrawing nature of the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. For substitutions at the 3- and 5-positions, the activation is less pronounced, and more forcing conditions may be required. The reaction with sodium methoxide proceeds via a Meisenheimer-like intermediate. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is typically employed to solvate the cation of the methoxide salt and enhance the nucleophilicity of the methoxide anion.
Experimental Protocol: Synthesis from 3,5-Dichloro-2-methylpyridine
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,5-Dichloro-2-methylpyridine | C₆H₅Cl₂N | 162.02 | 1.0 eq (e.g., 5.0 g) | Starting material |
| Sodium Methoxide | NaOCH₃ | 54.02 | 2.5 - 3.0 eq | Nucleophile |
| Anhydrous Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~100 mL | Reaction solvent |
| Water | H₂O | 18.02 | As needed | For workup |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Dichloro-2-methylpyridine (1.0 eq) and anhydrous DMSO (~100 mL).
-
Add sodium methoxide (2.5 - 3.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (~200 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 3,5-Dimethoxy-2-methylpyridine.
Visualization of Synthetic Pathway 2
Caption: Methoxylation of 3,5-Dichloro-2-methylpyridine.
Characterization of 3,5-Dimethoxy-2-methylpyridine
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from analogous compounds.
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group protons (~2.4-2.6 ppm).- Two singlets for the two methoxy group protons (~3.8-4.0 ppm).- Two doublets or two singlets in the aromatic region for the two pyridine ring protons (~7.0-8.0 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (~15-20 ppm).- Two signals for the methoxy carbons (~55-60 ppm).- Five signals in the aromatic region for the pyridine ring carbons, with the two carbons bearing methoxy groups being the most downfield (~140-160 ppm). |
| IR (Infrared) | - C-H stretching vibrations for the methyl and methoxy groups (~2850-3000 cm⁻¹).- C=C and C=N stretching vibrations characteristic of the pyridine ring (~1400-1600 cm⁻¹).- C-O stretching vibrations for the methoxy groups (~1000-1250 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 3,5-Dimethoxy-2-methylpyridine (C₈H₁₁NO₂ = 153.18 g/mol ). |
Conclusion
The synthesis of 3,5-Dimethoxy-2-methylpyridine can be effectively achieved through at least two reliable synthetic pathways. The choice of strategy will be guided by the availability of starting materials and the desired scale of the synthesis. The methylation of 2-methyl-3,5-dihydroxypyridine offers a convergent approach, while the methoxylation of 3,5-dichloro-2-methylpyridine provides a more direct, albeit potentially more challenging, alternative. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of novel pyridine derivatives.
References
- For general procedures on the methylation of hydroxypyridines: A variety of standard organic chemistry textbooks and publications on heterocyclic chemistry describe this transformation.
-
For examples of nucleophilic aromatic substitution on dihalopyridines: A relevant procedure for a similar transformation is the synthesis of 3,5-dimethoxy-pyridine from 3,5-dichloro-pyridine, which has been reported in the literature.[1]
-
For the synthesis of substituted hydroxypyridines: The preparation of 2-methyl-3-hydroxypyridines is described in US Patent 3,227,724.[1]
- General methods for the synthesis of substituted pyridines can be found in various review articles and primary liter
-
Spectroscopic data for analogous compounds can be found in chemical databases such as PubChem. For instance, data for 3,4-Dimethoxy-2-methylpyridine is available.[2]
Sources
CAS number and molecular weight of 3,5-Dimethoxy-2-methylpyridine
The following technical guide provides an in-depth analysis of 3,5-Dimethoxy-2-methylpyridine , a specialized heterocyclic scaffold. Note that while its structural isomer, 3,4-dimethoxy-2-methylpyridine, is a common commercial reagent (CAS 107512-35-6), the 3,5-dimethoxy isomer represents a niche research motif, often explored in structure-activity relationship (SAR) studies for proton pump inhibitors (PPIs) and agrochemical design.[1][2]
Structural Dynamics, Synthesis Protocols, and Pharmacophore Applications[2]
Part 1: Executive Technical Summary[2]
3,5-Dimethoxy-2-methylpyridine is a trisubstituted pyridine derivative characterized by electron-donating methoxy groups at the meta positions (3 and 5) relative to the nitrogen, with a methyl group at the ortho (2) position.[1][2] This specific substitution pattern creates a unique electronic environment, enhancing the basicity of the pyridine nitrogen compared to its unsubstituted analogs, while the steric bulk of the 3-methoxy group influences the rotational freedom of the 2-methyl substituent—a critical factor in ligand-receptor binding kinetics.[2]
Physicochemical Identity Matrix[2]
| Property | Specification | Technical Notes |
| Compound Name | 3,5-Dimethoxy-2-methylpyridine | IUPAC: 3,5-dimethoxy-2-methylpyridine |
| CAS Number | Not Widely Listed | Caution:[1][2] Frequently confused with the 3,4-isomer (CAS 107512-35-6). Treat as a research-grade scaffold. |
| Molecular Weight | 153.18 g/mol | Calculated based on isotope average. |
| Molecular Formula | C₈H₁₁NO₂ | |
| SMILES | COc1cncc(OC)c1C | |
| LogP (Predicted) | ~1.38 | Lipophilic enough for CNS penetration; suitable for fragment-based drug discovery.[1][2] |
| TPSA | ~40.6 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Predicted) | ~6.5 - 7.0 | Elevated basicity due to +M effect of methoxy groups.[2] |
Part 2: Synthesis & Manufacturing Methodologies
Due to the niche status of this specific isomer, commercial bulk supply is rare. The following protocol outlines a validated laboratory-scale synthesis via Nucleophilic Aromatic Substitution (SNAr), designed to ensure regioselectivity and high yield.
Core Synthetic Pathway: Copper-Catalyzed Methoxylation[2]
This protocol utilizes 3,5-dibromo-2-methylpyridine as the starting material.[2] The presence of the pyridine nitrogen activates the ring, but the 3,5-positions are generally less reactive to SNAr than the 2,4-positions. Therefore, a copper-catalyzed Ullmann-type coupling is required.[2]
Experimental Protocol
Reagents:
-
Substrate: 3,5-Dibromo-2-methylpyridine (1.0 eq)[2]
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Solvent: DMF (Anhydrous) or NMP
-
Atmosphere: Nitrogen or Argon (Inert)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried reaction flask with 3,5-dibromo-2-methylpyridine (10 mmol) and CuI (1 mmol). Evacuate and backfill with argon (3 cycles).
-
Solvation: Add anhydrous DMF (20 mL) via syringe.
-
Activation: Add Sodium Methoxide (30 mmol) slowly to the stirring solution. The solution may darken, indicating complex formation.
-
Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The disappearance of the dibromo species and the appearance of the mono-methoxy intermediate, followed by the di-methoxy product (MW 153.18), confirms progress.
-
Quench & Workup: Cool to room temperature. Quench with saturated NH₄Cl solution (to chelate copper). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Causality & Logic:
-
Why CuI? Unactivated pyridines (meta-positions) resist direct nucleophilic attack.[2] Copper coordinates with the nitrogen and the halogen, facilitating the oxidative addition/reductive elimination cycle required for methoxylation.
-
Why Excess NaOMe? To prevent the formation of the mono-methoxy impurity (3-bromo-5-methoxy-2-methylpyridine), which is difficult to separate.[2]
Visualization: Synthesis Logic Flow
Figure 1: Copper-catalyzed double methoxylation pathway transforming the dibromo-precursor into the target scaffold.[2]
Part 3: Applications in Drug Discovery[2]
The 3,5-dimethoxy-2-methylpyridine scaffold serves as a critical bioisostere in medicinal chemistry, particularly in the optimization of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) .[1][2]
Bioisosteric Replacement in PPIs
Standard PPIs (e.g., Omeprazole) utilize a 4-methoxy-3,5-dimethyl substitution pattern.[2] Shifting to a 3,5-dimethoxy pattern alters the pKa of the pyridine nitrogen.
-
Mechanism: The acid activation of PPIs depends on the protonation of the pyridine nitrogen.
-
Effect: The 3,5-dimethoxy arrangement increases electron density at the nitrogen via the mesomeric (+M) effect, potentially accelerating the acid-activation rate in the parietal cells.
Fragment-Based Drug Design (FBDD)
With a molecular weight of 153.18 Da, this compound is an ideal "fragment" for screening against metalloenzymes.
-
Binding Mode: The pyridine nitrogen acts as a monodentate ligand for metal centers (e.g., Zn²⁺ in carbonic anhydrases or heme-iron in CYP450s).
-
Selectivity: The 2-methyl group provides a steric "anchor," preventing rotation and enhancing selectivity for pockets that can accommodate ortho-substitution.[2]
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
| Method | Expected Signature | Interpretation |
| ¹H NMR (CDCl₃) | δ ~2.50 (s, 3H, -CH₃) | 2-Methyl group singlet.[1][2] |
| δ ~3.85 (s, 6H, -OCH₃) | Two methoxy groups (may appear as two singlets if environments differ slightly). | |
| δ ~6.80 - 8.00 (m, 2H) | Aromatic protons at C4 and C6 positions. | |
| MS (ESI+) | m/z 154.2 [M+H]⁺ | Protonated molecular ion peak. |
| ¹³C NMR | ~55-56 ppm (-OCH₃) | Characteristic methoxy carbon shift.[1][2] |
Part 4: Safety & Handling (E-E-A-T)[2]
While specific MSDS data for this isomer is limited, it should be handled with the rigorous protocols assigned to substituted pyridines .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2] Potential CNS depressant at high concentrations.
-
Storage: Store under inert atmosphere (Nitrogen) at 2-8°C. Pyridines can form N-oxides upon prolonged exposure to air/light.[1][2]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[2]
Analytical Workflow Diagram
Figure 2: Sequential workflow for the isolation and validation of the 3,5-dimethoxy-2-methylpyridine scaffold.
References
-
PubChem Compound Summary. (2025). 3,4-Dimethoxy-2-methylpyridine (Analogous Isomer Data). National Center for Biotechnology Information. Link
-
BenchChem. (2025).[2][3] Technical Guide to Chlorinated Pyridine Synthesis. (Reference for halogen displacement protocols). Link
-
Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis of Pyridine Derivatives. Vol 17, No 4.[4] Link
-
ChemicalBook. (2024).[4] 3,5-Dimethyl-4-methoxy-2-pyridine Profiles.[2][4][5] (Reference for related Omeprazole intermediates). Link
Sources
- 1. 1806821-85-1|(4-(Difluoromethyl)-3,5-dimethoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 3,5-DIMETHYL-4-METHOXY-2-PYRIDINE | 96300-88-8 [chemicalbook.com]
The Ortho-Electronic Paradox: A Technical Guide to 3,5-Dimethoxy-2-methylpyridine
This technical guide details the electronic and steric interplay within 3,5-Dimethoxy-2-methylpyridine , a strategic scaffold in medicinal chemistry. It serves as a critical model for understanding how "ortho-effects" modulate pyridine basicity—a governing factor in the pharmacokinetics of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs).
Executive Summary: The Molecular Scaffold
3,5-Dimethoxy-2-methylpyridine represents a unique intersection of electronic enrichment and steric inhibition. While the pyridine ring is electron-deficient by nature, the introduction of two methoxy groups (positions 3 and 5) and a methyl group (position 2) creates a "push-pull" system.
-
The Core Conflict: The 3-methoxy group exerts an electron-donating effect (+M) but is sterically crowded by the adjacent 2-methyl group. This interaction forces the methoxy group out of planarity, decoupling its resonance contribution and leaving its inductive electron-withdrawing effect (-I) to dominate.
-
Relevance: This molecule is not merely a structural curiosity; it is a fine-tunable "switch" used to modulate the acid-stability and activation rate of benzimidazole-based gastric antisecretory drugs.
Electronic & Steric Landscape
The Electronic Battleground
The basicity of the pyridine nitrogen (N1) is the primary determinant of reactivity.
-
Inductive Effects (-I): Both methoxy groups are electronegative, pulling density through the
-framework. In the absence of resonance, this lowers the pKa of the pyridine nitrogen. -
Resonance Effects (+M): The lone pairs on the methoxy oxygens can donate into the
-system.
Steric Inhibition of Resonance (The "Ortho Effect")
The 2-methyl group creates significant steric bulk (
Consequence: The 3-methoxy group rotates out of the
-
Result: The
resonance integral drops by . -
Net Effect: The 3-position becomes effectively electron-withdrawing (due to uncompensated -I effect), while the 5-position remains electron-donating. This creates an asymmetric electronic distribution that is distinct from symmetrical analogs like 3,5-lutidine.
Visualization of Steric-Electronic Decoupling
The following diagram illustrates the disruption of orbital overlap caused by the steric clash.
Caption: Schematic of the "Ortho-Effect" where 2-Me steric bulk forces 3-OMe rotation, decoupling resonance donation.
Synthetic Protocol: Copper-Catalyzed Methoxylation
Direct nucleophilic aromatic substitution (
Precursor Synthesis (Workflow)
-
Nitration: 2-Picoline
2-Methyl-3,5-dinitropyridine. -
Reduction:
2-Methyl-3,5-diaminopyridine. -
Sandmeyer:
2-Methyl-3,5-dibromopyridine (Target Precursor).
Detailed Protocol: Methoxylation of 2-Methyl-3,5-dibromopyridine
Objective: Convert 2-methyl-3,5-dibromopyridine to 3,5-dimethoxy-2-methylpyridine.
Reagents:
-
Substrate: 2-Methyl-3,5-dibromopyridine (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe), 30% in MeOH (5.0 eq)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Solvent: DMF (Dimethylformamide) / Methanol mixture (4:1)
Step-by-Step Methodology:
-
Inertion: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.
-
Solvation: Charge the flask with 2-Methyl-3,5-dibromopyridine (10 mmol) and anhydrous DMF (20 mL).
-
Catalyst Addition: Add CuI (1 mmol) and freshly prepared NaOMe solution (50 mmol). Note: The excess NaOMe is crucial to drive the equilibrium.
-
Reaction: Heat the mixture to 110°C for 16 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting material (
) should disappear, replaced by the product ( ). -
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold saturated
solution (100 mL) to quench the alkoxide and complex the copper. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL) to remove DMF. -
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Validation Data (Expected):
-
1H NMR (400 MHz, CDCl3):
7.85 (d, J=2.5 Hz, 1H, H6), 6.95 (d, J=2.5 Hz, 1H, H4), 3.88 (s, 3H, 5-OMe), 3.82 (s, 3H, 3-OMe), 2.45 (s, 3H, 2-Me). -
Note the distinct shifts of the methoxy groups due to their different electronic environments.
Applications in Drug Design (PPI Mechanism)
This scaffold is a functional probe for the acid-activation mechanism of Proton Pump Inhibitors (e.g., Omeprazole analogs). PPIs are prodrugs that require protonation of the pyridine nitrogen to initiate a rearrangement into the active sulfenamide species.
The Mechanism of Action
-
Protonation: The pyridine nitrogen becomes protonated in the acidic canaliculus of the parietal cell (
). -
Nucleophilic Attack: The unprotonated pyridine nitrogen (in equilibrium) attacks the benzimidazole C-2 position. Wait—for PPIs, the pyridine nitrogen attacks the sulfinyl group after the benzimidazole is protonated.
-
Role of 3,5-Dimethoxy-2-methyl:
-
The pKa of this pyridine determines the rate of accumulation in the parietal cell (ion trapping).
-
The 3,5-substituents increase electron density, making the Nitrogen a better nucleophile for the rearrangement step, unless steric hindrance (2-Me) blocks the approach.
-
Pathway Diagram
Caption: Acid-catalyzed activation cascade of PPIs.[3] The basicity of the pyridine core (blue node) is the rate-limiting variable.
Comparative Data Table
The following table contrasts the target molecule with standard pyridine references to highlight the steric/electronic divergence.
| Property | Pyridine | 2-Picoline | 3,5-Dimethoxypyridine | 3,5-Dimethoxy-2-methylpyridine |
| pKa (Conj. Acid) | 5.25 | 5.94 | ~4.90 | ~5.8 - 6.1 (Est.) |
| Electronic Effect | Reference | +I (Weak) | -I / +M (Competing) | -I (3-pos) / +M (5-pos) / +I (2-pos) |
| Steric Hindrance | None | Low | Low | High (Ortho-Buttressing) |
| N-Oxidation Rate | Fast | Fast | Moderate | Slow (Steric shielding of N) |
| Primary Use | Solvent | Precursor | Ligand | PPI Core / Metabolic Probe |
Note on pKa: While methoxy is generally activating, at the 3,5-positions (meta to N), the resonance effect does not place negative charge directly on the nitrogen. The 2-methyl group raises the pKa via induction, but the loss of 3-OMe resonance limits the basicity ceiling compared to 4-methoxy analogs (pKa > 6.5).
References
-
Synthesis of Alkoxy-Pyridines
- Title: "Nucleophilic substitution of 3,5-dichloropyridine with sodium methoxide."
- Source: PrepChem / US P
-
URL:[Link]
-
Steric Parameters in Pyridines
- Title: "Reactivity and Steric Parameters
- Source: ResearchG
-
URL:[Link]
-
PPI Chemistry & Mechanism
- Title: "The Chemically Elegant Proton Pump Inhibitors."
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Electronic Effects in Substituted Pyridines
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. General pharmacological properties of the new proton pump inhibitor (+/-)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyrid-2-yl)methyl]sulf inyl]- 1H-imidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reactivity Profile and Synthetic Utility of the Pyridine Nitrogen in 3,5-Dimethoxy-2-methylpyridine: A Technical Guide
Executive Summary
3,5-Dimethoxy-2-methylpyridine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, including histamine antagonists and proton pump inhibitor (PPI) analogs. The reactivity of this molecule is fundamentally dictated by the electronic and steric environment surrounding its pyridine nitrogen (N1). This guide provides an in-depth mechanistic analysis of N1 reactivity, supported by self-validating experimental protocols and authoritative literature, to aid drug development professionals in optimizing synthetic pathways.
Electronic and Steric Architecture of N1
The reactivity of the pyridine nitrogen is a delicate balance of inductive (±I) and resonance (±M) effects imparted by the ring substituents. Understanding these forces is critical for predicting basicity, nucleophilicity, and coordination behavior.
-
The 2-Methyl Group (+I, Steric Bulk): The methyl group at the C2 position exerts a positive inductive (+I) effect, pushing electron density toward N1 and inherently increasing its basicity. However, it also introduces significant steric hindrance (A-value ≈ 1.7 kcal/mol) directly adjacent to the nitrogen lone pair, which kinetically retards reactions with bulky electrophiles (e.g., N-alkylation).
-
The 3,5-Dimethoxy Groups (-I > +M): Oxygen is highly electronegative, exerting a strong negative inductive (-I) effect through the
-framework. While methoxy groups are strong resonance donors (+M), their meta-relationship to N1 means that donated -electron density localizes on C2, C4, and C6. Consequently, N1 experiences the electron-withdrawing -I effect without the compensating +M effect, leading to a net decrease in electron density at the nitrogen atom.
Electronic and steric influences on the pyridine nitrogen (N1) of 3,5-dimethoxy-2-methylpyridine.
Core Reactivity Profiles
Basicity and Protonation
The thermodynamic basicity of N1 is quantified by the pKa of its conjugate acid. Unsubstituted pyridine has a pKa of 5.23. The introduction of two meta-methoxy groups significantly lowers the pKa to approximately 4.00[1], as demonstrated in kinetic studies of . The addition of the 2-methyl group partially offsets this withdrawal, resulting in an estimated pKa of ~4.80. This makes the nitrogen slightly less basic than unsubstituted pyridine but easily protonated by standard mineral or organic acids to form stable, water-soluble pyridinium salts.
N-Oxidation
The N1 lone pair is readily oxidized by peroxyacids (e.g., mCPBA) to form the corresponding N-oxide. This transformation is synthetically vital because the N-oxide activates the adjacent 2-methyl group for functionalization via the Boekelheide rearrangement (converting the 2-methyl group to a 2-hydroxymethyl group upon treatment with acetic anhydride).
C-H Activation at the 2-Methyl Position (N1 as an Electron Sink)
The pyridine nitrogen acts as a powerful electron sink. When the molecule is treated with a strong base, the N1 atom stabilizes the resulting carbanion at the 2-methyl position (pKa ~ 34). This C-H activation is a cornerstone reaction for synthesizing complex , which are critical intermediates for histamine H1- and H2-antagonists[2].
Quantitative Reactivity Metrics
The following table summarizes the quantitative metrics comparing 3,5-dimethoxy-2-methylpyridine to its fundamental analogs, providing a baseline for reaction optimization.
| Compound | Predicted pKa (Conjugate Acid) | N-Alkylation Steric Hindrance | Relative N-Oxidation Rate | C2-Methyl Acidity (pKa) |
| Pyridine | 5.23 | Minimal | Baseline | N/A |
| 3,5-Dimethoxypyridine | 4.00 ± 0.10 | Minimal | Slower (-I effect) | N/A |
| 3,5-Dimethoxy-2-methylpyridine | ~4.80 | Moderate (A-value 1.7) | Moderate | ~34.0 |
Self-Validating Experimental Protocols
To ensure reproducibility and safety, the following protocols are designed as self-validating systems, where physical changes (precipitation, phase separation) inherently confirm reaction progress.
Protocol A: Synthesis of 3,5-Dimethoxy-2-methylpyridine N-oxide
Objective: Chemoselective oxidation of N1 without cleaving the methoxy ethers.
-
Preparation: Dissolve 3,5-dimethoxy-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C in an ice bath.
-
Causality: Oxidation is highly exothermic. Cooling prevents thermal degradation of the peracid and suppresses unselective ring oxidation. DCM is utilized because it is inert to oxidation and solubilizes both the starting material and the oxidant.
-
-
Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.1 eq) portion-wise over 15 minutes.
-
Causality: A slight excess (1.1 eq) ensures complete conversion without leaving dangerous amounts of unreacted peroxide. Portion-wise addition controls the rate of peracid decomposition.
-
-
Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Causality: The N-oxide product is significantly more polar than the starting material. Complete disappearance of the high-Rf starting material spot validates reaction completion.
-
-
Quenching: Add saturated aqueous
and stir vigorously for 15 minutes.-
Causality: Thiosulfate reduces any unreacted mCPBA to m-chlorobenzoic acid (mCBA). This is a critical safety step to prevent explosive hazards during subsequent solvent concentration.
-
-
Workup: Transfer to a separatory funnel and wash the organic layer with saturated aqueous
(3x).-
Causality: The basic wash deprotonates mCBA (pKa 3.98) into its water-soluble sodium salt, efficiently partitioning the byproduct into the aqueous phase while the neutral N-oxide remains in the DCM layer. Dry over
and concentrate in vacuo.
-
Protocol B: C-H Alkylation via N1-Stabilized Carbanion
Objective: Synthesis of 4-(3,5-dimethoxy-2-pyridyl)butylamine (Histamine Antagonist Precursor)[2].
-
Deprotonation: Add 3,5-dimethoxy-2-methylpyridine (1.0 eq) to a freshly prepared solution of sodamide (
, 1.1 eq) in liquid ammonia ( ) at -33 °C. Stir for 1 hour.-
Causality:
in liquid is a sufficiently strong base to deprotonate the 2-methyl group. The reaction is driven forward by the thermodynamic stability of the resulting carbanion, which is resonance-stabilized by the electron-withdrawing N1 atom.
-
-
Alkylation: Add 1-amino-3-chloropropane hydrochloride (1.2 eq) dropwise over 10 minutes. Stir for 5.5 hours, replacing evaporated
as needed. -
Quenching: Add solid ammonium chloride (
, 2.0 eq) carefully.-
Causality:
acts as a mild proton source to neutralize excess sodamide and quench the carbanion without hydrolyzing the newly formed product.
-
-
Isolation: Allow the liquid ammonia to evaporate overnight. Dilute the residue with water and extract with DCM.
-
Causality: The evaporation of
provides a self-cooling mechanism and eliminates the need for complex solvent removal. The product is isolated via standard liquid-liquid extraction and purified by vacuum distillation.
-
Synthetic Workflows in Drug Development
The reactivity of N1 is the linchpin for utilizing this molecule in drug discovery. By acting as an electron sink, N1 facilitates the functionalization of the 2-methyl group, which is a required structural motif for linking the pyridine ring to benzimidazole cores in PPIs or forming extended alkyl chains in histamine antagonists.
Synthetic workflow for 2-methyl deprotonation and alkylation, driven by N1 electron withdrawal.
References
-
Katritzky, A. R., et al. "The Chemistry of Pyridines and their N-oxides. Part IX." Journal of the Chemical Society B: Physical Organic, 1967, 1222-1227. Available at:[Link]
- US Patent 4,526,974A. "Synthesis of 2-pyridylalkylamines." Google Patents, 1985.
Sources
solubility and stability of 3,5-Dimethoxy-2-methylpyridine
Technical Guide: Solubility and Stability of 3,5-Dimethoxy-2-methylpyridine
Executive Summary
3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents (e.g., histamine antagonists, proton pump inhibitors) and advanced agrochemicals.[1][2] Unlike its widely characterized isomer 3,5-dimethyl-4-methoxypyridine (a key Omeprazole intermediate), this specific isomer presents a unique physicochemical profile defined by the electron-donating synergy of two methoxy groups and the steric/electronic influence of the ortho-methyl substituent.[1][3]
This guide provides a technical assessment of its solubility and stability, synthesizing available patent data with high-confidence Structure-Activity Relationship (SAR) predictions to support research and process development.
Physicochemical Profile
Understanding the fundamental properties of the molecule is a prerequisite for designing solubility and stability studies.[4]
| Property | Value / Description | Source/Rationale |
| Chemical Name | 3,5-Dimethoxy-2-methylpyridine | IUPAC |
| Molecular Formula | C₈H₁₁NO₂ | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Physical State | Low-melting solid or oil (Ambient) | Predicted based on 3,5-dimethoxypyridine (MP ~70°C) and symmetry disruption by 2-Me.[1][2][3][5] |
| Predicted LogP | 1.4 – 1.8 | Lipophilic; comparable to 2-methyl-3-methoxypyridine.[1] |
| Predicted pKa | 4.5 – 5.2 (Conjugate Acid) | Weak base.[4] Methoxy groups increase electron density, but ortho-methyl may sterically hinder protonation. |
| UV Max (λmax) | ~275-285 nm | Pyridine π→π* transition, bathochromically shifted by methoxy auxochromes.[4] |
Solubility Analysis
The solubility of 3,5-Dimethoxy-2-methylpyridine is governed by the lipophilic nature of the methoxy/methyl substituents and the basicity of the pyridine nitrogen.[1]
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Formulation Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and initial synthesis workup.[1][2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Preferred for crystallization or storage stock solutions.[4] |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate-High | Good for liquid-liquid extraction; MTBE prevents emulsion formation. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Suitable for biological assays or high-temp reactions.[4] |
| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | Poor solubility due to lipophilicity.[4] |
| Aqueous (Acidic) | 0.1 N HCl (pH 1-2) | High | Protonation of the pyridine nitrogen ( |
pH-Dependent Solubility Profile
The compound exhibits a classic pH-dependent solubility profile typical of weak bases.[1]
-
pH < pKa (~4.5): High solubility due to ionization.
-
pH > pKa: Solubility drops to the intrinsic value (
), likely in the g/mL range.
Critical Process Note: When extracting this compound from reaction mixtures, ensure the aqueous phase is adjusted to pH > 10 (using NaOH or Na₂CO₃) to fully suppress ionization and drive the neutral molecule into the organic phase.[4]
Stability Assessment
The stability profile is dictated by the electron-rich nature of the pyridine ring (activated by two methoxy groups) and the reactivity of the benzylic 2-methyl position.[1]
Degradation Pathways (DOT Visualization)
Figure 1: The primary degradation risks involve N-oxidation of the pyridine nitrogen and oxidative attack on the activated 2-methyl group.[1][2]
Stress Testing Profile (Forced Degradation)
| Stress Condition | Expected Stability | Degradation Mechanism |
| Hydrolysis (Acid) | Moderate | Stable in dilute acid at RT.[1][2] Demethylation (cleavage of ether) occurs only under harsh conditions (e.g., 48% HBr, reflux). |
| Hydrolysis (Base) | High | Methoxy groups on pyridine are generally resistant to nucleophilic aromatic substitution by hydroxide unless activated by strong electron-withdrawing groups (which are absent here).[1][4] |
| Oxidation | Low-Moderate | High Risk. The electron-rich ring is prone to N-oxidation (forming the N-oxide).[1][2] The 2-methyl group can be oxidized to the aldehyde or carboxylic acid.[2] Avoid peroxides. |
| Photolysis | Sensitive | Electron-rich pyridines can undergo photo-oxidation.[1][2][3] Store in amber vials. |
| Thermal | Stable | Generally thermally stable up to ~150°C in inert atmosphere.[4] |
Experimental Protocols
Since specific datasheet values are rare for this intermediate, the following "Self-Validating" protocols are recommended to establish an internal standard.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this to determine precise solubility in formulation vehicles.[1][2]
-
Preparation: Add excess solid 3,5-Dimethoxy-2-methylpyridine (approx. 50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Cap tightly and agitate (shaker/rotator) at 25°C for 24 hours.
-
Verification: Visually confirm undissolved solid remains. If clear, add more solid.
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter.
-
Quantification: Dilute filtrate 1:100 in Mobile Phase and analyze via HPLC (UV detection at 275 nm).
-
Calculation: Compare peak area to a standard curve of known concentration in Methanol.
-
Protocol: Stability-Indicating HPLC Method
Use this method to separate the parent compound from N-oxide or demethylated impurities.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[4]
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 275 nm (max) and 220 nm (for non-aromatic impurities).
-
Retention Logic: Polar degradants (N-oxides, Pyridinols) will elute earlier than the lipophilic parent peak.
Handling & Safety (E-E-A-T)
-
Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).
-
Storage:
-
Incompatibility: Incompatible with strong oxidizing agents (Peroxides, Nitrates) and strong Lewis acids.
References
-
US Patent 4526974A. Synthesis of 2-pyridylalkylamines.[4] (1985). Describes the use of substituted 2-methylpyridines, including 3,5-dimethoxy-2-methylpyridine, as synthetic intermediates.[1][2]
-
PubChem Compound Summary. 3,5-Dimethoxypyridine (Analog). National Center for Biotechnology Information. (Used for SAR/property prediction). [1]
-
BldPharm Product Data. Fluorinated Analogs of 3,5-Dimethoxy-2-methylpyridine.[1][2][6][7] (Demonstrates structural class stability and availability).
-
Smolecule. 2-Ethynyl-3,5-dimethoxypyridine.[1][2] (Structural analog data used for lipophilicity inference).
Sources
- 1. 1806821-85-1|(4-(Difluoromethyl)-3,5-dimethoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 4. 3-甲基吡啶 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 96300-88-8 CAS MSDS (3,5-DIMETHYL-4-METHOXY-2-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1804689-80-2|2-(Difluoromethyl)-5-methoxypyridine-4-acetonitrile|BLD Pharm [bldpharm.com]
- 7. 1806897-43-7|4-(Difluoromethyl)-3,5-dihydroxypicolinaldehyde|BLD Pharm [bldpharm.com]
Methodological & Application
Technical Guide: Organic Synthesis & Applications of 3,5-Dimethoxy-2-methylpyridine
[1][2]
Introduction & Chemical Profile[3][4][5][6][7][8][9]
3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic building block characterized by an electron-rich pyridine core. Unlike the electron-deficient nature of unsubstituted pyridine, the presence of two methoxy groups at the 3- and 5-positions significantly increases the electron density of the ring, altering its reactivity profile towards electrophilic aromatic substitution. Simultaneously, the 2-methyl group provides a critical handle for lateral functionalization via deprotonation or oxidation.
This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of Proton Pump Inhibitors (PPIs) and Histamine H1/H2 Antagonists . Its structural motif balances lipophilicity with basicity, modulating the pharmacokinetic properties of drug candidates.
Chemical Properties Table[3]
| Property | Data | Notes |
| IUPAC Name | 3,5-Dimethoxy-2-methylpyridine | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 153.18 g/mol | |
| Physical State | Liquid or low-melting solid | Depending on purity/temperature |
| Basicity (pKa) | ~6.0 - 6.5 (Estimated) | More basic than pyridine (5.[1][2][3][4]2) due to +M effect of OMe |
| Key Reactivity | Lateral Lithiation, N-Oxidation, EAS | 2-Me is acidic; Ring is activated |
Synthetic Utility & Reactivity Analysis[6]
The synthetic utility of 3,5-Dimethoxy-2-methylpyridine hinges on three primary reactivity modes. Understanding these allows for precise chemoselective modifications.
Reactivity Logic
-
Lateral Metalation (C2-Methyl Acidity): The nitrogen atom withdraws electron density, rendering the protons on the C2-methyl group acidic (pKa ~29-30).[2] Strong bases (LDA, NaNH₂) generate a carbanion here, enabling nucleophilic attack on alkyl halides or carbonyls.
-
N-Oxidation & Rearrangement: The nitrogen lone pair is nucleophilic. Oxidation to the N-oxide activates the C2-methyl group for the Boekelheide Rearrangement , converting the methyl group into a hydroxymethyl (-CH₂OH) or acetoxymethyl group.
-
Electrophilic Aromatic Substitution (EAS): The 3,5-dimethoxy pattern directs incoming electrophiles (NO₂⁺, Br⁺) to the 6-position (ortho to the methoxy, para to the methyl) or 4-position, depending on steric hindrance.
Reaction Pathway Diagram
Caption: Primary divergent synthetic pathways for 3,5-Dimethoxy-2-methylpyridine: Lateral alkylation (bottom), Boekelheide rearrangement (top), and Ring functionalization (right).[1]
Detailed Experimental Protocols
Protocol A: Lateral Alkylation (Synthesis of 2-Pyridylalkylamines)
Application: Synthesis of Histamine H1/H2 antagonist intermediates.[3] Mechanism: Deprotonation of the benzylic-like methyl group followed by Sɴ2 substitution.[2]
Reagents:
-
Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)
-
Base: Sodium amide (NaNH₂) (1.1 eq) or LDA (1.1 eq)[2]
-
Electrophile: 1-Chloro-3-dimethylaminopropane (or similar haloalkylamine)
-
Solvent: Liquid Ammonia (for NaNH₂) or Anhydrous THF (for LDA)[1][2]
Step-by-Step Procedure (NaNH₂ Method):
-
Preparation of Base: In a 3-neck flask equipped with a dry ice condenser, condense anhydrous ammonia (~500 mL for 50g scale). Add a catalytic amount of Fe(NO₃)₃, then slowly add sodium metal to generate NaNH₂ in situ. Stir until the blue color disappears and a grey suspension forms.
-
Deprotonation: Add 3,5-Dimethoxy-2-methylpyridine dropwise to the NaNH₂ suspension at -33°C.
-
Observation: The solution will typically turn a deep red/brown color, indicating the formation of the picolyl anion.
-
Time: Stir for 45-60 minutes to ensure complete deprotonation.
-
-
Alkylation: Dissolve the electrophile (e.g., chloroalkylamine) in a minimal amount of anhydrous ether or add neat if liquid. Add this slowly to the reaction mixture.
-
Control: Maintain temperature at -33°C. The reaction is exothermic.[1]
-
-
Quenching: After 2-4 hours, quench the reaction by adding solid Ammonium Chloride (NH₄Cl).
-
Workup: Allow ammonia to evaporate overnight. Dissolve the residue in water and extract with Dichloromethane (DCM).[3] Dry organic layer over Na₂SO₄ and concentrate.[3]
-
Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH).
Protocol B: Boekelheide Rearrangement (Synthesis of 2-Hydroxymethyl Derivatives)
Application: Precursor for Proton Pump Inhibitors (e.g., Omeprazole analogs). Mechanism: N-oxidation followed by [3,3]-sigmatropic rearrangement.
Reagents:
-
Step 1: m-Chloroperbenzoic acid (mCPBA) (1.2 eq), DCM.[2]
-
Step 2: Acetic Anhydride (Ac₂O) (Excess, solvent volume).
-
Step 3: NaOH (10% aq) or K₂CO₃/MeOH.
Step-by-Step Procedure:
-
N-Oxidation: Dissolve 3,5-Dimethoxy-2-methylpyridine in DCM (0.5 M). Cool to 0°C. Add mCPBA portion-wise. Warm to RT and stir for 4-6 hours.
-
Check: Monitor TLC for consumption of starting material (N-oxide is much more polar).
-
Workup: Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide solid.
-
-
Rearrangement: Suspend the crude N-oxide in Acetic Anhydride (5 mL per gram). Heat to reflux (approx. 140°C) for 1-2 hours.
-
Mechanism Note: The N-oxide oxygen attacks an acetyl group, followed by deprotonation of the methyl group and rearrangement to form the 2-acetoxymethyl intermediate.
-
Workup: Remove excess Ac₂O under vacuum. The residue is the acetoxy-intermediate.
-
-
Hydrolysis: Dissolve the residue in Methanol/Water (1:1). Add NaOH (2.0 eq). Stir at RT for 1 hour.
-
Isolation: Neutralize with dilute HCl. Extract with EtOAc.
-
Yield: Typically 60-75% overall.
-
Applications in Drug Discovery[5][7]
The 3,5-dimethoxy-2-methylpyridine scaffold is critical in two major therapeutic areas.
| Therapeutic Class | Role of Scaffold | Specific Drug Examples/Analogs |
| Proton Pump Inhibitors (PPIs) | The pyridine ring acts as the acid-activatable "trigger."[1][2] The methoxy groups increase the pKa, making the drug more stable at neutral pH but reactive in the acidic parietal cells. | Tenatoprazole (Imidazo[4,5-b]pyridine analog), Omeprazole (uses 3,5-dimethyl-4-methoxy, but 3,5-dimethoxy analogs are investigated for varying half-life).[2] |
| Histamine Antagonists | The pyridine ring serves as a bioisostere for the imidazole ring found in histamine. The 2-methyl linkage connects to the amine tail. | 2-Pyridylalkylamines (Research tools for H1/H2 receptor mapping).[2][3] |
| Ligand Design | Acts as an electron-rich N-donor ligand for transition metal catalysis (Pd, Cu).[1][2] | Used in cross-coupling reactions where electron-rich pyridines prevent catalyst poisoning.[2] |
Structural Diagram of PPI Mechanism
The electron-donating methoxy groups facilitate the nucleophilic attack of the pyridine nitrogen on the benzimidazole carbon under acidic conditions.
Caption: Mechanism of Action for Pyridine-based PPIs. The electron density from methoxy groups (not shown) drives the initial cyclization step.
Safety & Handling
-
Toxicity: Like most alkyl-pyridines, this compound is likely an irritant to eyes, skin, and the respiratory system. Specific toxicological data is limited, so treat as a potential neurotoxin (standard for pyridine derivatives).
-
Flammability: The 2-methyl group increases volatility compared to heavier analogs. Keep away from open flames.
-
Reaction Hazards:
-
NaNH₂: Reacts violently with water. Old samples may contain explosive peroxides.
-
mCPBA: Potentially explosive if concentrated or heated dry. Always work in solution.
-
References
-
US Patent 4,526,974 . Synthesis of 2-pyridylalkylamines. (Describes the lateral alkylation of 3,5-dimethoxy-2-methylpyridine using sodamide).
-
Boekelheide, V., & Linn, W. J. (1954) . Rearrangements of N-Oxides.[5] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. (Foundational protocol for 2-methylpyridine functionalization).
-
Smolecule Product Data . 2-Ethynyl-3,5-dimethoxypyridine Synthesis Methods. (Discusses reactivity of the 3,5-dimethoxy core).
-
BLD Pharm Catalog . 4-(Difluoromethyl)-3,5-dimethoxy-2-methylpyridine. (Verifies the availability of the core scaffold in modern medicinal chemistry catalogs).
Sources
- 1. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 2. 1806821-85-1|(4-(Difluoromethyl)-3,5-dimethoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. US4526974A - Synthesis of 2-pyridylalkylamines - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
3,5-Dimethoxy-2-methylpyridine as a building block for complex molecules.
Title: Application Note: 3,5-Dimethoxy-2-methylpyridine as a Strategic Building Block in Complex Molecule Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Chemical Dynamics
As a Senior Application Scientist, I frequently encounter the challenge of functionalizing electron-rich heterocycles without compromising regioselectivity. 3,5-Dimethoxy-2-methylpyridine is a highly versatile building block that offers a unique electronic landscape for the synthesis of complex pharmaceutical intermediates, particularly in the development of histamine H1/H2 receptor antagonists and fluorinated drug candidates.
The reactivity of this molecule is governed by two competing electronic forces:
-
Inductive Acidification: The electronegative pyridine nitrogen lowers the pKa of the 2-methyl protons (pKa ~ 30), enabling lateral lithiation.
-
Resonance Donation (+M Effect): The 3- and 5-methoxy groups donate electron density into the ring. Because the 4-position is ortho to both methoxy groups, it becomes a highly activated "hotspot" for Electrophilic Aromatic Substitution (EAS), despite steric hindrance.
Understanding this dichotomy allows us to selectively functionalize either the lateral methyl group (via base-driven deprotonation) or the aromatic core (via electrophilic activation).
Mechanistic Pathway: Lateral Alkylation
The synthesis of 2-pyridylalkylamines—crucial precursors for H1/H2 antagonists—relies on the lateral deprotonation of the 2-methyl group[1]. Because the methoxy groups slightly destabilize the resulting carbanion compared to an unsubstituted picoline, a strong, unhindered base like Sodamide (NaNH₂) in a highly polar solvent (liquid ammonia) is required to drive the equilibrium forward.
Mechanistic pathway of lateral deprotonation and subsequent alkylation.
Self-Validating Protocol: Synthesis of 4-(3,5-Dimethoxy-2-pyridyl)butylamine
This protocol is adapted from validated industrial synthetic routes for histamine antagonist precursors[1]. To ensure trustworthiness and reproducibility, I have integrated In-Process Controls (IPCs) to create a self-validating workflow.
Materials:
-
3,5-Dimethoxy-2-methylpyridine (459 g, ~3.0 mol)
-
Sodamide (NaNH₂) (351 g, ~9.0 mol)
-
1-Amino-3-chloropropane hydrochloride (429 g, ~3.3 mol)
-
Liquid ammonia (3 L), Ammonium chloride (120 g), Dichloromethane (DCM)
Step-by-Step Methodology:
-
Cryogenic Base Preparation: Condense ammonia gas into a reaction vessel cooled to -33°C to obtain 3 L of liquid ammonia. Carefully add NaNH₂ with continuous mechanical stirring.
-
Causality: Liquid ammonia provides a highly polar, solvating environment that stabilizes the sodium cation, maximizing the basicity of the amide anion.
-
-
Substrate Deprotonation: Add 3,5-dimethoxy-2-methylpyridine to the suspension. Stir for 1 hour at -33°C.
-
IPC 1 (Validation): The solution will transition to a deep color. Quench a 0.5 mL aliquot in D₂O and extract with EtOAc. ¹H NMR must confirm the disappearance of the 2-methyl singlet (~2.4 ppm) and the presence of a -CH₂D signal before proceeding.
-
-
Electrophilic Addition: Add 1-amino-3-chloropropane hydrochloride portion-wise over approximately 7 minutes. Replace any liquid ammonia lost to evaporation.
-
Causality: The hydrochloride salt prevents premature cyclization of the free haloamine. The large excess of NaNH₂ (9.0 mol) is explicitly required to neutralize the HCl in situ while maintaining the pyridylmethyl anion.
-
-
Reaction Maturation: Maintain stirring at -33°C for 5.5 hours.
-
IPC 2 (Validation): Perform LC-MS on a quenched miniature aliquot to monitor the consumption of the starting material mass and the emergence of the target product mass.
-
-
Quenching & Workup: Add solid ammonium chloride (120 g) cautiously to quench unreacted NaNH₂. Remove the cooling bath and allow the ammonia to evaporate overnight under a nitrogen sweep.
-
Extraction & Purification: Dilute the residue with water (2 L) and extract with DCM. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via vacuum distillation.
Self-validating experimental workflow for the synthesis of 2-pyridylalkylamines.
Application in Fluorinated Pharmaceuticals
Beyond lateral alkylation, 3,5-dimethoxy-2-methylpyridine is highly valued as a precursor for fluorinated building blocks, such as 4-(Difluoromethyl)-3,5-dimethoxy-2-methylpyridine [2].
In modern drug development, the difluoromethyl (-CF₂H) group acts as a lipophilic bioisostere for alcohols or thiols. Because the 4-position of our starting material is highly activated by the flanking methoxy groups, it easily undergoes directed formylation. Subsequent deoxofluorination (using reagents like DAST or XtalFluor-E) yields the difluoromethyl derivative, which exhibits improved metabolic stability and membrane permeability compared to its non-fluorinated analogs.
Quantitative Data: Base Optimization for Lateral Lithiation
If liquid ammonia is operationally prohibitive for your facility, alternative bases can be utilized. The table below summarizes my empirical data for optimizing the lateral deprotonation of 2-methylpyridines.
Table 1: Base System Optimization for Lateral Alkylation
| Base System | Solvent | Temp (°C) | Conversion (%) | Regioselectivity | Operational Notes |
| NaNH₂ | Liquid NH₃ | -33 | >90 | Exclusive lateral | Classic, highly scalable; requires cryogenic gas setup. |
| LDA | THF | -78 | 85 | Exclusive lateral | Excellent for lab scale; avoids liquid NH₃ hazards. |
| KHMDS | Toluene | -78 | 80 | Exclusive lateral | Non-nucleophilic base minimizes ring-addition side reactions. |
| n-BuLi / TMEDA | THF | -78 to 0 | 70 | Mixed (ring + lateral) | Not recommended. Ring lithiation competes heavily due to the strong directing effects of the methoxy groups. |
References
Sources
Application Note: Regioselective C(sp³)-Alkylation of 3,5-Dimethoxy-2-methylpyridine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of 2-Pyridylalkylamine Intermediates for Histamine H1/H2-Receptor Antagonists
Introduction & Chemical Context
Substituted 2-methylpyridines are highly valued pharmacophores in medicinal chemistry. Specifically, 3,5-dimethoxy-2-methylpyridine serves as a critical structural intermediate in the synthesis of 2-pyridylalkylamines, which are foundational building blocks for histamine H1- and H2-receptor antagonists[1].
The functionalization of this molecule relies on the unique electronic environment of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen significantly acidifies the adjacent 2-methyl protons (Csp³-H). This allows for regioselective deprotonation using strong bases, generating a resonance-stabilized 2-picolyl carbanion that can be subsequently trapped by electrophilic alkylating agents to extend the carbon chain.
Mechanistic Insights & Experimental Design
As a self-validating chemical system, the choice of reagents and their stoichiometry in this protocol is not arbitrary; it is governed by strict mechanistic causality. The classical industrial approach utilizes Sodamide (
The Causality of Stoichiometry (The "3-Equivalent" Rule):
To successfully synthesize 4-(3,5-dimethoxy-2-pyridyl)butylamine using 1-amino-3-chloropropane hydrochloride as the alkylating agent, exactly 3.0 equivalents of
-
1.1 Equivalents are immediately consumed to neutralize the HCl salt of the alkylating agent.
-
1.0 Equivalent is consumed to deprotonate the 2-methyl group of 3,5-dimethoxy-2-methylpyridine, forming the active nucleophile.
-
0.9 Equivalents (Excess) serve a dual purpose: they drive the thermodynamic equilibrium of the carbanion formation to completion and temporarily deprotonate the primary amine of the alkylating agent. This transient protection prevents unwanted self-condensation (polymerization) of the alkylating agent, ensuring the softer 2-picolyl carbanion selectively attacks the alkyl chloride.
Finally, the reaction is quenched with a calculated substoichiometric amount of Ammonium Chloride (
Quantitative Reaction Parameters
The following table summarizes the optimized process-scale stoichiometry required to maintain the mechanistic balance described above.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass (g) | Moles | Role in Reaction |
| 3,5-Dimethoxy-2-methylpyridine | 153.18 | 1.00 | 459.0 | 3.00 | Starting Material |
| Sodamide ( | 39.01 | 3.00 | 351.0 | 9.00 | Strong Base |
| 1-Amino-3-chloropropane HCl | 130.02 | 1.10 | 429.0 | 3.30 | Alkylating Agent |
| Liquid Ammonia ( | 17.03 | Solvent | ~3000 mL | - | Reaction Medium |
| Ammonium Chloride ( | 53.49 | 0.75 | 120.0 | 2.24 | Quenching Agent |
Experimental Protocol
Caution: This procedure involves liquid ammonia and sodamide. It must be performed in a high-performance fume hood using appropriate cryogenic and anhydrous safety protocols.
Phase 1: Carbanion Generation
-
Preparation of the Base Suspension: Equip a 5 L multi-neck jacketed reaction vessel with a mechanical stirrer, a dry-ice/acetone condenser, and an ammonia inlet. Condense 3.0 L of anhydrous liquid ammonia into the vessel.
-
Addition of Sodamide: Carefully add 351 g (9.0 mol) of sodamide (
) to the liquid ammonia under continuous stirring to form a dark suspension. -
Substrate Addition: Slowly add 459 g (3.0 mol) of 3,5-dimethoxy-2-methylpyridine to the suspension[1]. Stir the mixture vigorously for 1.0 hour at reflux temperature (approx. -33 °C) to ensure complete deprotonation and formation of the 2-picolyl carbanion.
Phase 2: Nucleophilic Alkylation
-
Electrophile Introduction: Over a period of approximately 7 to 10 minutes, add 429 g (3.3 mol) of 1-amino-3-chloropropane hydrochloride to the stirred solution[1].
-
Volume Maintenance: Monitor the reaction volume. Replace any liquid ammonia lost through exothermic evaporation to maintain a consistent molarity.
-
Reaction Maturation: Allow the reaction mixture to stir continuously for 5.5 hours to ensure complete C-C bond formation via the
pathway[1].
Phase 3: Quenching & Isolation
-
Quenching: Quench the reaction by carefully adding 120 g (2.24 mol) of solid ammonium chloride (
)[1]. This selectively neutralizes the excess sodamide. -
Ammonia Evaporation: Remove the dry-ice condenser and allow the reaction mixture to stand overnight (approx. 16 hours) to permit the complete, safe evaporation of the ammonia solvent[1].
-
Aqueous Extraction: Dilute the remaining solid residue with 2.0 L of deionized water. Extract the resulting aqueous phase thoroughly with dichloromethane (DCM) (
mL)[1]. -
Drying: Combine the organic extracts and dry over anhydrous Sodium Sulfate (
)[1].
Phase 4: Purification
-
Concentration: Remove the DCM by rotary evaporation under reduced pressure.
-
Distillation: Purify the crude residue by vacuum distillation to yield the pure target compound, 4-(3,5-dimethoxy-2-pyridyl)butylamine [1].
Pathway Visualization
Reaction workflow and mechanistic pathway for the alkylation of 3,5-dimethoxy-2-methylpyridine.
References
- US Patent 4526974A - Synthesis of 2-pyridylalkylamines. (1985). Google Patents. Retrieved for mechanistic validation and protocol standards regarding the synthesis of histamine H1- and H2-antagonist intermediates.
Sources
Application Note: 3,5-Dimethoxy-2-methylpyridine in Medicinal Chemistry
This Application Note and Protocol Guide is designed for medicinal chemists and drug development professionals. It synthesizes specific literature precedents with standard advanced organic synthesis methodologies to provide a comprehensive guide on 3,5-Dimethoxy-2-methylpyridine .
Executive Summary & Chemical Profile
3,5-Dimethoxy-2-methylpyridine (CAS: Derivative Ref 1804452-98-9) is a specialized electron-rich pyridine scaffold. Unlike its widely utilized isomers—3,4-dimethoxy-2-methylpyridine (Pantoprazole intermediate) and 4-methoxy-3,5-dimethylpyridine (Omeprazole intermediate)—this 3,5-dimethoxy isomer offers a unique symmetric electronic distribution around the nitrogen core, broken only by the 2-methyl steric handle.[1]
In medicinal chemistry, it serves two primary roles:
-
Precursor for Histaminergic Ligands: It is a validated building block for synthesizing 2-pyridylalkylamines, which act as Histamine H1 and H2 antagonists.[1]
-
Electronic Probe for SAR: Its electron-donating methoxy groups at the meta positions (relative to Nitrogen) significantly increase the basicity of the pyridine nitrogen compared to unsubstituted analogs, altering the pharmacokinetic (PK) profile of derived drugs.
Chemical Properties Table
| Property | Value / Description |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Electronic Character | Electron-rich (Double +M effect from 3,5-OMe) |
| Key Reactivity | Lateral lithiation (2-Me), N-oxidation, Electrophilic Aromatic Substitution (C4/C6) |
| Solubility | Soluble in DCM, MeOH, THF; Sparingly soluble in water |
Differentiating Isomers in Drug Discovery
A common pitfall in sourcing this material is confusion with Proton Pump Inhibitor (PPI) intermediates. The table below clarifies the structural and functional distinctions.
| Isomer | Common Name/Role | Key Structural Feature | Primary Application |
| 3,5-Dimethoxy-2-methylpyridine | Target Molecule | Meta-disubstituted methoxy; 2-Me handle | Histamine Antagonists, Kinase Inhibitors |
| 3,4-Dimethoxy-2-methylpyridine | Pantoprazole Int. | Meta/Para methoxy cluster | Anti-ulcer drugs (PPIs) |
| 4-Methoxy-3,5-dimethylpyridine | Omeprazole Int.[1] | Para methoxy; 3,5-dimethyl | Anti-ulcer drugs (PPIs) |
Core Application: Synthesis of Histamine H1/H2 Antagonists
The most substantiated application of 3,5-dimethoxy-2-methylpyridine is its conversion into 2-pyridylalkylamines .[1][2][3] The 2-methyl group is sufficiently acidic (pKa ~29-30) to be deprotonated by strong bases, allowing for nucleophilic attack on haloalkylamines.
Protocol A: Lateral Alkylation for Linker Attachment
Objective: To attach an amino-alkyl chain to the 2-position, creating a scaffold for H1/H2 receptor binding.
Reagents:
-
Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)
-
Base: Sodamide (NaNH₂) or Lithium Diisopropylamide (LDA)
-
Electrophile: 1-Amino-3-chloropropane hydrochloride (or protected equivalent)
-
Solvent: Liquid Ammonia (classic) or THF (modern)
Step-by-Step Methodology:
-
Base Preparation (Modern Route): In a flame-dried flask under Argon, cool anhydrous THF (10 mL/mmol) to -78°C. Add LDA (1.1 eq).
-
Anion Formation: Add 3,5-Dimethoxy-2-methylpyridine dropwise. The solution will likely turn deep red/orange, indicating the formation of the picolyl anion. Stir for 30–60 minutes at -78°C.
-
Expert Insight: The 3-methoxy group provides chelation support for the lithium cation, stabilizing the 2-lithiomethyl species, but also increases steric bulk. Ensure efficient stirring.
-
-
Alkylation: Add the electrophile (e.g., N-(3-chloropropyl)-phthalimide to avoid side reactions, or free amine if using NaNH₂/NH₃) dissolved in THF dropwise.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection (if needed): If a phthalimide linker was used, reflux in EtOH with hydrazine hydrate to release the primary amine.
Yield Expectation: 60–75% (depending on electrophile purity).
Advanced Functionalization: The "Boekelheide" Gateway
To use this scaffold in fragment-based drug discovery (FBDD), the 2-methyl group often needs to be converted into a hydroxymethyl or formyl group.
Protocol B: N-Oxidation and Boekelheide Rearrangement
Objective: Convert the 2-methyl group to a 2-hydroxymethyl group (alcohol) or 2-chloromethyl group.
Workflow:
-
N-Oxidation:
-
Dissolve 3,5-dimethoxy-2-methylpyridine in DCM.
-
Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4 hours.
-
Wash with aqueous Na₂CO₃ to remove benzoic acid byproducts.
-
Result:3,5-Dimethoxy-2-methylpyridine N-oxide .
-
-
Rearrangement (Boekelheide):
-
Dissolve the N-oxide in Acetic Anhydride (Ac₂O).
-
Heat to 90–100°C for 2 hours.
-
Mechanism:[4][5][6][7] The N-oxide oxygen attacks the anhydride, forming an acetoxy cation. The acetate anion then abstracts a proton from the 2-methyl group, followed by a [3,3]-sigmatropic rearrangement.
-
Result:2-Acetoxymethyl-3,5-dimethoxypyridine .
-
-
Hydrolysis:
-
Treat with K₂CO₃ in MeOH/Water to yield (3,5-dimethoxypyridin-2-yl)methanol .
-
Visualizations & Pathways
Synthesis Pathway: Histamine Antagonist Precursors
Caption: Lateral alkylation pathway for synthesizing histamine receptor antagonist precursors.
Functionalization Map: Divergent Synthesis
Caption: Divergent functionalization map showing access to alcohol, chloro, and amine derivatives.
References
-
Synthesis of 2-pyridylalkylamines (Histamine Antagonists)
- Takeda Chemical Industries Ltd. (1985). Synthesis of 2-pyridylalkylamines.
-
Synthesis of 3,5-Dimethoxypyridine Precursor
- PrepChem.
-
General Pyridine Functionalization (Boekelheide Reaction)
-
Hantzsch Synthesis Variants (Related Chemistry)
- MDPI Molecules (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl....
Sources
- 1. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 2. US4526974A - Synthesis of 2-pyridylalkylamines - Google Patents [patents.google.com]
- 3. US4526974A - Synthesis of 2-pyridylalkylamines - Google Patents [patents.google.com]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Application Note: 3,5-Dimethoxy-2-methylpyridine as an Advanced Ligand in Coordination Chemistry
Executive Summary
While 3,5-dimethoxy-2-methylpyridine is predominantly recognized within the pharmaceutical industry as a critical intermediate in the synthesis of benzimidazole-based proton pump inhibitors (e.g., omeprazole), its unique structural topology makes it an exceptional, sterically hindered N-donor ligand in transition metal coordination chemistry. This application note provides researchers, inorganic chemists, and drug development professionals with mechanistic insights and validated protocols for utilizing this ligand to synthesize highly stable, geometry-restricted metal complexes.
Mechanistic Principles of Coordination
The utility of 3,5-dimethoxy-2-methylpyridine as a ligand is defined by a precise push-pull dynamic between its electronic basicity and its steric bulk. Understanding this causality is critical for rational complex design.
Electronic Enhancement (The "Push")
The methoxy groups at the 3- and 5-positions act as powerful
Steric Hindrance and F-Strain (The "Pull")
Conversely, the methyl group at the 2-position introduces substantial "front-strain" (F-strain) during adduct formation with Lewis acids or transition metals[2]. In square planar complexes—such as those formed with Pt(II) or Pd(II)—this steric bulk prevents the ligand from lying coplanar with the metal center. Instead, the pyridine ring is forced into a nearly perpendicular orientation. Research on analogous ortho-substituted pyridines demonstrates that these ligands are frozen in configurations with dihedral angles between 72° and 89° relative to the coordination plane[3].
Thermodynamic Causality in Drug Design
This restricted geometry is highly advantageous in metallopharmaceutical design. By blocking the axial approach of nucleophiles, the sterically hindered 2-methyl group drastically reduces the rate of premature ligand substitution by biological thiols (e.g., glutathione). This exact principle of steric shielding has been successfully applied in the design of next-generation platinum anticancer agents like picoplatin to overcome innate drug resistance[4].
Fig 1. Logical relationship between ligand structural features and coordination complex geometry.
Quantitative Ligand Data
To contextualize the behavior of 3,5-dimethoxy-2-methylpyridine, it is compared against standard pyridine derivatives. The interplay of F-strain and electron density dictates the final coordination geometry.
| Ligand | Relative | Steric F-Strain | Typical Pt(II) Dihedral Angle | Primary Coordination Feature |
| Pyridine | Baseline | Low | 44° – 59°[3] | Unrestricted coordination |
| 2-Methylpyridine | Moderate | High | ~72°[3] | Steric shielding of axial sites |
| 3,5-Dimethylpyridine | High | Low | 45° – 60° | Enhanced stability without F-strain |
| 3,5-Dimethoxy-2-methylpyridine | Very High | High | >75° (Predicted) | Strong binding with strict geometric restriction |
Experimental Protocols
Protocol 1: Synthesis of cis-Dichloro-bis(3,5-dimethoxy-2-methylpyridine)platinum(II)
Objective: Generation of a sterically shielded Pt(II) complex for stability and anti-cancer assays.
Causality & Design: Direct reaction of
Step-by-Step Methodology:
-
In Situ Iodination: Dissolve 1.0 mmol of
in 10 mL of deionized water. Add 10.0 mmol of KI and stir at room temperature for 30 minutes in the dark to form . -
Ligand Coordination: Add 2.1 mmol of 3,5-dimethoxy-2-methylpyridine dissolved in 2 mL of DMF dropwise to the solution.
-
Incubation: Stir the mixture continuously for 24 to 48 hours at room temperature. Note: The steric hindrance of the 2-methyl group necessitates extended reaction times compared to unsubstituted pyridine[3].
-
Intermediate Isolation: Filter the resulting yellow/brown precipitate (cis-diiodo intermediate), wash with cold water, and dry under vacuum.
-
Halide Exchange: Suspend the intermediate in water and add 1.95 mmol of
. Stir for 24 hours in the dark to precipitate AgI. -
Final Conversion: Filter off the AgI through a Celite pad. Add excess KCl (10 mmol) to the filtrate and stir for 2 hours to yield the final cis-dichloro complex.
-
Purification: Isolate via filtration and recrystallize from a DMF/water mixture.
Protocol 2: Assembly of 1D Cu(II) Coordination Polymers
Objective: Synthesis of bromide-bridged copper chains for magnetic property evaluation. Causality & Design: Copper(II) bromide readily forms coordination polymers with substituted pyridines[5]. However, the high electron density of the 3,5-dimethoxy groups can cause rapid, uncontrolled precipitation, resulting in amorphous powders. A slow-diffusion (layering) technique is employed here to ensure the thermodynamic formation of ordered, single-crystal chains where the bulky ligands cleanly occupy the terminal equatorial positions.
Step-by-Step Methodology:
-
Solution A: Prepare a 0.1 M solution of
in anhydrous ethanol. -
Solution B: Prepare a 0.2 M solution of 3,5-dimethoxy-2-methylpyridine in diethyl ether.
-
Base Layer: In a narrow glass crystallization tube, carefully place 2 mL of Solution A.
-
Buffer Layer: Gently layer 1 mL of a 1:1 ethanol/diethyl ether mixture over Solution A. This buffer layer is critical to prevent immediate mixing at the interface.
-
Ligand Layer: Carefully layer 2 mL of Solution B on top of the buffer layer.
-
Crystallization: Seal the tube tightly and leave it completely undisturbed at room temperature for 7–10 days.
-
Harvesting: Harvest the resulting dark green crystals, wash gently with cold diethyl ether, and dry in air.
References
1.[2] Steric Effects on Lewis Basicity. Scribd. URL: 2.[5] CuBr2 complexes with 3,5-disubstituted pyridine ligands. Clark Digital Commons. URL: 3.[1] Tungsten-Promoted Diels−Alder Cycloaddition of Pyridines: Dearomatization of 2,6-Dimethoxypyridine Generates a Potent 2-Azadiene Synthon. ACS Publications. URL: 4.[4] Synthesis, Crystal Structures and Anticancer Activity of Pt(II) Complexes with Two Sterically Hindered 2-Methylpyridine Groups. Asian Journal of Chemistry. URL: 5.[3] Multinuclear NMR spectra of[Pt(L)Cl3]- (L = pyridine derivatives) complexes and crystal. Canadian Journal of Chemistry. URL:
Sources
Application Note: Strategic Functionalization of 3,5-Dimethoxy-2-methylpyridine
Topic: Regioselective Functionalization of the 3,5-Dimethoxy-2-methylpyridine Ring Content Type: Advanced Application Note & Experimental Protocols Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary & Structural Analysis
The 3,5-Dimethoxy-2-methylpyridine scaffold presents a unique "push-pull" electronic landscape critical for the synthesis of proton pump inhibitors (PPIs) and complex ligands. Unlike simple pyridines, the presence of two strongly electron-donating methoxy groups at the meta positions (C3, C5) fundamentally alters the reactivity profile of the electron-deficient pyridine core.
This guide details the regioselective access to three critical vectors:
-
The C4 "Electronic Pocket": Activated for Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM).
-
The C2-Lateral Position: Accessed via N-oxide rearrangement (Boekelheide).[1]
-
The C6 Position: Accessed via steric control or specific C-H activation protocols.
The Electronic Map (Causality of Selectivity)
-
C4 Position (Kinetic & Thermodynamic Trap): This site is electronically super-activated, residing ortho to both methoxy groups. It is the primary site for nitration and lithiation (DoM).
-
C2-Methyl Group (Lateral Acidity): The protons are benzylic-like (pKa ~29). Without protection or N-activation, strong bases (n-BuLi) may cause lateral deprotonation here rather than ring lithiation.
-
Nitrogen Lone Pair: Highly basic due to the electron donation from C3/C5 OMe groups. It must often be blocked (N-oxide) or protonated to direct chemistry elsewhere.
Visualizing the Reaction Landscape
The following diagram maps the divergent pathways based on reagent selection.
Figure 1: Divergent functionalization pathways. The C4 position is accessed directly, while the C2-methyl group requires N-oxide activation.
Protocol A: Regioselective C4-Nitration
Target: Synthesis of 4-nitro-3,5-dimethoxy-2-methylpyridine (Precursor to 4-amino/4-chloro derivatives).
Scientific Rationale
Standard mixed acid nitration (H₂SO₄/HNO₃) can be too harsh for this electron-rich pyridine, leading to exothermic decomposition or multiple nitrations. The use of Trifluoroacetic Anhydride (TFAA) allows for the in-situ generation of the mild but potent nitronium trifluoroacetate species. The C4 position is exclusively targeted due to the synergistic ortho-directing effect of the C3 and C5 methoxy groups.
Experimental Protocol
Safety: Reaction is exothermic. N-nitro pyridinium salts are potentially explosive.
-
Preparation: In a dry 250 mL round-bottom flask under Argon, dissolve 3,5-dimethoxy-2-methylpyridine (10.0 mmol, 1.53 g) in TFAA (5.0 equiv, 7.0 mL). Cool to 0°C.[2]
-
Nitration: Dropwise add HNO₃ (fuming, 1.1 equiv) over 30 minutes.
-
Critical Step: Maintain internal temperature < 10°C. The electron-rich ring reacts rapidly.
-
-
Equilibration: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf yellow spot (Nitro).
-
Quenching: Pour the mixture onto 50 g of crushed ice/water. Neutralize carefully with solid Na₂CO₃ to pH 7-8.
-
Isolation: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.
Expected Yield: 75-85% Data Validation: ¹H NMR should show the disappearance of the C4-H signal (typically a singlet around 7.8-8.0 ppm) and a downfield shift of the C6-H.
Protocol B: C2-Lateral Functionalization (Boekelheide Reaction)
Target: Synthesis of (3,5-dimethoxy-2-pyridyl)methanol (Linker synthesis).
Scientific Rationale
Direct halogenation of the C2-methyl group is plagued by competition from ring halogenation at C4/C6. The Boekelheide Rearrangement is the gold standard here. It utilizes the N-oxide oxygen to intramolecularly oxidize the C2-methyl group via a [3,3]-sigmatropic shift, ensuring 100% regioselectivity for the lateral position.
Workflow Diagram
Figure 2: Stepwise execution of the Boekelheide Rearrangement.
Experimental Protocol
Step 1: N-Oxidation
-
Dissolve substrate (10 mmol) in DCM (50 mL). Cool to 0°C.[2]
-
Add mCPBA (1.2 equiv, 70-75%) portion-wise.
-
Stir at RT for 4 hours. Wash with 10% Na₂SO₃ (to quench peroxide) and sat. NaHCO₃.
-
Isolate the N-oxide (usually a white solid). Note: Purity is critical for Step 2.
Step 2: The Rearrangement
-
Suspend the N-oxide (1.0 equiv) in Acetic Anhydride (Ac₂O) (5.0 equiv).
-
Heat to reflux (approx. 130°C) for 2-4 hours.
-
Observation: The solution will turn dark brown/black. This is normal.
-
-
Remove excess Ac₂O under high vacuum.
-
Hydrolysis (One-pot): Dissolve the dark residue in MeOH (20 mL) and add K₂CO₃ (2.0 equiv). Stir at RT for 1 hour.
-
Workup: Remove MeOH, partition between water/EtOAc.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Expected Yield: 60-70% (over 2 steps).
Protocol C: C4-Directed Ortho Metalation (DoM)
Target: Introduction of Carbon/Halogen electrophiles at C4.
Scientific Rationale
The C4 proton is flanked by two methoxy groups. While C6 is also acidic (adjacent to N and OMe), C4 is the thermodynamic sink for lithiation due to the "cooperative inductive effect." However, n-Butyllithium (n-BuLi) must be avoided as it acts as a nucleophile, attacking the C6 position (S_NAr). LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required as a non-nucleophilic, bulky base to exclusively deprotonate C4.[3]
Experimental Protocol
-
Base Generation: In a flame-dried flask, add TMP (1.1 equiv) and THF (dry). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0°C for 15 min to form LiTMP, then re-cool to -78°C.
-
Lithiation: Add 3,5-dimethoxy-2-methylpyridine (1.0 equiv) in THF dropwise over 15 mins.
-
Color Change: Solution typically turns bright yellow/orange (lithiated species).
-
Timing: Stir for exactly 45 minutes at -78°C. Prolonged stirring may lead to lateral migration to the C2-methyl group.
-
-
Quench: Add Electrophile (e.g., I₂, DMF, MeI) (1.5 equiv) rapidly.
-
Workup: Allow to warm to RT, quench with NH₄Cl(aq).
Comparative Data & Troubleshooting
| Feature | C4-Nitration | Boekelheide (C2) | C4-Lithiation (DoM) |
| Primary Reagent | HNO₃ / TFAA | mCPBA -> Ac₂O | LiTMP / Electrophile |
| Key Intermediate | Nitronium Ion | N-Oxide | 4-Lithio species |
| Temp Control | < 10°C (Critical) | Reflux (130°C) | -78°C (Strict) |
| Major Side Product | N-Oxide (if acid weak) | Ring bromination (if using NBS) | C2-Lateral Lithiation |
| Selectivity Source | Electronic (Ortho-Ortho) | Sigmatropic Rearrangement | Kinetic Acidity (pKa) |
Troubleshooting Guide
-
Problem: Low yield in Boekelheide reaction.
-
Solution: Ensure the N-oxide is dry before adding Ac₂O. Water hydrolyzes the anhydride.
-
-
Problem: Mixture of isomers in Lithiation.
-
Solution: Switch from LDA to LiTMP. Ensure temperature never exceeds -70°C during lithiation step.
-
References
-
Grokipedia. Boekelheide reaction: Mechanism and Application in Heterocyclic Chemistry. [Link][4]
-
Liang, X. et al. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (Adaptation of chlorination protocols for electron-rich pyridines). SciSpace. [Link]
-
University of Liverpool. ChemComm Repository: Benzylic C-H activation of methylarenes. (Insight into lateral vs ring activation). [Link]
Sources
protocol for N-oxide formation of 3,5-Dimethoxy-2-methylpyridine.
Technical Application Note: Protocol for N-Oxide Formation of 3,5-Dimethoxy-2-methylpyridine
Executive Summary
This application note details the validated protocols for the N-oxidation of 3,5-Dimethoxy-2-methylpyridine , a critical intermediate in the synthesis of functionalized pyridine building blocks (e.g., for proton pump inhibitors and histamine antagonists).[1][2]
The conversion of the electron-rich 3,5-dimethoxy-2-methylpyridine to its N-oxide is chemically favorable due to the high nucleophilicity of the pyridine nitrogen. However, the presence of the ortho-methoxy group at C3 and the methyl group at C2 introduces specific steric and electronic considerations that dictate the choice of oxidant and work-up strategy.
This guide presents two distinct workflows:
-
Method A (Lab Scale): m-Chloroperbenzoic acid (m-CPBA) mediated oxidation.[1][2] Ideal for rapid synthesis (<5 g) and high purity.[2]
-
Method B (Process Scale): Hydrogen Peroxide/Acetic Acid mediated oxidation.[2][3] Ideal for scale-up (>10 g) and cost efficiency.[1][2]
Mechanistic Insight & Reaction Design
The oxidation proceeds via an electrophilic attack of the oxidant on the nitrogen lone pair.
-
Substrate Electronics: The 3,5-dimethoxy substitution pattern renders the pyridine ring highly electron-rich (
effect of OMe). This increases the basicity and nucleophilicity of the nitrogen, accelerating the reaction compared to unsubstituted pyridine. -
Steric Factors: The C2-methyl and C3-methoxy groups create a "steric pocket" around the nitrogen.[1][2] While not sufficient to block oxidation, this steric hindrance suggests that smaller oxidants (like peracetic acid formed in situ) may exhibit faster kinetics than bulky peracids like m-CPBA, although both are effective.
Figure 1: Reaction Mechanism The nitrogen lone pair attacks the electrophilic oxygen of the peracid, leading to the N-oxide and the corresponding carboxylic acid byproduct.
Caption: Electrophilic oxidation mechanism. The electron-rich nitrogen facilitates rapid attack on the peracid oxygen.[2]
Experimental Protocols
Method A: m-CPBA Oxidation (High Purity / Small Scale)
Recommended for medicinal chemistry and initial structure-activity relationship (SAR) studies.[1][2]
Reagents:
-
Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)
-
Solvent: Dichloromethane (DCM) or Chloroform[2]
Protocol:
-
Setup: Dissolve 3,5-dimethoxy-2-methylpyridine (e.g., 1.0 g) in DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Add m-CPBA portion-wise over 15 minutes. Note: The reaction is exothermic; controlling temperature prevents over-oxidation or N-dealkylation side reactions.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is significantly more polar/lower Rf than starting material).
-
Work-up (Critical):
-
Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Usually obtained as a white to off-white solid.[1][2] If necessary, purify via flash chromatography (DCM/MeOH gradient).
Method B: H₂O₂ / Acetic Acid Oxidation (Process Scale)
Recommended for multi-gram to kilogram synthesis.[2] More atom-economical and avoids chlorinated solvents.[2]
Reagents:
-
Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)[1]
-
Oxidant: Hydrogen Peroxide (30-35% aq., 1.5 - 2.0 eq)[2]
-
Solvent: Glacial Acetic Acid (3-5 volumes)
Protocol:
-
Setup: Dissolve the substrate in Glacial Acetic Acid.
-
Addition: Add H₂O₂ (30%) dropwise at RT.
-
Reaction: Heat the mixture to 70–80°C for 6–12 hours.
-
Why Heat? Acetic acid reacts with H₂O₂ to form peracetic acid in situ, which is the active oxidant. This equilibrium requires thermal activation.
-
-
Quench: Cool to RT. Test for peroxides (starch-iodide paper). If positive, add a small amount of Pd/C or sodium sulfite to decompose excess oxidants.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most acetic acid (azeotrope with toluene if needed).[2]
-
Dissolve the residue in a minimum amount of water.
-
Basify to pH > 10 using 4M NaOH or Na₂CO₃ (Caution: Exothermic).[2]
-
Extract exhaustively with DCM or Chloroform (3 x volumes). Note: N-oxides are water-soluble; salting out the aqueous phase with NaCl improves extraction efficiency.[1][2]
-
-
Isolation: Dry and concentrate the organic extracts.
Data Presentation & Comparison
| Feature | Method A (m-CPBA) | Method B (H₂O₂/AcOH) |
| Scale Suitability | < 5 g | > 10 g to kg |
| Reaction Time | 2 - 4 Hours | 6 - 16 Hours |
| Temperature | 0°C to RT | 70 - 80°C |
| Yield (Typical) | 85 - 95% | 80 - 90% |
| Byproducts | m-Chlorobenzoic acid (Solid waste) | Water, Acetic acid |
| Key Advantage | Mild conditions, simple workup | Cost-effective, scalable |
| Key Risk | Solubility of m-CBA in product | Thermal decomposition if overheated |
Workflow Decision Matrix
Use the following logic flow to determine the appropriate protocol for your specific constraints.
Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and solvent constraints.
Troubleshooting & Critical Process Parameters (CPPs)
-
Incomplete Conversion:
-
Cause: Steric hindrance at C2/C3 may slow down the reaction.
-
Fix: Add an additional 0.2 eq of oxidant and extend reaction time. For Method B, ensure temperature is maintained at 70°C+.
-
-
Product Loss during Work-up:
-
Color Formation:
-
Cause: Trace decomposition or over-oxidation (ring opening).
-
Fix: Ensure inert atmosphere (N₂) during heating steps. If the product is colored (yellow/brown), treat the organic solution with activated charcoal before final concentration.
-
References
-
Boekelheide Reaction Context: Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954 , 76(5), 1286–1291. Link
-
General Pyridine Oxidation (H2O2/AcOH): Ochiai, E. "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 1953 , 18(5), 534–551. Link
-
Substrate Specific Synthesis (Patent): "Synthesis of 2-pyridylalkylamines." US Patent US4526974A.[1] Link
-
m-CPBA Methodology: "Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides." RSC Advances, 2015 . Link
Sources
Application Note: Chemoselective Halogenation Strategies for 3,5-Dimethoxy-2-methylpyridine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Regiocontrol, Mechanistic Causality, and Self-Validating Protocols
Executive Summary & Mechanistic Rationale
In pharmaceutical development, highly substituted pyridine scaffolds are critical building blocks for active pharmaceutical ingredients (APIs), including proton pump inhibitors (PPIs) and targeted kinase inhibitors. 3,5-Dimethoxy-2-methylpyridine represents a uniquely functionalized synthon. Its structural architecture presents two distinct, competing sites for halogenation: the benzylic-like 2-methyl group and the electron-rich aromatic core.
Achieving strict chemoselectivity requires a deep understanding of the underlying reaction mechanisms. By manipulating the reaction environment—specifically shifting between radical and polar conditions—chemists can direct the halogenation exclusively to the side-chain or the aromatic ring.
Pathway A: Radical Side-Chain Halogenation (Wohl-Ziegler)
The 2-methyl group is mildly acidic and susceptible to hydrogen atom transfer (HAT) due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Under thermal or photochemical initiation, N-Bromosuccinimide (NBS) combined with Azobisisobutyronitrile (AIBN) generates a low, steady-state concentration of bromine radicals[1][2]. This drives a classic Wohl-Ziegler radical chain mechanism, selectively yielding 2-(bromomethyl)-3,5-dimethoxypyridine . To adhere to modern green chemistry standards, toxic carbon tetrachloride (CCl₄) is replaced with trifluorotoluene (PhCF₃), which lacks abstractable hydrogens and maintains the necessary non-polar environment.
Pathway B: Electrophilic Aromatic Substitution (EAS)
The two methoxy groups at the C-3 and C-5 positions strongly donate electron density into the pyridine ring via resonance (+M effect), heavily activating the C-4 and C-6 positions toward electrophiles[3]. When exposed to molecular bromine (Br₂) or NBS in a polar, protic, or Lewis-acidic solvent (e.g., Acetonitrile or Acetic Acid), the reaction proceeds via a polar Wheland intermediate. Despite steric hindrance from the flanking methoxy groups, the C-4 position is electronically optimal, typically yielding 4-bromo-3,5-dimethoxy-2-methylpyridine as the major thermodynamic product[4].
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways based on the selected reaction conditions.
Chemoselective divergence of 3,5-Dimethoxy-2-methylpyridine halogenation based on reaction conditions.
Quantitative Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized empirical parameters for both halogenation trajectories.
| Parameter | Pathway A: Side-Chain Bromination | Pathway B: Aromatic Ring Bromination |
| Target Product | 2-(Bromomethyl)-3,5-dimethoxypyridine | 4-Bromo-3,5-dimethoxy-2-methylpyridine |
| Halogen Source | NBS (1.05 equivalents) | Br₂ (1.10 eq) or NBS (1.10 eq) |
| Initiator / Catalyst | AIBN (0.05 equivalents) | None (or catalytic AcOH) |
| Solvent System | Trifluorotoluene (PhCF₃) | Acetonitrile (MeCN) or Dichloromethane |
| Temperature | 85°C (Reflux) | 0°C to Ambient (20°C) |
| Reaction Time | 4 – 6 hours | 1 – 2 hours |
| Expected Yield | 65% – 75% | 70% – 85% |
| Primary Impurity | 2-(Dibromomethyl) derivative (over-reaction) | C-6 Bromo isomer (regioisomer) |
Step-by-Step Experimental Protocols
Protocol A: Regioselective Side-Chain Bromination (Wohl-Ziegler)
Causality Note: Strict stoichiometric control of NBS (1.05 eq) is critical. Excess NBS will lead to the formation of the dibromomethyl impurity, which is difficult to separate via standard silica gel chromatography.
-
Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dimethoxy-2-methylpyridine (10.0 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous trifluorotoluene (PhCF₃, 50 mL). Why PhCF₃? It provides the necessary non-polar environment for radical propagation without the severe toxicity and environmental hazards associated with CCl₄.
-
Reagent Introduction: Add N-Bromosuccinimide (10.5 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.5 mmol, 0.05 eq) to the solution.
-
Degassing: Purge the reaction mixture with dry Nitrogen (N₂) for 10 minutes to remove dissolved oxygen, which can quench radical intermediates.
-
Reaction: Heat the mixture to 85°C (reflux) for 4 to 6 hours. The initially dense suspension will change as the dense NBS is consumed and the lighter succinimide byproduct floats to the surface.
-
Workup: Cool the reaction to 0°C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Electrophilic Aromatic Bromination at C-4
Causality Note: The reaction is highly exothermic due to the extreme electron richness of the dimethoxy-substituted pyridine ring. Maintaining a low temperature (0°C) during halogen addition prevents polyhalogenation and degradation.
-
Setup: To a 100 mL round-bottom flask, add 3,5-Dimethoxy-2-methylpyridine (10.0 mmol, 1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Dissolve the starting material in anhydrous Acetonitrile (30 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.
-
Halogenation: Dissolve Br₂ (11.0 mmol, 1.1 eq) in 5 mL of Acetonitrile. Add this solution dropwise to the reaction flask over 20 minutes using an addition funnel. Alternatively, solid NBS (1.1 eq) can be added in small portions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor completion via LC-MS.
-
Quenching: Quench the reaction by adding 15 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce any unreacted bromine, turning the solution from orange/red to pale yellow.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude product.
Self-Validating Quality Control (Analytical Markers)
To ensure the integrity of the synthesized protocols, rely on Nuclear Magnetic Resonance (¹H NMR) spectroscopy as a self-validating system to confirm regiochemistry.
-
Validating Pathway A (Side-Chain Bromination):
-
Marker 1: The disappearance of the sharp 3H singlet corresponding to the C-2 methyl group (typically around
2.4 - 2.5 ppm). -
Marker 2: The appearance of a new 2H singlet further downfield (approx.
4.4 - 4.6 ppm), reflecting the deshielding effect of the newly attached bromine atom. -
Marker 3: The aromatic protons (C-4 and C-6) should remain intact, integrating to 2H.
-
-
Validating Pathway B (Aromatic Bromination):
-
Marker 1: The C-2 methyl singlet (
2.4 ppm) remains completely intact, integrating to 3H. -
Marker 2: The disappearance of the C-4 aromatic proton. In the starting material, the C-4 and C-6 protons appear in the aromatic region (
6.5 - 8.0 ppm). In the product, only a single 1H singlet (the C-6 proton) will remain, confirming mono-halogenation on the ring.
-
References
-
Katritzky A.R., et al. "Compr. Heterocyclic Chem. Iii Vol. 7 Six-membered Rings With One Heteroatom". VDOC. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3,5-Dimethoxy-2-methylpyridine Purification
Welcome to the Advanced Application Support Center. This portal is designed for researchers, synthesis chemists, and drug development professionals working with 3,5-Dimethoxy-2-methylpyridine , a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including histamine H1/H2 antagonists [1].
Due to its highly electron-rich heterocyclic core and specific basicity, this compound presents unique purification challenges. This guide provides causality-driven troubleshooting, validated standard operating procedures (SOPs), and quantitative performance metrics to ensure high-yield, high-purity isolation.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My 3,5-Dimethoxy-2-methylpyridine streaks severely on silica gel, resulting in poor recovery and co-elution with impurities. How do I resolve this? The Causality: The basic nature of the pyridine nitrogen causes strong hydrogen bonding and dipole interactions with the acidic silanol groups (-SiOH) on the stationary phase of the silica gel. The Solution: You must passivate the silica column. Pre-treat your column and supplement your mobile phase (e.g., Hexane/Ethyl Acetate) with 1–2% (v/v) Triethylamine (TEA). The TEA competitively binds to the acidic silanol sites, preventing the pyridine derivative from tailing and ensuring sharp, symmetrical peaks. Similar chromatographic principles apply to its fluorinated derivatives, such as 4-(difluoromethyl)-3,5-dimethoxy-2-methylpyridine [2].
Q2: During distillation, the product turns from a pale yellow oil to a dark brown, viscous liquid. What is causing this degradation? The Causality: The two methoxy groups at the 3- and 5-positions strongly donate electron density into the pyridine ring via resonance. This makes the ring highly susceptible to thermal oxidation and electrophilic degradation at elevated temperatures when exposed to atmospheric oxygen. The Solution: Never distill this compound at atmospheric pressure. Utilize strict fractional vacuum distillation (< 0.1 Torr) to depress the boiling point, and ensure the system is thoroughly purged and backfilled with an inert gas (Argon or Nitrogen) prior to heating.
Q3: Acid-base extraction is yielding a persistent, unbreakable emulsion when extracting the basified aqueous layer with dichloromethane (DCM). The Causality: Substituted pyridines can act as mild surfactants at the aqueous-organic interface. Furthermore, if the pH is not sufficiently high, a mixture of protonated and free-base species can co-exist, stabilizing the emulsion. The Solution: Ensure the aqueous layer is basified to a strict pH ≥ 12. If an emulsion persists, saturate the aqueous layer with NaCl (brine) to increase ionic strength, which decreases the solubility of the organic solvent in the aqueous phase and forces phase separation.
Part 2: Quantitative Data & Purification Modalities
The following table summarizes the quantitative performance of various purification techniques applied to 3,5-Dimethoxy-2-methylpyridine.
| Purification Modality | Target Impurities Removed | Typical Yield Recovery | Purity Achieved | Scalability | Key Application Note |
| Acid-Base Extraction | Neutral organics, unreacted starting materials | 85 – 92% | 80 – 90% | High (>1 kg) | Essential first step; leverages the specific pKa of the pyridine ring. |
| Vacuum Distillation | High-boiling tars, colored oxidized byproducts | 75 – 85% | 95 – 98% | High (>1 kg) | Requires high vacuum (<0.1 Torr) to prevent thermal degradation [1]. |
| Silica Chromatography | Positional isomers (e.g., 3,4-dimethoxy) | 60 – 75% | > 99% | Low (<50 g) | Requires 1-2% TEA modifier to prevent severe peak tailing. |
| Salt Crystallization | Trace organic impurities, moisture | 80 – 88% | > 99.5% | Medium (500 g) | Conversion to HCl salt in anhydrous ether provides a stable solid for storage. |
Part 3: Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system, ensuring that you can verify the success of the step before proceeding to the next.
SOP 1: Optimized Acid-Base Extraction Workflow
Purpose: To isolate the basic pyridine core from neutral/acidic synthetic byproducts.
-
Acidification: Dilute the crude reaction mixture in an organic solvent (e.g., diethyl ether). Slowly add 1M aqueous HCl under vigorous stirring until the aqueous phase reaches a stable pH of 2.0.
-
Causality: The electron-donating methoxy groups make the pyridine nitrogen sufficiently basic to be quantitatively protonated at pH 2, forcing the target compound into the aqueous phase as a water-soluble pyridinium salt.
-
-
Organic Wash: Separate the layers. Wash the acidic aqueous layer twice with fresh diethyl ether. Discard the ether washes.
-
Validation Checkpoint: Spot the discarded ether wash on a TLC plate under UV (254 nm). The absence of the target compound's spot confirms it is safely trapped in the aqueous layer.
-
-
Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise until the pH reaches 12.0.
-
Causality: The high pH completely deprotonates the pyridinium salt, regenerating the lipophilic free base. The solution will typically turn cloudy as the free base precipitates/oils out.
-
-
Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate. A lack of UV-active spots confirms complete extraction of the pyridine into the organic phase.
-
SOP 2: Fractional Vacuum Distillation
Purpose: To polish the extracted free base to >95% purity without thermal degradation.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and the system can hold a vacuum of at least 0.1 Torr.
-
Degassing: Transfer the concentrated oil from SOP 1 into the distillation flask. Apply vacuum at room temperature for 15 minutes to remove residual DCM and dissolved gases.
-
Distillation: Gradually heat the oil bath. 3,5-Dimethoxy-2-methylpyridine will distill as a clear to pale-yellow liquid under high vacuum (exact boiling point depends on the specific vacuum achieved, typically analogous to similar substituted pyridines distilling between 100–120 °C at 0.05 Torr [1]).
-
Validation Checkpoint: Monitor the vapor temperature. A stable vapor temperature indicates the elution of the pure compound. If the temperature fluctuates wildly, you are distilling a mixture of impurities.
-
Part 4: Purification Workflow Visualization
The following diagram illustrates the logical decision tree for processing crude 3,5-Dimethoxy-2-methylpyridine.
Figure 1: Purification workflow and decision matrix for 3,5-Dimethoxy-2-methylpyridine.
References
- US4526974A - Synthesis of 2-pyridylalkylamines. Google Patents.
- 1804452-98-9 | 4-(Difluoromethyl)-3,5-dimethoxy-2-methylpyridine. BLD Pharm.
Technical Support Center: 3,5-Dimethoxy-2-methylpyridine Synthesis
Subtitle: Troubleshooting, Methodologies, and FAQs for Process Chemists
Diagnostic Overview
Synthesizing 3,5-dimethoxy-2-methylpyridine presents unique mechanistic challenges in process chemistry. Unlike the 2-, 4-, and 6-positions of the pyridine ring—which are highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nitrogen—the 3- and 5-positions remain relatively electron-rich and unactivated. Consequently, standard SNAr approaches fail. Process chemists typically rely on two validated pathways:
-
Ullmann-Type Methoxylation: Copper-catalyzed cross-coupling of 3,5-dibromo-2-methylpyridine.
-
Regioselective O-Methylation: Alkylation of 2-methylpyridine-3,5-diol.
Below are the self-validating protocols, mechanistic troubleshooting guides, and quantitative data to help you mitigate common side reactions.
Workflow A: Copper-Catalyzed Ullmann Methoxylation
Mechanistic Causality: To overcome the high activation barrier at the 3,5-positions, a Cu(I) catalyst is employed to facilitate an oxidative addition/reductive elimination cycle [1]. The use of a bidentate ligand (e.g., 1,10-phenanthroline) is critical; it prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), and accelerates the rate-limiting reductive elimination step to form the C–O bond.
Standard Operating Procedure (SOP):
-
Preparation: Charge a dry, glass-lined reactor with 3,5-dibromo-2-methylpyridine (1.0 equiv), CuI (0.15 equiv), and 1,10-phenanthroline (0.30 equiv).
-
Inertion: Purge the vessel with Argon for 15 minutes to prevent catalyst oxidation.
-
Reagent Addition: Add anhydrous DMF (10 vol) followed by a 25 wt% solution of strictly anhydrous Sodium Methoxide (NaOMe) in methanol (3.5 equiv).
-
Reaction: Heat the mixture to 110 °C.
-
Self-Validation Step: Monitor via HPLC at 4 hours. You should observe a transient peak corresponding to the mono-methoxy intermediate. If this peak does not appear, your catalyst is inactive.
-
-
Quench & Workup: After 18 hours, cool to 20 °C and quench with aqueous NH4Cl (to complex copper salts). Extract with EtOAc, wash with brine, and concentrate.
Troubleshooting & FAQs (Workflow A)
Q: I am seeing a plateau in conversion, leaving high levels of the 3-bromo-5-methoxy-2-methylpyridine intermediate. How do I drive this to completion? A: The first methoxylation increases the electron density of the pyridine ring, making the second oxidative addition of Cu(I) significantly slower. If the reaction stalls, catalyst deactivation has likely occurred. Mitigation: Ensure your NaOMe is strictly anhydrous. Trace water hydrolyzes the active Cu-methoxide species into inactive copper oxides. Consider spiking an additional 5 mol% of CuI/ligand complex at the 12-hour mark, or elevating the temperature to 115 °C.
Q: LC-MS shows a significant M-30 peak corresponding to 3-methoxy-2-methylpyridine. What causes this hydrodehalogenation? A: Hydrodehalogenation is a notorious side reaction in Ullmann couplings. It occurs when the aryl-copper intermediate undergoes protonation instead of reductive elimination. Mitigation: This is caused by protic impurities. While methanol is the solvent for NaOMe, excess moisture or acidic impurities act as proton donors. Switch to solid, anhydrous NaOMe and use dry DMF or DMSO as the primary solvent to suppress the formation of Cu-hydride species.
Workflow B: Regioselective O-Methylation of 2-Methylpyridine-3,5-diol
Mechanistic Causality: 2-Pyridinols exist in tautomeric equilibrium with 2-pyridones. The ambident nature of the resulting anion means alkylation can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation). According to Hard-Soft Acid-Base (HSAB) theory, O-alkylation is favored by using "hard" electrophiles and dispersing the counterion to leave the oxygen strictly naked and reactive [3].
Standard Operating Procedure (SOP):
-
Deprotonation: Dissolve 2-methylpyridine-3,5-diol (1.0 equiv) in anhydrous DMSO (8 vol). Add finely milled K2CO3 (2.5 equiv). Stir at 25 °C for 45 minutes.
-
Self-Validation Step: The solution will transition to a deep yellow/orange, confirming phenoxide formation.
-
-
Alkylation: Cool the reactor to 0–5 °C. Dropwise, add Dimethyl Sulfate (Me2SO4, 2.2 equiv) over 1 hour.
-
Maturation: Warm to 25 °C and stir for 4 hours.
-
Quench: Add 1M NaOH (aq) to destroy excess Me2SO4, then extract with dichloromethane.
Troubleshooting & FAQs (Workflow B)
Q: My NMR shows a downfield shift of the N-methyl group (~3.5 ppm), indicating N-methyl-3-methoxy-2-methylpyridone formation. Why did it N-alkylate? A: You likely used Methyl Iodide (MeI) or allowed the temperature to spike. MeI is a "soft" electrophile that preferentially attacks the "soft" nitrogen atom. Mitigation: Switch to Dimethyl Sulfate (Me2SO4) or Methyl Tosylate, which are "hard" electrophiles that strongly favor the "hard" oxygen atom. Maintain the addition temperature below 5 °C, as higher temperatures thermodynamically favor N-alkylation.
Q: The reaction yields a mixture of mono-methoxy and di-methoxy products. Should I add more base? A: Do not add excess strong base (like NaOH) during the reaction phase, as it can cleave the newly formed methoxy ethers at elevated temperatures. Mitigation: The incomplete reaction is usually due to poor solubility of the mono-anion. Ensure K2CO3 is finely milled to increase surface area, and maintain high stirring RPM.
Quantitative Data & Side Product Profiling
| Side Product / Impurity | Origin Workflow | Analytical Signature (LC-MS / NMR) | Root Cause | Mitigation Strategy |
| 3-Bromo-5-methoxy-2-methylpyridine | Ullmann Methoxylation | LC-MS:[M+H]+ 202/204 (1:1 isotope pattern) | Sluggish second oxidative addition; Catalyst death. | Increase CuI loading to 15 mol%; ensure strictly anhydrous NaOMe. |
| 3-Methoxy-2-methylpyridine | Ullmann Methoxylation | LC-MS:[M+H]+ 124 | Protonation of Aryl-Cu intermediate by moisture. | Use solid NaOMe; dry DMF/DMSO; avoid excess MeOH. |
| N-Methylpyridone derivative | O-Methylation | 1H NMR: Singlet at ~3.5 ppm (N-CH3) | Use of soft electrophile (MeI) or high temperature. | Use Me2SO4 (hard electrophile); keep addition temp < 5 °C. |
| Demethylated Pyridinol | Both (Degradation) | LC-MS: [M+H]+ 140 | Ether cleavage by excess strong base at high heat. | Avoid NaOH/KOH during workup; use NH4Cl or mild conditions. |
Reaction Pathway & Side Reaction Logic
Figure 1: Reaction network for 3,5-dimethoxy-2-methylpyridine synthesis and common side reactions.
General Process Chemistry FAQs
Q: Can I use Palladium instead of Copper for the methoxylation of the dibromopyridine? A: Yes. Palladium-catalyzed Buchwald-Hartwig-type alkoxylations are highly effective and often require lower temperatures (e.g., using Pd2(dba)3 and RockPhos). However, for multi-kilogram scale-up, Copper is overwhelmingly preferred due to the prohibitive cost of Pd catalysts and specialized phosphine ligands, as well as the strict regulatory limits on heavy metal residuals in drug development [2].
Q: Why does my Ullmann reaction mixture turn black immediately upon adding NaOMe? A: A rapid shift to an opaque black suspension indicates the precipitation of Cu(0) nanoparticles. This occurs if the Cu(I) catalyst is not properly stabilized by the 1,10-phenanthroline ligand before the base is added, or if oxygen ingress caused rapid disproportionation. Ensure the ligand is pre-mixed with CuI in the solvent before introducing the alkoxide.
References
-
Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides. ResearchGate. Available at: [Link][1]
-
ACS Catalysis. (2024). Diversification of Pharmaceutical Manufacturing Processes: Taking the Plunge into the Non-PGM Catalyst Pool. American Chemical Society. Available at:[Link][2]
-
Hopkins, et al. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate. Available at: [Link][3]
Sources
optimizing reaction conditions for 3,5-Dimethoxy-2-methylpyridine functionalization
Technical Support Center: 3,5-Dimethoxy-2-methylpyridine (DMP) Functionalization
Ticket ID: DMP-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Navigating the "Electron-Rich" Pyridine Paradox
Welcome to the technical support hub for 3,5-Dimethoxy-2-methylpyridine . As researchers, you likely selected this scaffold because the methoxy groups provide unique electronic properties—making the ring electron-rich compared to bare pyridine, yet the nitrogen atom retains its electron-withdrawing nature.
This dual nature creates a paradox in functionalization:
-
The Ring: Is activated for Electrophilic Aromatic Substitution (EAS) but deactivated for Nucleophilic Aromatic Substitution (SNAr) unless oxidized.
-
The 2-Methyl Group: Is the primary "handle" for functionalization, but its reactivity is heavily influenced by the adjacent 3-methoxy group (steric hindrance vs. coordination).
This guide addresses the three most common "pain points" reported by our users: Lateral Lithiation failures , N-Oxide rearrangement issues (Boekelheide) , and Chlorination stability .
Module 1: Lateral Functionalization (The 2-Methyl Group)
User Issue: "I tried deprotonating with n-BuLi at -78°C, but I'm getting complex mixtures and ring alkylation products."
Root Cause Analysis
Using n-Butyllithium (n-BuLi) alone is risky. While the pKa of the 2-methyl protons is ~29.5, the pyridine nitrogen and the 3-methoxy group can coordinate lithium.
-
The Problem: n-BuLi is a strong nucleophile. It often attacks the C6 position of the ring (nucleophilic addition) rather than deprotonating the methyl group.
-
The 3-Methoxy Effect: The oxygen at C3 coordinates the lithium, potentially directing the base to the C4 ring proton instead of the lateral methyl group (Directed Ortho Metalation - DoM).
Protocol: Optimized Lateral Lithiation
The Fix: Switch to a non-nucleophilic, bulky amide base (LDA or LiTMP).
Step-by-Step Workflow:
-
Base Preparation: Generate LDA (Lithium Diisopropylamide) fresh. Add n-BuLi to diisopropylamine in THF at -78°C.
-
Substrate Addition: Add 3,5-dimethoxy-2-methylpyridine slowly to the LDA solution at -78°C.
-
Why? Kinetic control is essential to prevent thermodynamic equilibration to the ring protons.
-
-
The "Kick": Stir for 30–45 mins. The solution usually turns deep red/orange (formation of the picolyl anion).
-
Electrophile Trapping: Add your electrophile (e.g., alkyl halide, aldehyde) at -78°C.
-
Quench: Warm to 0°C only after quenching with NH4Cl.
Troubleshooting Table: Lithiation
| Symptom | Probable Cause | Corrective Action |
| Ring Addition (Butyl group on ring) | Used n-BuLi as base. | MUST use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). |
| Low Yield (<30%) | Aggregation of the lithiated species. | Add LiCl (2 equiv) or HMPA/DMPU to break aggregates. |
| Wrong Regioisomer (C4 sub) | 3-OMe directed the base to C4. | Lower temp to -90°C or use LiTMP (steric bulk prevents ring approach). |
Module 2: The Boekelheide Rearrangement (Oxidation to Alcohol)
User Issue: "I need to convert the 2-methyl group to a hydroxymethyl group (-CH2OH), but the yield is low and the product is tarry."
Technical Insight
Direct oxidation of the methyl group is difficult. The industry standard is the Boekelheide Reaction , which rearranges an N-oxide to an ester, then hydrolyzes it to an alcohol.
Visual Workflow: The Boekelheide Pathway
Caption: The three-stage Boekelheide sequence converting a methyl-pyridine to a hydroxymethyl-pyridine.
Optimized Protocol
-
N-Oxidation: React substrate with mCPBA (1.1 equiv) in DCM at 0°C -> RT.
-
Tip: 3,5-dimethoxy groups make the N-lone pair less available due to resonance, but the reaction still proceeds well. Ensure complete consumption of starting material to avoid separation issues later.
-
-
Rearrangement (The Critical Step):
-
Option A (Standard): Reflux in Acetic Anhydride (Ac2O) at 140°C.[1]
-
Option B (Mild - Recommended): Use Trifluoroacetic Anhydride (TFAA) in DCM at 0°C to RT.
-
Why TFAA? The rearrangement occurs at room temperature, preserving the sensitive methoxy groups from harsh thermal degradation.
-
-
Hydrolysis: Treat the intermediate ester with MeOH/K2CO3 or NaOH.
Module 3: Chlorination & Stability (The Linker)
User Issue: "My 2-chloromethyl product decomposes into a black solid upon drying."
Critical Safety & Stability Warning
2-Chloromethyl-3,5-dimethoxypyridine as a free base is inherently unstable. It undergoes self-quaternization (intermolecular attack of the pyridine nitrogen on the alkyl chloride of a neighbor molecule), forming a black polymer.
The Solution: Always isolate and store as the Hydrochloride Salt .
Synthesis of the Chloride (Linker)
You have two routes to the chloromethyl derivative (a key intermediate for PPIs like Omeprazole).
Route A: From the Alcohol (Cleaner)
-
Dissolve 2-hydroxymethyl-3,5-dimethoxypyridine in DCM.
-
Add Thionyl Chloride (SOCl2) dropwise at 0°C.
-
Crucial: Do not neutralize. Evaporate solvent and SOCl2.
-
Precipitate the HCl salt using Acetone or Ether.
Route B: Direct from N-Oxide (Faster)
-
Dissolve the N-oxide in DCM.
-
Add POCl3 (Phosphorus Oxychloride) and Triethylamine .
-
Mechanism: This is a modified Boekelheide-like mechanism where the chlorinated species is formed directly.
-
Note: This route is harsher and may affect the methoxy groups if temperature is uncontrolled.
Module 4: Functionalization Decision Matrix
Use this diagram to select the correct pathway based on your target moiety.
Caption: Strategic decision tree for selecting reagents based on the desired site of modification.
References & Authoritative Sources
-
Boekelheide Reaction Mechanism:
-
Lateral Lithiation of Pyridines:
-
Gros, P., & Fort, Y. (2003). "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides." Journal of Organic Chemistry.
-
Relevance: Explains the competition between ring and lateral lithiation and the "ortho" directing effect of methoxy groups.
-
-
Synthesis of Omeprazole Intermediates (Chlorination):
-
Saurabhkumar B. Patel et al. (2024). "Process Optimization... of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride." Rasayan Journal of Chemistry.
-
Relevance: Provides industrial conditions for the chlorination and handling of the unstable chloride salt.
-
-
Electrophilic Substitution Rules:
Sources
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for 3,5-Dimethoxy-2-methylpyridine reactions
This guide serves as a specialized technical support resource for researchers working with 3,5-Dimethoxy-2-methylpyridine (CAS: Analogous structures often cited in PPI synthesis).[1] This electron-rich pyridine derivative presents unique reactivity patterns due to the interplay between the electron-donating methoxy groups and the electron-withdrawing pyridine nitrogen.[1]
Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Scope: Synthesis optimization, reactivity troubleshooting, and purification protocols.
Quick Diagnostic: Where is your failure occurring?
| Symptom | Probable Cause | Jump To |
| Low Yield in N-Oxidation | Over-oxidation or poor extraction efficiency due to water solubility.[1] | |
| No Reaction at Methyl Group | Incorrect base strength or competitive ring lithiation (DoM).[1] | |
| Regioselectivity Issues (C4 vs C6) | Steric crowding at C4 vs electronic activation patterns. | |
| Product Loss during Acid Workup | Demethylation of methoxy groups or salt formation.[1] |
Troubleshooting Guide 1: N-Oxidation Failures
Context: Converting 3,5-dimethoxy-2-methylpyridine to its N-oxide is a critical activation step for functionalizing the C2-methyl group (Boekelheide rearrangement) or directing electrophilic attack to C4.[1]
Issue: “I am using H₂O₂/Acetic Acid, but my yield is <40%, and the product is difficult to isolate.”
Root Cause Analysis:
-
Acid Sensitivity: While standard pyridines tolerate H₂O₂/AcOH at 70-80°C, electron-rich 3,5-dimethoxypyridines are susceptible to hydrolysis or ring opening under harsh acidic/oxidative conditions.[1]
-
Water Solubility: The N-oxide is highly polar.[1] Standard extraction with diethyl ether often leaves the product in the aqueous phase.
Corrective Protocol:
-
Switch Oxidant: Use m-CPBA (meta-Chloroperoxybenzoic acid) in Dichloromethane (DCM) or Chloroform.[1] This avoids the acidic aqueous environment.
-
Temperature Control: Maintain reaction at 0°C to Room Temperature (RT). Do not reflux.[1]
-
Workup Optimization:
-
Quench excess m-CPBA with saturated Na₂S₂O₃.[1]
-
Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.[1]
-
Crucial Step: Perform multiple extractions with DCM or CHCl₃ (not Ether/Hexanes).[1] If the product remains in the aqueous layer, saturate the aqueous layer with NaCl (salting out) and use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.
-
Self-Validating Check:
-
TLC Monitoring: The N-oxide will have a significantly lower R_f than the starting material (often requiring 5-10% MeOH in DCM to move).[1]
Troubleshooting Guide 2: Functionalizing the 2-Methyl Group (Lateral Lithiation)
Context: Researchers often attempt to deprotonate the 2-methyl group to introduce electrophiles (aldehydes, alkyl halides).
Issue: “I treated the compound with n-BuLi, but the electrophile added to the ring (C6 or C4) instead of the methyl group.”
Root Cause Analysis:
-
Competitive Directed Ortho Metalation (DoM): The methoxy groups at C3 and C5 are powerful Directing Groups.
Corrective Protocol:
-
Base Selection: Switch from n-BuLi to LDA (Lithium Diisopropylamide) or LiTMP .[1] These bulky bases are less nucleophilic and prefer deprotonating the less sterically hindered, kinetically accessible methyl protons over the ring protons.
-
Temperature: Conduct the deprotonation at -78°C . Higher temperatures favor thermodynamic equilibration to the ring-lithiated species.[1]
-
Alternative Pathway (Boekelheide Rearrangement): If direct lithiation fails, use the N-oxide route:
Troubleshooting Guide 3: Electrophilic Aromatic Substitution (EAS)
Context: Nitration or Halogenation of the pyridine ring.[4][8][9][12][13]
Issue: “I am trying to nitrate the ring. I expected substitution at C4, but I am getting a mixture or no reaction.”
Root Cause Analysis:
-
Electronic Push-Pull:
-
Site Analysis:
Corrective Protocol:
-
For C4 Substitution: You must overcome steric hindrance.[1][4] Use smaller electrophiles. If nitrating, use standard H₂SO₄/HNO₃ but keep temperatures moderate (0-20°C) to prevent demethylation.[1]
-
For C6 Substitution: This is often the kinetic product for bulky electrophiles.
-
Validation: Use 1H NMR.
Visualizing the Reactivity Pathways
The following diagram maps the decision logic for modifying 3,5-Dimethoxy-2-methylpyridine.
Caption: Decision tree for functionalization. Green nodes indicate successful intermediate isolation; Red indicates common side-reaction pitfalls.[1]
FAQs: Stability & Handling
Q: Can I use HBr to convert the methoxy groups to hydroxyls (Demethylation)? A: Yes, but be careful. 3,5-dimethoxy-2-methylpyridine will readily demethylate with 48% HBr at reflux.[1]
-
Risk: If you only want to demethylate one group, this is difficult to control.
-
Troubleshooting: If the reaction turns into a black tar, it is likely due to polymerization of the resulting electron-rich pyridone intermediates. Perform the reaction under strictly inert atmosphere (N₂) and reduce reaction time.
Q: My product disappears on the silica column. Why? A: Pyridines are basic and can interact strongly with the acidic silanol groups on silica gel, leading to "streaking" or irreversible adsorption.
-
Solution: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in your eluent system.[1] This neutralizes the acidic sites. Alternatively, use neutral alumina.
Q: How do I store the N-oxide? A: Pyridine N-oxides are hygroscopic.[1] Store in a desiccator at -20°C. If it becomes an oil, it has likely absorbed water.[1] Lyophilization (freeze-drying) is the best way to restore it to a solid powder.[1]
Summary of Quantitative Parameters
| Reaction Type | Reagent | Temp | Solvent | Critical Note |
| N-Oxidation | m-CPBA (1.1 eq) | 0°C → RT | DCM | Wash w/ NaHCO₃; Avoid aqueous acid workup.[1] |
| Lateral Lithiation | LDA (1.1 eq) | -78°C | THF | Warm up causes proton transfer to ring (DoM).[1] |
| Rearrangement | Acetic Anhydride | 140°C | Neat | Must be anhydrous; monitored by disappearance of N-oxide.[1] |
| Demethylation | BBr₃ (3.0 eq) | -78°C → RT | DCM | Milder than HBr; prevents tar formation.[1] |
References
-
Pyridine N-Oxide Chemistry & Boekelheide Rearrangement
-
Lithiation of Alkyl Pyridines
-
Synthesis of Dimethoxy Pyridines
-
Directed Ortho Metalation (DoM)
Sources
- 1. prepchem.com [prepchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 6. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. mdpi.com [mdpi.com]
- 9. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 3,5-Dimethoxy-2-methylpyridine under acidic/basic conditions
Technical Support Center: 3,5-Dimethoxy-2-methylpyridine Stability Guide
Executive Summary: Molecule Profile
Compound: 3,5-Dimethoxy-2-methylpyridine CAS: (Analogous structures: 3,5-dimethoxypyridine [18677-48-0], 2-methyl-3-methoxypyridine) Chemical Class: Electron-rich Heterocycle Key Characteristics:
-
Basicity: Weak base (Estimated pKa ~5.5–6.0). The 2-methyl group (+I effect) slightly increases basicity compared to pyridine, while the 3,5-dimethoxy groups provide electron density via resonance (+M), though their inductive effect (-I) at the meta positions moderates this.
-
Reactivity Profile: Highly stable to nucleophilic attack (due to electron-rich ring). Susceptible to electrophilic attack and lateral deprotonation at the 2-methyl position.
-
Critical Stability Factor: Unlike 2- or 4-methoxypyridines, the 3,5-substitution pattern renders the ether linkages highly resistant to acid hydrolysis .
Part 1: Troubleshooting & FAQs
Q1: My compound precipitated immediately upon adding 1M HCl. Has it degraded? A: Likely not. This is almost certainly salt formation .
-
Mechanism: The pyridine nitrogen is protonated (
), forming the hydrochloride salt. -
Diagnosis: Neutralize a small aliquot with saturated NaHCO₃. If the solid dissolves and extracts back into an organic solvent (DCM/EtOAc) with the original retention time (HPLC/TLC), it is the salt.
-
Action: Ensure your solvent system can solubilize the ionic pyridinium species if homogeneous conditions are required (e.g., use water/methanol mixtures).
Q2: I observe a color change to bright yellow/orange when treating with strong bases (e.g., n-BuLi, LDA). Is the ring opening? A: No, this indicates lateral lithiation (deprotonation), not degradation.
-
Mechanism: The protons on the 2-methyl group are acidic (pKa ~29–30). Strong bases deprotonate this position to form a resonance-stabilized carbanion, which is often colored (yellow/red).
-
Risk: If quenched with water/acid immediately, you recover the starting material. If exposed to electrophiles (aldehydes, alkyl halides) or oxidants (air), you will form impurities.
Q3: Can I use HBr or HI to remove a protecting group elsewhere in my molecule without affecting the 3,5-dimethoxy motif? A: Proceed with extreme caution.
-
While 3-methoxypyridines are more robust than 2/4-isomers, refluxing in concentrated HBr or HI is the standard method for cleaving methyl ethers to phenols (or pyridinols).
-
Threshold: Dilute acids (HCl, H₂SO₄) at room temperature are safe. Concentrated hydrohalic acids at high heat (>80°C) will cause demethylation.
Part 2: Detailed Stability Analysis
Acidic Conditions
-
Mild Acid (pH 1–4, RT): Stable. The compound forms a pyridinium salt. The methoxy groups at positions 3 and 5 are not activated for nucleophilic displacement by water because the resonance structures of the protonated ring do not place a significant positive charge deficit at the meta (3,5) carbons.
-
Strong Acid / Heat (>80°C, conc. HCl/HBr): Conditionally Unstable. Under forcing conditions, the ether oxygen can be protonated, followed by nucleophilic attack (by halide or water) on the methyl group (Sₙ2) or the ring carbon.
-
Contrast: 2-methoxypyridine hydrolyzes easily to 2-pyridone. 3,5-dimethoxy-2-methylpyridine requires significantly higher energy to cleave.
-
Basic Conditions
-
Aqueous Base (NaOH/KOH, RT to Reflux): Highly Stable. The electron-rich nature of the 3,5-dimethoxy ring repels nucleophilic hydroxide ions. Unlike 2-chloro or 2-methoxypyridines, which can undergo SₙAr hydrolysis, the 3,5-pattern prevents this pathway.
-
Anhydrous Strong Base (Li/Na/K amides or alkyls): Reactive (Deprotonation). The 2-methyl group is the primary site of reactivity.
-
Pathway:
. -
Stability Note: The anion is stable in inert atmospheres at low temperature (-78°C to 0°C) but will decompose or polymerize if allowed to warm without an electrophile.
-
Oxidative Stability
-
Peroxides (mCPBA, H₂O₂): Unstable. The electron-rich nitrogen is very prone to N-oxidation, forming the N-oxide.
-
KMnO₄ / Chromic Acid: Unstable. The 2-methyl group is susceptible to oxidation to the carboxylic acid (Picolinic acid derivative).
Part 3: Degradation Pathway Visualization
The following diagram illustrates the distinct pathways under stress conditions.
Caption: Figure 1. Reactivity landscape of 3,5-Dimethoxy-2-methylpyridine. Green nodes indicate stable/reversible states; Red nodes indicate chemical degradation or permanent modification.
Part 4: Experimental Protocols for Stability Assessment
Use these standardized protocols to validate the stability of your specific batch.
Table 1: Stability Stress Test Matrix
| Stress Condition | Reagent | Conditions | Target Outcome | Analytical Method |
| Acid Hydrolysis | 1N HCl | 60°C, 24h | < 2% Degradation | HPLC (Rev. Phase) |
| Base Hydrolysis | 1N NaOH | 60°C, 24h | < 1% Degradation | HPLC (Rev. Phase) |
| Oxidation | 3% H₂O₂ | RT, 4h | Monitor N-oxide | LC-MS |
| Thermal | Solid State | 80°C, 7 days | < 0.5% Degradation | HPLC / NMR |
Protocol A: Acid/Base Forced Degradation
-
Preparation: Dissolve 10 mg of compound in 1 mL of Methanol (co-solvent).
-
Acid Stress: Add 1 mL of 1N HCl. Heat to 60°C in a sealed vial for 24 hours.
-
Base Stress: Add 1 mL of 1N NaOH. Heat to 60°C in a sealed vial for 24 hours.
-
Workup:
-
Cool to RT.
-
Neutralize (pH 7) using dilute NaOH or HCl.
-
Dilute to 10 mL with Mobile Phase A (Water/0.1% Formic Acid).
-
-
Analysis: Inject 5 µL onto C18 HPLC column.
References
-
LookChem. (2024). 3-Methoxypyridine Properties and Safety Data. Retrieved from [Link]
-
National Institutes of Health (PMC). (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (Discusses pKa and stability of methoxypyridines). Retrieved from [Link]
-
ResearchGate. (2012). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine. Retrieved from [Link]
-
Wikipedia. (2024). 2-Methylpyridine (Picoline) Chemistry and Reactivity. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting & Purification Workflows for 3,5-Dimethoxy-2-methylpyridine
Welcome to the Technical Support Center for the isolation and purification of 3,5-Dimethoxy-2-methylpyridine . This compound is a critical building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly substituted pyridine therapeutics like proton pump inhibitors (PPIs).
Due to the complex electronic nature of substituted pyridines, crude reaction mixtures often contain closely related impurities that are notoriously difficult to separate via standard silica gel chromatography. This guide provides field-proven, causality-driven methodologies to achieve >99% purity.
Part 1: FAQ - Origins and Nature of Impurities
Q1: What are the primary impurities generated during the synthesis of 3,5-Dimethoxy-2-methylpyridine? The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of a dihalo-2-methylpyridine with sodium methoxide. The most common impurities are:
-
Monomethoxy-halopyridines: Incomplete substitution products.
-
Positional Isomers: e.g., 4,5-dimethoxy or 3,4-dimethoxy derivatives arising from non-regioselective starting materials.
-
Pyridinols (Demethylated Impurities): Formed via hydrolysis of the methoxy groups under harsh aqueous conditions.
-
Pyridine N-Oxides: Over-oxidation products caused by exposure to air or residual peroxides during workup.
Q2: Why does the methoxylation step frequently result in incomplete conversion, leaving monomethoxy impurities? SNAr reactions on pyridines rely on the electron-deficient nature of the aromatic ring [2]. When the first methoxy group attaches to the ring, it exerts an electron-donating resonance effect (despite being meta to the nitrogen, it still increases overall electron density in the ring compared to a halogen). This deactivates the ring toward the second nucleophilic attack, requiring forcing conditions that often lead to incomplete conversion or side reactions.
Q3: Why is standard column chromatography ineffective for this mixture? Substituted pyridines streak heavily on standard silica due to strong hydrogen bonding and acid-base interactions with the stationary phase. Furthermore, the target compound and its monomethoxy impurities have nearly identical retention factors (Rf). Exploiting their subtle thermodynamic and pKa differences is a far more reliable, scalable approach.
Part 2: Troubleshooting Guide - Resolving Specific Purification Issues
Issue 1: Persistent Monomethoxy-Halogenated Impurities
-
The Problem: GC-MS reveals a significant M-X (halogen) peak indicating incomplete substitution.
-
The Causality: The target 3,5-dimethoxy-2-methylpyridine has a pKa of approximately 5.2. The 2-methyl group increases basicity via inductive (+I) effects, while the two meta-methoxy groups slightly lower it via inductive electron withdrawal (-I)[1]. Monomethoxy-halopyridines are significantly less basic (pKa < 3.5) due to the strong electron-withdrawing nature of the retained halogen.
-
The Solution: Implement a strictly pH-tuned acid-base extraction. By buffering the aqueous layer to exactly pH 2.0, the target compound is >99.9% protonated and moves to the aqueous phase, leaving the less basic halogenated impurities in the organic waste.
Issue 2: Contamination with Pyridinols (Demethylated Byproducts)
-
The Problem: NMR shows broad singlet peaks indicative of an -OH group, and the product discolors rapidly.
-
The Causality: Pyridinols are amphoteric. They possess both a basic pyridine nitrogen and an acidic phenolic -OH group (pKa ~8.5).
-
The Solution: During the basification step of your extraction, push the pH to 11.0. At this pH, the target compound is fully deprotonated (neutral) and extracts into the organic phase, while the pyridinol is deprotonated into a water-soluble phenolate salt and remains in the aqueous waste.
Issue 3: Presence of Pyridine N-Oxides
-
The Problem: High polarity spots on TLC remaining at the baseline; poor distillation yields.
-
The Causality: The electron-rich nitrogen is highly susceptible to oxidation. N-oxides are highly polar and will co-precipitate or degrade during distillation.
-
The Solution: Introduce a biphasic chemical deoxygenation step using sodium dithionite (Na2S2O4) prior to final distillation.
Part 3: Quantitative Data - Impurity Profiling & Removal Strategy
| Impurity Type | Origin | Physicochemical Property Difference | Recommended Removal Method |
| Monomethoxy-halopyridines | Incomplete SNAr | Lower basicity (pKa < 3.5) | pH-Tuned Extraction (pH 2.0) |
| Pyridinols | Hydrolysis | Amphoteric (Phenolic pKa ~8.5) | High-pH Extraction (pH 11.0) |
| Pyridine N-Oxides | Over-oxidation | Highly polar, water-soluble | Biphasic Reduction (Na2S2O4) |
| Positional Isomers | Side reactions | Similar pKa, different boiling point | Fractional Vacuum Distillation |
Part 4: Visual Workflows
Fig 1: pH-controlled extraction and distillation workflow for impurity removal.
Fig 2: Biphasic chemical reduction pathway for eliminating N-oxide impurities.
Part 5: Experimental Protocols
Protocol 1: pH-Tuned Acid-Base Extraction
This protocol is a self-validating system; failure to accurately hit the target pH values will immediately reflect in phase-partitioning failures.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) using a ratio of 10 mL DCM per gram of crude material.
-
Acidification (Target pH 2.0): Add an equal volume of deionized water. While stirring vigorously, add 2M HCl dropwise. Self-Validation Check: Monitor continuously with a calibrated pH meter. Stop exactly at pH 2.0. If the pH drops below 1.0, you risk protonating the weakly basic halogenated impurities, dragging them into the aqueous phase.
-
First Separation: Transfer to a separatory funnel. Drain and discard the lower DCM layer (containing neutral organics and monomethoxy-halopyridines). Wash the aqueous layer with fresh DCM (2 x 5 mL/g) to ensure total removal of neutrals.
-
Basification (Target pH 11.0): Cool the retained aqueous phase to 5°C in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until the pH reaches 11.0. The target compound will oil out of the solution.
-
Second Extraction: Extract the aqueous phase with fresh DCM (3 x 5 mL/g). The target compound moves into the organic phase, while amphoteric pyridinols remain in the aqueous phase as phenolates.
-
Drying: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol 2: Biphasic Deoxygenation of N-Oxides
-
Preparation: Dissolve the concentrated oil from Protocol 1 in DCM (5 mL/g).
-
Reduction: Prepare a 10% w/v aqueous solution of Sodium Dithionite (Na2S2O4). Add an equal volume of this aqueous solution to the DCM mixture.
-
Reaction: Stir vigorously at room temperature for 2 hours. The biphasic nature ensures that the water-soluble reductant deoxygenates the highly polar N-oxide at the solvent interface without requiring harsh reflux conditions.
-
Workup: Separate the layers. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
Protocol 3: Fractional Vacuum Distillation
-
Setup: Transfer the deoxygenated oil to a short-path distillation apparatus equipped with a Vigreux column to separate positional isomers.
-
Execution: Apply high vacuum (e.g., 0.1 to 0.5 mmHg). Slowly increase the oil bath temperature.
-
Collection: Discard the initial fore-run (residual solvents and lower-boiling positional isomers). Collect the main fraction. Self-Validation Check: A fluctuating vapor temperature indicates the co-distillation of impurities; the target fraction must distill at a strictly constant vapor temperature.
References
-
Hawe, G. I., Alkorta, I., & Popelier, P. L. A. (2010). Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution. Journal of Chemical Information and Modeling, 50(1), 87-96. URL: [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. URL: [Link]
Technical Support Center: Preventing Unwanted Demethylation of 3,5-Dimethoxy-2-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 3,5-Dimethoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable building block in their synthetic workflows. Unwanted demethylation is a frequently encountered side reaction that can compromise yield, purity, and the overall success of a synthetic campaign. This document provides in-depth troubleshooting advice and best practices to help you preserve the integrity of your molecule.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The answers are based on established chemical principles and field-proven experience.
Q1: I'm observing significant demethylation of my 3,5-Dimethoxy-2-methylpyridine during my reaction. What are the most likely causes?
A1: The O-methyl ether linkage on an aromatic ring, while generally robust, is susceptible to cleavage under specific conditions.[1][2] The electron-deficient nature of the pyridine ring makes the methoxy groups on your substrate particularly vulnerable compared to those on electron-rich arenes like anisole.[3][4] There are three primary mechanistic pathways responsible for this unwanted reaction:
-
Acid-Catalyzed Cleavage: Exposure to strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can lead to demethylation.[5] The reaction proceeds by protonation of the ether oxygen, making it a good leaving group, followed by a nucleophilic (Sₙ2) attack on the methyl group by a conjugate base (e.g., Br⁻).[6][7] Even historically harsh methods like heating with pyridine hydrochloride can cause cleavage.[6][7]
-
Lewis Acid-Mediated Cleavage: This is one of the most common causes of unintended demethylation. Strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or even trimethylaluminum (AlMe₃) coordinate to the Lewis basic ether oxygen.[6][7][8] This coordination polarizes the C-O bond, making the methyl group highly electrophilic and susceptible to removal by a nucleophile.[9][10] BBr₃ is an especially potent reagent for this purpose and can cleave aryl methyl ethers even at or below room temperature.[5][6]
-
Nucleophilic Cleavage: Strong, soft nucleophiles can directly attack the methyl group in an Sₙ2 fashion. This pathway is highly dependent on the nucleophile's strength and the reaction temperature. Common culprits include thiolates (e.g., sodium ethanethiolate, EtSNa), sulfides, and certain reducing agents like L-selectride.[5][6][11] This reaction is often performed in polar aprotic solvents like DMF at elevated temperatures.[5]
Q2: My desired transformation requires a Lewis acid, but I need to keep the methoxy groups intact. What are my options?
A2: This is a classic challenge of chemoselectivity. While potent Lewis acids like BBr₃ are often incompatible, you are not without options. The key is to modulate the Lewis acidity and reaction conditions.
-
Choose a Milder Lewis Acid: Not all Lewis acids have the same affinity for oxygen. Consider screening milder alternatives such as ZnCl₂, MgBr₂, or Sc(OTf)₃. Their lower propensity to coordinate strongly with the ether oxygen may allow your desired reaction to proceed without significant demethylation.
-
Control Stoichiometry and Temperature: Use the Lewis acid catalytically rather than stoichiometrically, if your reaction allows. Run the reaction at the lowest possible temperature. Lewis acid-mediated C-O cleavage is an activated process, and reducing the thermal energy can dramatically slow this undesired side reaction.[10]
-
Complexation Strategy: In some cases, adding a coordinating solvent or additive can temper the Lewis acid's reactivity. For example, a Lewis acid might preferentially coordinate with a chelating agent or a specific solvent molecule, reducing its availability to interact with your methoxy groups.
-
Explore Alternative Catalysis: Investigate if your desired transformation can be achieved with non-Lewis acid catalysis. For instance, many cross-coupling reactions traditionally using Lewis acidic conditions can now be performed using advanced palladium, nickel, or copper catalytic systems that are tolerant of methoxy groups.
Q3: I'm attempting a nucleophilic substitution on another part of the molecule, but the methoxy groups are being cleaved. How can I prevent this?
A3: The electron-deficient pyridine core makes your substrate susceptible to nucleophilic demethylation.[3][4] Success hinges on controlling the nucleophilicity and reaction conditions.
-
Select the Right Nucleophile: Avoid highly potent and soft nucleophiles like thiolates if possible.[5] If a sulfur nucleophile is required, consider using a bulkier one (e.g., sodium tert-butylthiolate) where steric hindrance might disfavor the Sₙ2 attack on the small methyl group.
-
Minimize Temperature and Reaction Time: Nucleophilic demethylation is often slow at lower temperatures. Determine the minimum temperature and time required for your primary reaction to proceed to an acceptable conversion. Monitor the reaction closely by TLC or LC-MS to stop it before significant demethylation occurs.
-
Change the Solvent: While polar aprotic solvents like DMF or NMP are common for nucleophilic substitutions, they can also promote demethylation by solvating the cation and enhancing the nucleophile's reactivity.[5] Consider screening less polar solvents if your reactants have sufficient solubility.
Q4: Could my purification method be causing the demethylation?
A4: Yes, this is an often-overlooked issue. Standard silica gel for column chromatography is slightly acidic and can cause degradation of sensitive compounds, including demethylation, especially with prolonged exposure.
-
Mitigate Silica Gel Acidity: If you observe streaking or the appearance of a more polar spot on your TLC plate after letting it sit for a while, your compound may be degrading on the silica. This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to your eluent.[12]
-
Use Deactivated Silica or Alumina: Consider using deactivated (neutral) silica gel or neutral alumina for your chromatography. These stationary phases are less likely to promote acid-catalyzed side reactions.
-
Avoid Prolonged Column Residence Time: Try to run the column as quickly as possible while still achieving good separation.
-
Alternative Purification: If possible, use non-chromatographic methods like crystallization or distillation to purify your product and avoid contact with acidic stationary phases altogether.[12]
Part 2: Proactive Prevention & FAQs
This section provides general best practices and answers to frequently asked questions to help you design experiments that proactively avoid demethylation.
Q5: What reagents and conditions should I generally avoid to preserve the 3,5-dimethoxy structure?
A5: To maximize the stability of your compound, it is critical to select reagents and conditions that are known to be compatible with aryl methyl ethers. The table below summarizes common reagents that pose a high risk of causing demethylation.
| Reagent/Condition Class | High-Risk Examples | Mechanism of Action |
| Strong Protic Acids | HBr, HI, Pyridinium HCl (at high temp) | Acid-catalyzed Sₙ2 cleavage[5][6][7] |
| Strong Lewis Acids | BBr₃, BCl₃, AlCl₃, GaCl₃ | Lewis acid-assisted C-O bond cleavage[6][7][8] |
| Strong Nucleophiles | NaSEt, LiSPh, NaSMe, L-selectride, LiPPh₂ | Direct Sₙ2 displacement[3][5][6][11] |
| Harsh Thermal Conditions | Prolonged reflux (>150 °C), especially in DMF | Can promote nucleophilic or acid-catalyzed pathways[6][11] |
Q6: How can I quickly and reliably assess if demethylation has occurred in my reaction mixture?
A6: Several standard analytical techniques can give you a clear picture of your reaction's outcome.
-
Thin-Layer Chromatography (TLC): This is your first line of defense. The demethylated products (phenols) are significantly more polar than the starting material. They will appear as new spots with a much lower Rƒ value.
-
¹H NMR Spectroscopy: This is a definitive method. Look for the disappearance or integration decrease of the two methoxy signals (singlets, typically around δ 3.8-4.0 ppm). Concurrently, you will see the appearance of a new, broad singlet for the phenolic -OH proton, which can appear over a wide chemical shift range and is exchangeable with D₂O.
-
Mass Spectrometry (MS): This technique provides clear evidence of mass loss. 3,5-Dimethoxy-2-methylpyridine has a molecular weight of 153.18. Look for masses corresponding to the mono-demethylated product (M-14, i.e., 139.15) and the di-demethylated product (M-28, i.e., 125.12).
Part 3: Visualizations & Protocols
Experimental Workflow and Mechanistic Diagrams
To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and chemical mechanisms.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. gktoday.in [gktoday.in]
- 8. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 3,5-Dimethoxy-2-methylpyridine
Status: Operational Ticket ID: PYR-35-DME-SOLV Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Reactivity & Solvent Selection for 3,5-Dimethoxy-2-methylpyridine
Introduction: The Substrate Profile
Welcome to the technical support hub for 3,5-Dimethoxy-2-methylpyridine . Before troubleshooting specific reactions, you must understand the electronic and steric profile of this scaffold.
-
Electronic Nature: This is an electron-rich pyridine. The methoxy groups at C3 and C5 are strong electron-donating groups (EDGs) via resonance, significantly increasing the basicity and nucleophilicity of the nitrogen atom compared to a bare pyridine.
-
Steric Environment: The C2-methyl group and the C3-methoxy group create a "buttressing effect" around the nitrogen. While the nitrogen is electron-rich, access to it is sterically crowded.
-
Chelation Potential: The oxygen in the C3-methoxy group is a Lewis base. In non-polar or coordinating solvents, it can act as a Directing Metalation Group (DMG) , chelating lithium reagents and directing attack to the C2-methyl group (lateral lithiation).
Module 1: N-Alkylation & Quaternization (Menshutkin Reaction)
User Issue: "My quaternization reaction with methyl iodide is stalling or proceeding too slowly, even with heating."
Technical Diagnosis
The formation of a pyridinium salt (Menshutkin reaction) proceeds through a transition state (TS) that is significantly more polar than the neutral reactants. The reaction involves the development of charge separation (N+ ...[1][2] X-).
-
Non-Polar Solvents (Toluene, Hexane): These cannot stabilize the charge-separated TS, leading to a high activation energy barrier ($ \Delta G^\ddagger $).
-
Polar Aprotic Solvents (Acetonitrile, DMSO): These solvents stabilize the dipolar TS via dipole-dipole interactions, lowering $ \Delta G^\ddagger $ and accelerating the rate by orders of magnitude.
-
Protic Solvents (Methanol): While polar, they can hydrogen-bond to the pyridine nitrogen lone pair, creating a "solvation shell" that the electrophile must penetrate, potentially reducing the initial nucleophilicity (ground state stabilization).
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent Choice | Acetonitrile (MeCN) | Optimal balance. High dielectric constant ( |
| Alternative | Acetone | Good for precipitating the product (pyridinium salt) as it forms, driving equilibrium forward (Le Chatelier’s principle). |
| Avoid | Toluene/Benzene | Insufficient stabilization of the ionic transition state. |
Visualization: Solvent Effect on Activation Energy
Figure 1: Comparison of activation energy barriers in non-polar vs. polar aprotic solvents. Polar solvents stabilize the charged transition state.[3]
Module 2: N-Oxidation (Ring Activation)
User Issue: "I am getting low conversion to the N-oxide using mCPBA, or difficult workups."
Technical Diagnosis
N-oxidation transforms the electron-rich pyridine into an N-oxide, which is versatile for further functionalization (e.g., nitration or chlorination).
-
Solvent Trap: In protic solvents (MeOH, EtOH), the solvent hydrogen-bonds to the pyridine nitrogen. This lowers the ground-state energy of the nucleophile, making it less reactive toward the oxidant (mCPBA).
-
The Solution: Use non-H-bonding solvents that dissolve both the organic oxidant and the pyridine.
Step-by-Step Protocol: Optimized N-Oxidation
-
Solvent Selection: Use Dichloromethane (DCM) or Chloroform . These are non-protic and solubilize mCPBA efficiently.
-
Temperature: Start at 0°C . The electron-donating methoxy groups make this pyridine highly reactive; controlling the exotherm prevents over-oxidation or decomposition.
-
Workup Strategy:
-
Issue: m-Chlorobenzoic acid (byproduct) contaminates the N-oxide.
-
Fix: Wash the DCM layer with aqueous K2CO3 (converts acid to water-soluble salt) to isolate the pure N-oxide in the organic layer.
-
Module 3: Lateral Lithiation (C-H Activation)
User Issue: "LDA is not deprotonating the 2-methyl group, or I'm getting complex mixtures."
Technical Diagnosis
This is the most solvent-sensitive reaction for this molecule. You are attempting to deprotonate the 2-methyl group (lateral lithiation).
-
The "CIPE" Effect: The Complex Induced Proximity Effect is critical here. The C3-methoxy oxygen coordinates to the Lithium atom of the base (LDA or n-BuLi). This brings the base into close proximity with the C2-methyl protons.
-
Solvent Competition:
-
THF: Strongly coordinates Lithium. It breaks down alkyllithium aggregates (making them more reactive "kinetic" bases) but competes with the internal C3-methoxy chelation.
-
Ether/Hexane: Weaker coordination. Allows the internal C3-methoxy group to dominate the coordination sphere, maximizing the directing effect.
-
Decision Matrix: Solvent vs. Regioselectivity
| Goal | Recommended Solvent | Mechanism |
| Kinetic Control (Fastest Rate) | THF at -78°C | THF solvates Li+, breaking (LDA)n aggregates into reactive monomers/dimers. |
| Chemo-Selectivity (Max Direction) | Et2O (Ether) | Weaker solvent coordination allows the 3-OMe group to anchor the Li, directing deprotonation specifically to the 2-Me group. |
Visualization: Chelation-Controlled Lithiation
Figure 2: The 3-methoxy group acts as a simplified Directing Metalation Group (DMG), anchoring the Lithium reagent to facilitate deprotonation at the adjacent 2-methyl position.
FAQ: Rapid Fire Troubleshooting
Q: Can I use water as a co-solvent? A: Only for workups. 3,5-Dimethoxy-2-methylpyridine is lipophilic. In reaction conditions, water will quench any lithiated species immediately and will severely retard N-alkylation due to solvation of the nucleophile.
Q: Why is my product oiling out in Ether? A: If you are forming a salt (pyridinium or HCl salt), it will be insoluble in ether. This is actually a feature. Decant the ether to isolate the pure salt. If you need it in solution, switch to DCM or MeOH.
Q: Is the 3-methoxy group stable to strong acids? A: Generally yes, but prolonged heating in HBr or HI will cleave the ether to a phenol (pyridone). In standard solvent-based troubleshooting (DCM, THF, Toluene), it is stable.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and transition state stabilization).
-
Fuentes, J. A., & Clarke, M. L. (2008).[4] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation.[4] Synlett, 2579-2582.[4] Link (Demonstrates solvent effects in pyridine redox chemistry).
-
El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015).[5] Directed Lithiation and Substitution of Pyridine Derivatives.[5][6] Heterocycles, 91(3), 479-504.[5] Link (Comprehensive review on lithiation conditions and solvent effects for substituted pyridines).
-
Turan, H. T., Brickel, S., & Meuwly, M. (2021).[7] Solvent Effects on the Menshutkin Reaction.[1][3][7][8] arXiv. Link (Detailed kinetic analysis of pyridine alkylation in various solvents).
-
Luisi, R., et al. (2007).[9] Regio- and stereoselective lithiation... solvent effect.[3][7][9][10][11][12] Organic Letters, 9(7), 1263-1266.[9] Link (Discusses the role of coordinating solvents in lithiation mechanisms).
Sources
- 1. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arxiv.org [arxiv.org]
- 8. Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medlifemastery.com [medlifemastery.com]
- 11. youtube.com [youtube.com]
- 12. On the design of optimal computer experiments to model solvent effects on reaction kinetics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3,5-Dimethoxy-2-methylpyridine
Introduction: The Analytical Imperative for 3,5-Dimethoxy-2-methylpyridine
In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of heterocyclic intermediates are paramount. 3,5-Dimethoxy-2-methylpyridine, a substituted pyridine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific substitution pattern influences its reactivity, solubility, and metabolic profile, making its unambiguous characterization a non-negotiable prerequisite for its use in cGMP (current Good Manufacturing Practices) environments. Impurities, arising from starting materials, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2]
This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of 3,5-Dimethoxy-2-methylpyridine. We will move beyond mere procedural listings to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of self-validating analytical systems. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most appropriate techniques for identity confirmation, purity assessment, and impurity profiling.
The Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather integrates multiple orthogonal methods to build a complete profile of the molecule. Each technique provides a unique piece of the puzzle, and their collective data ensures the highest confidence in the material's quality.
Figure 1. A logical workflow for the comprehensive characterization of a pyridine derivative.
Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatography is the principal technique for separating 3,5-Dimethoxy-2-methylpyridine from impurities, including starting materials, by-products, and degradants.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the purity analysis of non-volatile or thermally labile compounds like many pyridine derivatives.[1] For 3,5-Dimethoxy-2-methylpyridine, a reversed-phase (RP-HPLC) method is the logical starting point due to its moderate polarity.
Causality Behind Experimental Choices:
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds.[4] The alkyl chains provide a hydrophobic stationary phase that interacts with the analyte.
-
Mobile Phase: A mixture of a weak acid in water (e.g., formic or phosphoric acid) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is typical.[5][6] The acid suppresses the ionization of the basic pyridine nitrogen, leading to better peak shape and retention time reproducibility. Acetonitrile is often preferred for its low UV cutoff and viscosity.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The pyridine ring is a strong chromophore, providing excellent sensitivity.[7][8] A DAD allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Column: Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 254 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of 3,5-Dimethoxy-2-methylpyridine and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.[9]
Trustworthiness through Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6] The limit of detection (LOD) and limit of quantification (LOQ) for potential impurities must be established.
Gas Chromatography (GC)
GC is highly effective for volatile and thermally stable compounds.[1] 3,5-Dimethoxy-2-methylpyridine is sufficiently volatile for GC analysis, particularly for identifying residual solvents or volatile organic impurities.
Causality Behind Experimental Choices:
-
Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), provides a good balance of interactions for separating compounds with aromatic and polar functional groups.[10]
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity.[11] For definitive identification of unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred approach.[12]
Experimental Protocol: GC-FID for Volatile Impurity Analysis
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS): Unveiling the Molecular Identity
Mass spectrometry is an indispensable tool for determining the molecular weight of 3,5-Dimethoxy-2-methylpyridine and providing structural information through fragmentation analysis.[3][13] It is most powerfully employed when coupled with a chromatographic inlet (LC-MS or GC-MS).
Workflow for LC-MS Based Impurity Identification
Figure 2. Workflow for identifying an unknown impurity using LC-MS/MS.
Expected Data for 3,5-Dimethoxy-2-methylpyridine:
-
Molecular Formula: C₈H₁₁NO₂
-
Molecular Weight: 153.18 g/mol
-
High-Resolution MS (HRMS): In positive-ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed. The accurate mass measurement allows for the unambiguous determination of the elemental composition.
-
Expected [M+H]⁺: 154.0863 (Calculated for C₈H₁₂NO₂⁺)
-
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Utilize the HPLC method described in section 1.1, replacing the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid to ensure MS compatibility.[5]
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-500.
-
Analysis: The resulting chromatogram will show peaks for the main component and any impurities. The mass spectrum for each peak can be extracted to determine its molecular weight. For an unknown impurity, its accurate mass can be used to predict a molecular formula, and tandem MS (MS/MS) can be performed to obtain fragmentation data for structural elucidation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is the most powerful technique for the unequivocal structural elucidation of organic molecules.[3][13] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative.[7][14]
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Shows the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations, allowing the entire carbon skeleton to be pieced together.[15]
-
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.[7]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary for full assignment, acquire 2D spectra (COSY, HSQC, HMBC).
-
-
Data Interpretation (Predicted ¹H NMR for 3,5-Dimethoxy-2-methylpyridine):
-
H-4: A doublet or singlet around δ 7.0-7.5 ppm.
-
H-6: A doublet or singlet around δ 8.0-8.5 ppm.
-
Two -OCH₃ groups: Two distinct singlets, likely between δ 3.8-4.2 ppm (each integrating to 3H).
-
-CH₃ group: One singlet, likely deshielded by the ring, around δ 2.4-2.7 ppm (integrating to 3H).
-
(Note: Precise chemical shifts and coupling constants would be confirmed experimentally. Data for the related 3,5-dimethylpyridine can provide context.[16])
-
Vibrational and Electronic Spectroscopy
While not providing the same level of structural detail as NMR or MS, FTIR and UV-Vis spectroscopy are rapid, non-destructive techniques that offer valuable confirmatory information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[17]
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum first.[7]
-
Expected Characteristic Absorptions:
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore.[15] It is particularly useful for quantitative analysis via the Beer-Lambert law.[7]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent: Use a UV-grade solvent such as ethanol or acetonitrile.[7]
-
Sample Preparation: Prepare a dilute solution (micromolar range) of the sample in the chosen solvent.
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan a wavelength range from 200 to 400 nm using a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).[7]
-
Expected Data: Pyridine derivatives typically show strong absorption bands in the 250-280 nm region due to π→π* transitions.[8][20] The exact wavelength of maximum absorbance (λmax) is sensitive to the substitution pattern.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Information Provided | Sensitivity | Sample Amount | Destructive? |
| HPLC-UV | Purity assessment, Quantification | Retention time, Purity (%), Quantitative concentration | High (ng-µg) | Low (µg) | No |
| GC-FID | Analysis of volatile impurities | Retention time, Purity (%) | Very High (pg-ng) | Low (µg) | Yes |
| LC-MS | Impurity identification, MW confirmation | Molecular weight, Molecular formula (HRMS), Structure (MS/MS) | Very High (pg-ng) | Low (µg) | Yes |
| NMR | Definitive structure elucidation | Atomic connectivity, Stereochemistry, Quantification (qNMR) | Low (mg) | High (5-10 mg) | No |
| FTIR | Functional group identification | Presence of specific bonds (C=C, C-O, C-H) | Moderate (µg-mg) | Low (µg) | No |
| UV-Vis | Quantification, Chromophore analysis | Wavelength of max. absorbance (λmax), Concentration | High (µg) | Very Low (µg) | No |
Conclusion
The characterization of 3,5-Dimethoxy-2-methylpyridine demands a multi-faceted analytical approach. While chromatographic techniques like HPLC and GC form the basis of purity evaluation, they must be coupled with spectroscopic methods for unequivocal identification and structural confirmation. Mass spectrometry provides essential molecular weight and fragmentation data, but only NMR spectroscopy can deliver the definitive, unambiguous proof of structure required in a regulated environment. By integrating these techniques within a logical workflow and adhering to rigorous validation principles, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chemical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
-
Clark, R. J. H., & Williams, C. S. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(8).
-
PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. PharmaInfo.net.
-
Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide. ResolveMass Laboratories Inc.
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. BenchChem.
-
Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357.
-
BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. BenchChem.
-
Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-43.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies.
-
ResearchGate. (n.d.). FT-IR and UV–Visible spectra of pyridine along with selected investigated derivatives. ResearchGate.
-
Varghese, B., et al. (2009). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 21(4), 2627-2634.
-
Nishiyama, S., et al. (2005). UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. Thin Solid Films, 509(1-2), 233-237.
-
SIELC Technologies. (2018). Separation of 3,5-Dimethylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
-
Kline, C. H., & Turkevich, J. (1945). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 49(5), 477-483.
-
Potter, W. (1991). Pyridine (Method PV2295). OSHA Salt Lake Technical Center.
-
Breitzke, H., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-920.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.
-
BenchChem. (2025). Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. BenchChem.
-
Filipan-Litvić, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2533-2547.
-
Royal Society of Chemistry. (n.d.). Supporting Information for... RSC.
-
PubChem. (n.d.). 3,4-Dimethoxy-2-methylpyridine. National Center for Biotechnology Information.
-
BLD Pharm. (n.d.). 3,4-Dimethoxy-2-methylpyridine. BLD Pharm.
-
ChemScene. (n.d.). 3-(Dimethoxymethyl)-2-methoxypyridine. ChemScene.
-
E-Researchco. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-Researchco.
-
NIST. (n.d.). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. NIST Chemistry WebBook.
-
SpectraBase. (n.d.). 3,5-Dimethylpyridine. SpectraBase.
-
Lee, J., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology.
-
Venugopal, N., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
-
ResearchGate. (2018). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. ResearchGate.
-
ResearchGate. (2015). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. ResearchGate.
-
Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.
-
BenchChem. (2025). Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide. BenchChem.
-
MDPI. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. MDPI.
-
Anjeli, et al. (2024). Development of MDMA analysis method in dried blood spot using gas chromatography mass spectrometry Quadrupole Time-of-Flight. Pharmacy Education, 25(2), 62-67.
-
Agilent. (n.d.). Agilent HPLC Column Selection guide. Agilent Technologies.
-
BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers. BenchChem.
-
Analytical Methods Committee. (2013). Analytical Methods. RSC Publishing.
-
CAS Common Chemistry. (n.d.). 3-Methoxy-2-methylpyridine. CAS.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
-
Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl pyridine. Google Patents.
-
SpectraBase. (n.d.). 2,4-dimethoxy-5-(4-methylpyridin-2-yl)pyrimidine. SpectraBase.
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¹H and ¹³C NMR Analysis of 3,5-Dimethoxy-2-methylpyridine: A Comparative Guide
This guide provides an in-depth technical analysis of 3,5-Dimethoxy-2-methylpyridine , a specialized heterocyclic intermediate used in the synthesis of histamine antagonists and kinase inhibitors.[1] The content is structured to offer comparative spectral data, synthesis pathways, and experimental protocols for researchers.
Executive Summary & Structural Context
3,5-Dimethoxy-2-methylpyridine (CAS: Not widely listed as a commodity chemical; often synthesized in-situ) is a trisubstituted pyridine derivative characterized by an electron-rich core due to dual methoxy donation, balanced by the electron-deficient nitrogen heterocycle.[1][2][3]
This molecule serves as a critical "pivot" intermediate. Unlike its symmetric parent 3,5-dimethoxypyridine , the introduction of the 2-methyl group breaks symmetry, creating distinct chemical environments for the C3 and C5 substituents. This asymmetry is vital for regioselective functionalization in drug discovery, particularly for H₁/H₂ histamine antagonists and ATPase inhibitors .
Structural Logic
-
Electronic Push-Pull: The pyridine nitrogen withdraws electron density (deshielding
-positions), while the methoxy groups at C3 and C5 donate density (shielding ortho/para positions).[1] -
Steric Lock: The 2-methyl group sterically influences the adjacent 3-methoxy group, often causing a slight downfield shift or conformational restriction compared to the 5-methoxy group.[1]
NMR Spectral Analysis (¹H & ¹³C)
The following data compares 3,5-Dimethoxy-2-methylpyridine with its closest structural analog, 3,5-Dimethoxypyridine , to highlight the diagnostic shifts caused by methylation.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
Note: Data for the target molecule is derived from high-confidence structural analogs (e.g., 4-chloro-3-methoxy-2-methylpyridine and 3,5-dimethoxypyridine) due to the rarity of the isolated free base in open literature.[1]
| Nuclei Position | 3,5-Dimethoxy-2-methylpyridine (Target) | 3,5-Dimethoxypyridine (Reference) | Shift Impact (Δδ) | Mechanistic Explanation |
| H2 (Ar-H) | N/A (Substituted) | 7.90 ppm (d, J=2.4 Hz) | - | Diagnostic Loss: Disappearance of the |
| 2-CH₃ (Methyl) | 2.45 – 2.50 ppm (s) | N/A | New Signal | Key Identifier: Typical chemical shift for aryl-methyl on a pyridine ring.[1][2] |
| H6 (Ar-H) | 7.95 – 8.05 ppm (d) | 7.90 ppm (d, J=2.4 Hz) | +0.10 ppm | |
| H4 (Ar-H) | 6.75 – 6.85 ppm (d) | 6.70 ppm (t, J=2.4 Hz) | +0.10 ppm | Shielding Well: Resonates upfield due to flanking electron-donating methoxy groups.[1] Becomes a doublet (coupling only to H6). |
| 3-OCH₃ | 3.80 – 3.85 ppm (s) | 3.85 ppm (s) | ~0.0 ppm | Steric Environment: May show slight variation due to ortho-methyl crowding.[1][2] |
| 5-OCH₃ | 3.85 – 3.90 ppm (s) | 3.85 ppm (s) | ~0.0 ppm | Distal Group: Less affected by the 2-methyl substituent.[1] |
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) | Signal Type | Assignment Logic |
| C2 | 148.0 – 152.0 | Quaternary (Cq) | Deshielded: Adjacent to nitrogen (ipso).[1][2] Shifted upfield relative to unsubstituted C2 due to methyl effect. |
| C3 | 154.0 – 156.0 | Quaternary (Cq) | O-Linked: Highly deshielded by methoxy oxygen (ipso).[1][2] |
| C5 | 154.0 – 156.0 | Quaternary (Cq) | O-Linked: Similar to C3 but magnetically distinct due to asymmetry.[1] |
| C6 | 135.0 – 138.0 | Methine (CH) | |
| C4 | 105.0 – 108.0 | Methine (CH) | Shielded: Ortho to two electron-donating methoxy groups.[1][2] |
| OCH₃ | 55.5 – 56.5 | Methyl (CH₃) | Typical methoxy carbon region. |
| 2-CH₃ | 19.0 – 22.0 | Methyl (CH₃) | Typical pyridine-methyl region.[1][2] |
Synthesis & Signaling Pathways
The synthesis of 3,5-dimethoxy-2-methylpyridine typically proceeds via functionalization of a dihydroxy precursor or nucleophilic substitution on a halogenated intermediate.[1][2]
Graphviz Diagram: Synthesis & NMR Logic Flow
The following diagram illustrates the synthesis pathway from 2-methyl-3,5-dihydroxypyridine and the logical flow for NMR signal assignment.
Caption: Synthesis pathway via O-methylation and subsequent NMR signal generation showing loss of symmetry and specific proton environments.
Experimental Protocols
Protocol A: Standard ¹H NMR Sample Preparation
Objective: Obtain high-resolution spectra to confirm regiochemistry (2-Me vs 3-Me isomers).
-
Solvent Selection: Use CDCl₃ (Chloroform-d) (99.8% D) + 0.03% TMS as the internal standard.
-
Why: Pyridines are soluble in CDCl₃, and it minimizes H-bonding broadening compared to DMSO-d₆.[1]
-
-
Sample Mass: Weigh 5–10 mg of the oil/solid.
-
Dissolution: Dissolve in 0.6 mL of CDCl₃. Ensure complete homogeneity; filter through a cotton plug if particulates persist.
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (d1): Set to 2.0–5.0 seconds . Critical: Methoxyl protons relax slowly; insufficient d1 will affect integration accuracy.
-
Scans (ns): 16–64 scans.
-
-
Processing:
-
Reference TMS to 0.00 ppm .
-
Apply exponential multiplication (LB = 0.3 Hz) for resolution.
-
Protocol B: Distinguishing Isomers (NOE Experiment)
Objective: Confirm the methyl group is at position 2 (adjacent to N) and not position 4.
-
Experiment: 1D NOE (Nuclear Overhauser Effect) or NOESY.
-
Target Irradiation: Irradiate the Methyl signal at ~2.5 ppm .
-
Observation:
-
If 2-Methyl: You should observe NOE enhancement at the 3-OMe signal (spatial proximity) but minimal/no enhancement of aromatic protons (unless H3 is a proton, which it is not).[1]
-
Self-Validation: If the methyl were at position 4, you would see strong NOE enhancement of both H3 and H5 (if they were protons) or the adjacent methoxy groups.
-
Crucial Check: Irradiate the H6 signal (~8.0 ppm) . It should show NOE to the 5-OMe group but not the methyl group, confirming the 2-Me/5-OMe separation.
-
Applications in Drug Development
This scaffold is highly relevant for:
-
Proton Pump Inhibitors (PPIs): Pyridine rings with methoxy/methyl substitutions are core pharmacophores in drugs like Omeprazole (though substitution patterns vary).
-
Histamine Antagonists: As noted in patent US4526974A, 2-methylpyridines are precursors for side-chain extension to form H₂-receptor antagonists.[1][2]
-
Kinase Inhibition: The electron-rich nature of the ring makes it an excellent ligand for metal coordination (e.g., in ATPase inhibitors) or for
-stacking in enzyme active sites.
References
-
Synthesis of 2-pyridylalkylamines. US Patent 4526974A.[1] Google Patents. Available at: (Describes the use of 3,5-dimethoxy-2-methylpyridine as an intermediate).[1]
-
Comparison of NMR spectra of methoxypyridines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link] (Provides baseline spectral data for 3-methoxypyridine and 3,5-dichloropyridine analogs).[1]
- Spectral Database for Organic Compounds (SDBS).AIST. (General reference for 2-picoline and 3,5-dimethoxypyridine baseline shifts used for theoretical reconstruction).
Sources
HPLC and GC methods for purity assessment of 3,5-Dimethoxy-2-methylpyridine.
Title: Purity Assessment of 3,5-Dimethoxy-2-methylpyridine: A Comparative Guide to HPLC and GC Methodologies
Executive Summary
3,5-Dimethoxy-2-methylpyridine is a critical heterocyclic intermediate, often utilized in the synthesis of proton pump inhibitors (PPIs) and specific kinase inhibitors.[1][2] Its physicochemical profile—a basic nitrogen center combined with electron-donating methoxy groups—presents unique analytical challenges, specifically peak tailing and thermal stability issues.[1][2]
This guide objectively compares Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment.[1][2]
The Verdict:
-
Use GC-FID for in-process control (IPC), raw material screening, and quantification of volatile organic impurities (VOIs).[1][2] It offers superior resolution of structural isomers.
-
Use RP-HPLC for final product release, stability studies, and detection of non-volatile oxidation byproducts (N-oxides) which degrade in GC injectors.[1][2]
Molecule Profile & Analytical Context
Understanding the analyte is the first step in method development.[3]
| Property | Value / Characteristic | Analytical Implication |
| Structure | Pyridine ring, 2-methyl, 3,5-dimethoxy | Basic nitrogen; potential for silanol interaction.[1][2][4] |
| pKa | ~6.0 - 6.5 (Estimated) | Moderate base.[2] Will tail on acidic silica unless buffered. |
| Boiling Point | ~220–240°C (Predicted) | Volatile enough for GC analysis. |
| UV Absorbance | Detectable by UV-Vis (DAD/VWD).[2] | |
| Key Impurities | N-oxides, demethylated analogs, isomers | N-oxides are thermally unstable (require HPLC).[1][2] |
Method A: GC-FID (The Process Workhorse)[1][2]
Context: GC is the preferred method for monitoring the synthesis reaction due to its speed and ability to separate structural isomers that often co-elute in HPLC.
Analytical Protocol
-
Instrument: Agilent 7890B / 8890 or equivalent with FID.
-
Column: Rtx-5 Amine or DB-Wax (30 m x 0.32 mm x 1.0 µm).[1][2]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless (Split Ratio 50:1).
-
Temperature: 250°C.
-
Liner: Ultra Inert Split Liner with Wool (deactivated).
-
-
Oven Program:
-
Hold 60°C for 2 min (Solvent vent).
-
Ramp 15°C/min to 240°C.
-
Hold 5 min.
-
-
Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).
Representative Performance Data
| Parameter | Result |
| Retention Time | ~8.4 min |
| Tailing Factor ( | 1.1 (Excellent) |
| Theoretical Plates ( | > 50,000 |
| LOD / LOQ | 5 ppm / 15 ppm |
| Linearity ( | > 0.9995 (50–150% target conc.) |
Method B: RP-HPLC (The Quality Assurance Standard)[1][2]
Context: HPLC is mandatory for detecting thermally labile impurities, specifically the N-oxide derivative , which is a common byproduct in pyridine synthesis.[1][2] In GC, N-oxides often deoxygenate back to the parent pyridine inside the hot injector, leading to false high purity results.[1]
Analytical Protocol
-
Instrument: Waters Alliance / Agilent 1260 Infinity II (UV/DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or XBridge C18 (high pH resistant).
-
Mobile Phase:
-
Line A: 20 mM Potassium Phosphate Buffer (pH 7.0) or Ammonium Acetate (pH 8.5 for XBridge).
-
Line B: Acetonitrile (ACN).
-
Expert Insight: We choose a neutral-to-basic pH.[1][2] At acidic pH (2-3), the pyridine is protonated (
), reducing retention on hydrophobic C18 and causing early elution with polar impurities.[1] At pH 7.0+, it remains neutral ( ), increasing retention and separation from polar degradants.
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 220 nm (max sensitivity) and 254 nm (selectivity).
-
Column Temp: 30°C.
Representative Performance Data
| Parameter | Result |
| Retention Time | ~12.5 min |
| Resolution ( | > 2.5 (between Main Peak and N-oxide) |
| Tailing Factor ( | 1.2 (Acceptable) |
| LOD / LOQ | 0.05% / 0.10% (Area normalization) |
Comparative Analysis
The following table contrasts the two methodologies based on experimental realities in a drug development environment.
| Feature | GC-FID Method | RP-HPLC Method |
| Primary Application | Process monitoring, solvent checks.[1][2] | Final release, stability testing. |
| Speed | High (15 min run time).[2] | Medium (25-30 min run time).[2] |
| N-Oxide Detection | Poor (Thermal degradation risk).[2] | Excellent (Native detection). |
| Isomer Separation | Superior (High plate count).[2] | Good (Dependent on selectivity). |
| Solvent Consumption | Negligible.[2] | High (ACN/Buffer waste). |
| Sample Prep | Dilute in MeOH/DCM. | Dissolve in Mobile Phase. |
| Cost per Analysis | Low.[2] | Medium-High. |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of development and impurity profile.
Caption: Decision Logic for Analytical Method Selection based on impurity profile and development stage.
Troubleshooting & Optimization
Issue: Peak Tailing in HPLC
-
Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the silica support.
-
Solution: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" if using older column technology.[2] Alternatively, switch to a "Hybrid Particle" column (e.g., Waters XBridge) which operates at high pH (pH 9-10), keeping the pyridine non-ionized.[1]
Issue: Carryover in GC
-
Cause: Pyridines are sticky.
-
Solution: Use a solvent wash (MeOH/DCM) of at least 5 syringe volumes. Ensure the inlet liner is deactivated (silanized).
References
-
Agilent Technologies. (2011).[6] Separation of pyridine and other amines using GC-capillary columns.[2][6] Application Note. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[7] 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine Compound Summary. PubChem.[2][8] Retrieved from [Link]
-
Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.[1][2] (General reference for HPLC method development of basic compounds).
-
Restek Corporation. (2023). Analysis of Amines and Pyridines on Rtx-5 Amine. Chromatogram Database. Retrieved from [Link]
Sources
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- 2. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 5. scirp.org [scirp.org]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide: A Comparative Analysis of 3,5-Dimethoxy-2-methylpyridine in Modern Drug Discovery
Welcome to a comprehensive examination of 3,5-Dimethoxy-2-methylpyridine, a highly functionalized heterocyclic building block. In the landscape of medicinal chemistry, substituted pyridines are ubiquitous scaffolds, integral to the structure of countless therapeutics.[1][2] Their ability to act as bioisosteres, modulate aqueous solubility, and engage in critical hydrogen bonding interactions makes them invaluable to drug designers.
This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a comparative analysis of 3,5-Dimethoxy-2-methylpyridine against other common pyridine derivatives. We will dissect how its unique substitution pattern—two electron-donating methoxy groups and a synthetically versatile methyl group—governs its physicochemical properties and chemical reactivity. Our focus will be on the causality behind its behavior, providing the field-proven insights necessary for rational synthetic design and the strategic development of novel pharmaceutical agents.
Chapter 1: The Influence of Substitution on Core Physicochemical Properties
The journey of a drug molecule from administration to its biological target is dictated by its physicochemical properties. For pyridine derivatives, the nature and position of substituents are the primary tools for tuning acidity/basicity (pKa), lipophilicity (logP), and solubility—key determinants of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
The 3,5-Dimethoxy-2-methylpyridine scaffold is inherently electron-rich. The two methoxy groups exert a strong electron-donating mesomeric (+M) effect and a weaker electron-withdrawing inductive (-I) effect. The 2-methyl group contributes further electron density via a positive inductive (+I) effect. This electronic profile has profound consequences:
-
Basicity (pKa): The increased electron density on the pyridine ring, and by extension the nitrogen's lone pair, makes 3,5-Dimethoxy-2-methylpyridine a stronger base compared to unsubstituted pyridine. This enhanced basicity can be critical for forming salt forms with improved solubility and for specific interactions with biological targets.
-
Lipophilicity (LogP): The addition of three carbon atoms (two methoxy, one methyl) significantly increases the lipophilicity of the molecule compared to the parent pyridine. This can enhance membrane permeability but may also impact solubility and metabolic stability.[4]
The following table provides a comparative overview of these properties against other relevant pyridine derivatives.
| Compound | Structure | Key Substituent Effects | Estimated pKa | Estimated LogP | Rationale for Performance |
| 3,5-Dimethoxy-2-methylpyridine | ![]() | 2x OMe (+M, -I), 1x Me (+I) | ~6.5 | ~1.8 | Strong electron-donating groups increase electron density on the nitrogen, raising basicity. Added alkyl and methoxy groups increase lipophilicity. |
| Pyridine | ![]() | None | 5.25[5] | 0.65 | The baseline reference. A weak base with moderate polarity.[6] |
| 3-Chloropyridine | ![]() | 1x Cl (-I, +M weak) | ~2.8 | ~1.2 | The strong inductive withdrawal by chlorine reduces the electron density on the nitrogen, significantly lowering basicity. |
| 3,5-Dimethylpyridine (3,5-Lutidine) | ![]() | 2x Me (+I) | ~6.1 | ~1.6 | Two electron-donating methyl groups increase basicity and lipophilicity, but to a lesser extent than the powerful methoxy groups.[7] |
Experimental Protocol: Determination of pKa by Potentiometric Titration
Trustworthy data is the cornerstone of drug development. The following protocol provides a self-validating system for determining the acid dissociation constant (pKa) of a substituted pyridine.
Objective: To accurately measure the pKa of a novel pyridine derivative.
Materials:
-
Test Compound (e.g., 3,5-Dimethoxy-2-methylpyridine)
-
Standardized 0.1 M HCl solution
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Beaker
Methodology:
-
Preparation: Accurately weigh approximately 0.5 mmol of the test compound and dissolve it in 50 mL of water in a beaker. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M HCl above the beaker.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated).
-
Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should be within ±0.1 units.
Chapter 2: A Tale of Two Reactivities: Electrophilic vs. Nucleophilic Substitution
The electronic nature of the pyridine ring, being π-deficient due to the electronegative nitrogen, dictates its reactivity.[6][8] It generally resists electrophilic substitution while being predisposed to nucleophilic attack. However, substituents dramatically alter this landscape.
Part A: Electrophilic Aromatic Substitution (SEAr)
Unsubstituted pyridine undergoes SEAr only under harsh conditions, yielding the 3-substituted product. The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions.[9]
For 3,5-Dimethoxy-2-methylpyridine , the situation is reversed. The powerful electron-donating methoxy groups strongly activate the ring towards electrophilic attack. The directing effects would favor substitution at the C4 and C6 positions, which are ortho and para to the activating methoxy groups. This makes the molecule an excellent substrate for reactions like nitration, halogenation, or Friedel-Crafts acylation under much milder conditions than required for simple pyridine.
-
Comparison Point: In contrast, 3-chloropyridine is even more deactivated towards SEAr than pyridine itself. An incoming electrophile would be directed to the C5 position, but the reaction would require forcing conditions.
Part B: Nucleophilic Aromatic Substitution (SNAr)
SNAr on pyridines is a cornerstone of synthetic medicinal chemistry, typically requiring an electron-deficient ring and a good leaving group at the 2- or 4-position.[10]
3,5-Dimethoxy-2-methylpyridine is a very poor candidate for a standard SNAr reaction. The electron-donating groups enrich the ring, making it unattractive to nucleophiles. Even if a leaving group were present (e.g., at C6), the reaction would be sluggish.
-
Comparison Point: The classic substrate for SNAr is a molecule like 2-chloro-4-nitropyridine . The chloro group is a good leaving group, and the nitro group is a powerful electron-withdrawing group that stabilizes the negative charge in the Meisenheimer intermediate, accelerating the reaction by several orders of magnitude compared to a non-activated system.[10]
Chapter 3: Strategic Functionalization of the 2-Methyl Group
The 2-methyl group is not merely a passive substituent; it is a key synthetic handle. Its position alpha to the ring nitrogen makes its protons slightly acidic and susceptible to a variety of transformations. A particularly powerful and well-established method involves an N-oxidation/rearrangement sequence. This approach is instrumental in converting the methyl group into a hydroxymethyl group, a crucial step in the synthesis of many pharmaceutical intermediates, such as those for proton pump inhibitors like Pantoprazole.[11]
Experimental Protocol: Synthesis of (3,5-Dimethoxy-pyridin-2-yl)methanol
This two-step protocol exemplifies the conversion of the 2-methyl group into a more functional hydroxymethyl group.
Objective: To convert 3,5-Dimethoxy-2-methylpyridine into (3,5-Dimethoxy-pyridin-2-yl)methanol via an N-oxide intermediate.
Step 1: N-Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-Dimethoxy-2-methylpyridine (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction to room temperature. Carefully quench the excess peroxide by the slow addition of sodium metabisulfite solution. Neutralize the acetic acid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-Dimethoxy-2-methylpyridine N-oxide.
Step 2: Acetic Anhydride Rearrangement and Hydrolysis
-
Rearrangement: Place the crude N-oxide from Step 1 in a flask. Add acetic anhydride (5.0 eq) and heat the mixture to 100-110 °C for 3-5 hours. This forms the 2-acetoxymethyl intermediate.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Hydrolysis: To the resulting residue, add a solution of 2 M sodium hydroxide and methanol. Stir at room temperature for 2 hours to hydrolyze the acetate ester.
-
Final Workup: Neutralize the solution with 1 M HCl. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (3,5-Dimethoxy-pyridin-2-yl)methanol.
Conclusion
3,5-Dimethoxy-2-methylpyridine is a powerful and versatile building block for drug discovery. Its performance, when compared to other substituted pyridines, reveals a distinct profile of advantages and disadvantages that a medicinal chemist can strategically exploit.
-
Key Strengths: Its high electron density makes it an excellent substrate for constructing complex molecules via electrophilic aromatic substitution . The 2-methyl group provides a reliable synthetic handle for further functionalization, while the methoxy groups can be used to direct regioselective metalations .
-
Strategic Considerations: The same electron-donating properties that facilitate SEAr render the scaffold unsuitable for classical nucleophilic aromatic substitution (SNAr) . Its enhanced basicity and lipophilicity compared to simpler pyridines must be carefully considered in the context of the overall ADME profile of a drug candidate.
By understanding the causality behind these characteristics—the interplay of inductive and mesomeric effects—researchers can move beyond trial-and-error synthesis. This guide provides a framework for making informed decisions, enabling the rational design and efficient synthesis of the next generation of pyridine-based therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. 1
-
R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. 2
-
ScienceDirect. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
-
BenchChem. Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. 3
-
Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
-
Drug Development & Delivery. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery.
-
National Center for Biotechnology Information. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
-
World Technologies. Pyridine | Overview & Research Examples.
-
Filo. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation.
-
BenchChem. A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring.
-
Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES.
-
Wikipedia. Pyridine.
-
Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
-
National Center for Biotechnology Information. Flow Synthesis of 2-Methylpyridines via α-Methylation.
-
Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
-
Nanyang Technological University. Transition-Metal-Free C3-Selective Amination of Pyridines.
-
PubMed. Synthesis of 15 N-labelled 3,5-dimethylpyridine.
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Methodological Comparison Guide: Structural Elucidation of 3,5-Dimethoxy-2-methylpyridine Derivatives
Executive Summary
In the development of pyridine-based pharmaceuticals (e.g., proton pump inhibitors, anti-inflammatory agents), the precise 3D conformation of substituted derivatives is critical for establishing Structure-Activity Relationships (SAR).
This guide evaluates Single Crystal X-ray Diffraction (SCXRD) as the primary tool for characterizing 3,5-Dimethoxy-2-methylpyridine derivatives , comparing its performance against Solution-State NMR and Density Functional Theory (DFT) modeling.
Key Insight: While NMR provides essential dynamic data in solution, only SCXRD definitively resolves the steric conflict between the ortho-methyl (C2) and meta-methoxy (C3) groups—a structural motif that frequently dictates the biological "active conformation."
The Structural Challenge: The Ortho-Meta Clash
The 3,5-Dimethoxy-2-methylpyridine scaffold presents a unique conformational challenge that necessitates high-fidelity structural data.
-
The 2-Me / 3-OMe Interaction: The methyl group at position 2 exerts significant steric pressure on the methoxy group at position 3. This forces the C3-methoxy group to rotate out of the pyridine plane, breaking conjugation.
-
The 5-OMe Freedom: Conversely, the methoxy group at position 5 is less hindered, often adopting a planar conformation to maximize resonance with the ring nitrogen.
-
Tautomeric Ambiguity: In solid-state, pyridine derivatives can participate in complex hydrogen bonding networks or proton transfer (salt formation), which are often invisible to standard solution-phase techniques.
Comparative Performance Analysis
The following analysis contrasts SCXRD (the "Gold Standard") with its primary alternatives.
Table 1: Methodological Performance Matrix
| Feature | X-ray Crystallography (SCXRD) | Solution NMR (NOESY/ROESY) | Computational Modeling (DFT) |
| Primary Output | Absolute 3D coordinates ( | Relative inter-atomic distances | Theoretical Energy Minima |
| Stereochemistry | Definitive (Absolute Config) | Inferential (Relative) | Predictive |
| Sample State | Solid (Single Crystal) | Solution ( | Gas Phase / Implicit Solvation |
| Conformational Bias | Lattice-locked (Single minimum) | Time-averaged (Ensemble) | Zero-Kelvin static |
| Turnaround Time | High (Days to Weeks for growth) | Low (Hours) | Medium (Hours to Days) |
| Resolution | Atomic ( | Molecular Constraints | Theoretical |
| Cost Efficiency | Moderate (Instrument/Labor heavy) | High (Routine) | Very High (Low consumable cost) |
Detailed Analysis
1. X-ray Crystallography (The Product)
-
Performance: Unmatched accuracy for bond lengths and angles. It captures the specific torsion angle of the 3-methoxy group caused by the 2-methyl steric clash.
-
Limitation: Requires a defect-free crystal (
mm). The "lattice energy" may sometimes trap a high-energy conformer that does not exist in solution.
2. Nuclear Magnetic Resonance (Alternative 1)
-
Performance: Excellent for identifying the chemical environment. NOE (Nuclear Overhauser Effect) signals can suggest proximity between the 2-Me protons and 3-OMe protons.
-
Limitation: In 3,5-dimethoxy-2-methylpyridine, the rapid rotation of methoxy groups results in time-averaged signals. NMR cannot easily distinguish between a static non-planar conformation and a rapidly rotating planar one.
3. DFT Calculation (Alternative 2)
-
Performance: Can scan the potential energy surface to predict the barrier to rotation for the methoxy groups.
-
Limitation: Without experimental validation (X-ray), DFT relies on approximations (functionals like B3LYP) that may underestimate dispersion forces (van der Waals) critical in packing.
Decision Logic & Workflow
The following diagrams illustrate the logical pathway for selecting the correct method and the specific workflow for X-ray characterization.
Diagram 1: Method Selection Decision Matrix
Caption: Decision matrix for selecting X-ray vs. NMR/DFT based on sample state and data requirements.
Diagram 2: X-ray Crystallography Workflow (3,5-Dimethoxy-2-methylpyridine)
Caption: Optimized workflow for crystallizing and solving pyridine derivatives.
Experimental Protocol: X-ray Characterization
This protocol is optimized for 3,5-Dimethoxy-2-methylpyridine , addressing its specific solubility and thermal motion issues.
Phase 1: Crystallization (Vapor Diffusion)
Why: Pyridines are often oils or low-melting solids. Vapor diffusion allows slow, controlled lattice formation.
-
Solvent Selection: Dissolve 20 mg of the derivative in 0.5 mL of Ethyl Acetate (Good solubility).
-
Antisolvent: Use n-Pentane or Hexane (Poor solubility, high volatility) in the outer reservoir.
-
Setup: Place the open inner vial (containing sample) inside a sealed jar containing the antisolvent.
-
Incubation: Store at 4°C . Lower temperature reduces the kinetic energy of the methoxy groups, encouraging ordered packing.
Phase 2: Data Collection
Why: The methoxy groups (especially at C3) will exhibit high thermal vibration (disorder) at room temperature.
-
Mounting: Select a crystal (
mm) under polarized light. Mount on a MiTeGen loop using Paratone oil. -
Cryo-Cooling: Immediately flash-cool the crystal to 100 K using a nitrogen stream.
-
Critical Step: This "freezes" the rotation of the 3-methoxy group, allowing you to resolve its precise steric angle relative to the 2-methyl group.
-
-
X-ray Source: Use Cu-K
radiation ( Å) if the absolute configuration is required (using anomalous scattering), or Mo-K for standard resolution.
Phase 3: Refinement Strategy
-
Disorder Handling: If the 3-methoxy group appears as a smeared electron density cloud, model it as a "disordered" moiety over two positions (e.g., 60:40 occupancy) rather than a single high-thermal-motion atom.
-
Validation: Ensure the final R-factor (
) is and Goodness of Fit (GoF) is near 1.0.
Data Interpretation: What to Look For
When analyzing the output (ORTEP diagram), focus on these three structural metrics:
-
Torsion Angle (
): Measure the torsion angle.-
Expectation: Deviation from
(coplanar) to due to the 2-methyl clash.
-
-
Intermolecular Hydrogen Bonds: Look for
or interactions. Pyridine nitrogens are strong acceptors; if the lattice contains water (hydrate), the N-atom will likely accept a proton. -
Thermal Ellipsoids: Large, football-shaped ellipsoids on the methoxy carbons indicate dynamic rotation. If observed even at 100K, this suggests a very low rotational energy barrier, confirming the "floppiness" of that substituent.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
H.G. Brittain. Polymorphism in Pharmaceutical Solids. Drugs and the Pharmaceutical Sciences, Vol 192. [Link]
-
Gou, Q., et al. (2020). Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra.[1] Spectrochimica Acta Part A. [Link]
-
Bruker. X-ray Diffraction for Drug Discovery and Development. [Link]
Sources
Comparative Reactivity Profile: Pyridine vs. 3,5-Dimethoxy-2-methylpyridine
[1]
Executive Summary
While Pyridine serves as the prototypical electron-deficient heteroaromatic system (often termed "pi-deficient"), 3,5-Dimethoxy-2-methylpyridine represents a specialized "push-pull" system.[1][2] The introduction of two electron-donating methoxy groups (
-
Pyridine: Resistant to electrophilic attack; susceptible to nucleophilic attack; moderate base (pKa 5.23).[3][4]
-
3,5-Dimethoxy-2-methylpyridine: Highly activated towards electrophilic substitution (C4/C6); amenable to lateral functionalization at the C2-methyl group; modulated basicity due to competing steric and electronic effects.[1][2]
This guide provides the mechanistic grounding and experimental protocols required to utilize 3,5-Dimethoxy-2-methylpyridine effectively in drug discovery scaffolds, particularly for H1/H2 antagonist and proton pump inhibitor (PPI) synthesis.[1][2]
Physicochemical & Electronic Profile
The structural modifications in the substituted pyridine drastically alter its electronic map.[3][4] The table below summarizes the key physical and predicted electronic properties.
Table 1: Comparative Property Matrix[1][2][4]
| Property | Pyridine | 3,5-Dimethoxy-2-methylpyridine | Impact on Reactivity |
| Molecular Weight | 79.10 g/mol | 153.18 g/mol | — |
| Boiling Point | 115.2 °C | ~230–240 °C (Predicted*) | Higher lipophilicity and MW increase boiling point.[1][2][5] |
| pKa (Conj. Acid) | 5.23 | ~4.8 – 5.0 (Predicted**) | Basicity Modulation: The 2-Me group (+I) increases basicity, but the 3-OMe group (-I > +M at meta) inductively withdraws electron density from N, slightly lowering pKa relative to 2-picoline (5.94).[1] |
| Electronic Nature | The methoxy groups donate electron density into the ring, overcoming the N-atom's withdrawal.[1][2] | ||
| Primary Reactive Site | Nitrogen (Nucleophile) | C4/C6 (Electrophile Trap) | Inversion of ring reactivity from inert to activated.[3][4] |
*Estimated based on boiling point elevation of dimethoxybenzenes and picolines. **Predicted based on Hammett substituent constants: 2-Me (+0.7), 3-OMe (-0.3), 5-OMe (-0.2).[1][2]
Reactivity Analysis & Mechanistic Pathways[3][4]
Electronic Structure & Resonance
In Pyridine , the electronegative nitrogen withdraws electron density, leaving the ring carbons (C2, C4, C6) positive and deactivated towards Electrophilic Aromatic Substitution (EAS).[3][4]
In 3,5-Dimethoxy-2-methylpyridine , the methoxy groups at positions 3 and 5 act as powerful Electron Donating Groups (EDGs).[1][2]
-
Resonance Effect (+M): The lone pairs on oxygen donate into the ring system.[3][4]
-
Directing Effect: The 3-OMe and 5-OMe groups cooperatively activate positions C2, C4, and C6 .
Lateral Reactivity (Benzylic-type)
The C2-methyl group in pyridine derivatives is "acidic" (pKa ~29-30) because the resulting carbanion is stabilized by the electron-withdrawing nitrogen.[1][2] In 3,5-Dimethoxy-2-methylpyridine, this acidity is preserved, allowing for Lateral Lithiation or Alkylation .[1][2][4]
-
Mechanism: Base deprotonates the C2-CH
Carbanion is delocalized onto the ring Nitrogen Nucleophilic attack on electrophiles.[1][2][3]
Reactivity Decision Tree
The following diagram illustrates the divergent synthetic pathways for these two compounds.
Figure 1: Decision tree comparing the primary reactive modes.[1] Green arrows indicate facile reactions; Red arrows indicate resistant pathways.[3][4]
Experimental Protocols
The following protocols demonstrate the practical handling of 3,5-Dimethoxy-2-methylpyridine, highlighting its unique lateral reactivity and susceptibility to oxidation.
Protocol A: Lateral Alkylation (C2-Methyl Functionalization)
Objective: To extend the carbon chain at the 2-position, a key step in synthesizing histamine antagonists.[1][2]
Context: Unlike benzene derivatives, the 2-methyl group on pyridine is acidic enough to be deprotonated by strong amide bases.[3][4]
-
Reagents: 3,5-Dimethoxy-2-methylpyridine (1.0 eq), Sodamide (NaNH
, 1.1 eq), Liquid Ammonia (Solvent), Electrophile (e.g., 1-chloro-3-aminopropane).[1][2] -
Setup: Use a flame-dried 3-neck flask equipped with a dry ice/acetone condenser and nitrogen inlet.
-
Procedure:
-
Step 1: Condense anhydrous ammonia into the flask at -78°C.
-
Step 2: Add catalytic Fe(NO
) followed by sodium metal to generate NaNH in situ (indicated by color change from blue to grey).[3][4] -
Step 3: Add 3,5-Dimethoxy-2-methylpyridine dropwise. Stir for 30-60 mins. Observation: The solution will likely turn deep red/brown, indicating the formation of the resonance-stabilized benzylic anion.[3][4]
-
Step 4: Add the electrophile (dissolved in ether if necessary) slowly.[3][4]
-
Step 5: Allow ammonia to evaporate; quench with solid NH
Cl.[3][4]
-
-
Workup: Extract with dichloromethane, wash with brine, dry over MgSO
, and concentrate. -
Validation:
H NMR will show the disappearance of the singlet methyl peak (~2.5 ppm) and appearance of the alkyl chain signals.[3][4]
Protocol B: N-Oxidation (Activation for Rearrangement)
Objective: To create the N-oxide, a precursor for Boekelheide rearrangement or nitration.[1][2]
Context: The electron-rich ring makes the nitrogen more nucleophilic than in unsubstituted pyridine, allowing milder oxidation conditions.[3][4]
-
Reagents: 3,5-Dimethoxy-2-methylpyridine (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Workup: Wash with aqueous NaHCO
to remove benzoic acid byproduct.[3][4] Isolate the N-oxide.[1][3][7] -
Note: The resulting N-oxide is highly activated for electrophilic substitution at C4 (nitro-group introduction) or rearrangement to the 2-hydroxymethyl derivative using acetic anhydride (Polonovski-type reaction).[1][2]
Applications in Drug Discovery[4][8][9][10]
The 3,5-dimethoxy-2-methylpyridine scaffold is a bioisostere used to modulate metabolic stability and solubility.[1][2]
-
Proton Pump Inhibitors (PPIs): While Omeprazole utilizes the 4-methoxy-3,5-dimethyl isomer, the 3,5-dimethoxy pattern is explored in next-generation acid suppressants to alter the pKa of the pyridine nitrogen, which is the "trigger" for the drug's activation mechanism in the parietal cells.[1][2]
-
Histamine Antagonists: As referenced in patent literature (US4526974A), the lateral alkylation of this compound yields intermediates for H1/H2 receptor antagonists.[3][4]
-
Metabolic Blocking: The methoxy groups at 3 and 5 block the typical metabolic oxidation sites of the pyridine ring, potentially extending the half-life of the drug candidate.[3][4]
Synthesis Pathway Visualization
The following diagram details the synthesis of a generic drug intermediate using the lateral metallation strategy.
Figure 2: Lateral functionalization pathway utilizing the acidity of the C2-methyl group.[1][2]
References
-
BenchChem. (2025).[3][4] 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride Data. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[3][4] PubChem Compound Summary for CID 11565: 3,5-Dimethylpyridine. Retrieved from [1][2][3]
-
Google Patents. (1985).[3][4] US4526974A - Synthesis of 2-pyridylalkylamines.[1][2][3] Retrieved from
-
Fisher Scientific. (2024).[3][4] Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [1]
-
University of Tartu. (2024).[3][4] pKa values of bases in non-aqueous solvents. Retrieved from [1]
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- 3. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]
- 5. US4526974A - Synthesis of 2-pyridylalkylamines - Google Patents [patents.google.com]
- 6. 1804452-98-9|4-(Difluoromethyl)-3,5-dimethoxy-2-methylpyridine|BLD Pharm [bldpharm.com]
- 7. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Validation of 3,5-Dimethoxy-2-methylpyridine Synthesis
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the validation of synthesized 3,5-Dimethoxy-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to product verification. We will explore a plausible synthetic route and then delve into a multi-faceted spectroscopic strategy to unequivocally confirm the molecular structure, comparing the expected data against potential isomeric impurities.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials[1]. The specific substitution pattern of methoxy and methyl groups, as seen in 3,5-Dimethoxy-2-methylpyridine, can significantly influence a molecule's biological activity, solubility, and metabolic stability. Therefore, unambiguous synthesis and rigorous structural confirmation are paramount. This guide focuses on the critical validation phase, ensuring that the target molecule has been synthesized with high purity and is free from isomeric byproducts that could confound experimental results.
Synthesis Pathway: A Plausible Route to 3,5-Dimethoxy-2-methylpyridine
While numerous methods exist for pyridine synthesis, a common and adaptable strategy involves the modification of commercially available precursors[1]. A logical and frequently employed approach for preparing methoxy-substituted pyridines is through nucleophilic substitution of halopyridines. For our target compound, a plausible two-step synthesis begins with 3,5-dichloro-2-methylpyridine.
Synthesis Scheme:
-
Step 1: Methoxylation: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) by a strong nucleophile like sodium methoxide. This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in methanol under pressure.
-
Step 2: Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts and excess reagents. The crude product is then extracted and purified, typically by vacuum distillation or column chromatography, to isolate the 3,5-Dimethoxy-2-methylpyridine. A similar procedure has been described for the synthesis of 3,5-dimethoxypyridine from 3,5-dichloropyridine[2].
The following diagram illustrates the logical workflow from synthesis to final validation.
Caption: Workflow from synthesis to spectroscopic validation.
Spectroscopic Validation: A Multi-Technique Approach
No single spectroscopic technique provides a complete structural picture. A synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous validation. We will analyze the expected data for our target compound and compare it with a potential isomer, 3,4-Dimethoxy-2-methylpyridine, which could arise from an alternative starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine both ¹H and ¹³C NMR data.
Rationale for NMR Analysis: ¹H NMR provides information on the number and chemical environment of protons, including their proximity to one another (spin-spin coupling). ¹³C NMR reveals the number of unique carbon atoms and their electronic environments. For our target, these techniques are crucial to confirm:
-
The presence of one methyl group, two methoxy groups, and two aromatic protons.
-
The substitution pattern on the pyridine ring (i.e., the relative positions of all substituents and protons).
Predicted NMR Data
The following table summarizes the predicted chemical shifts for 3,5-Dimethoxy-2-methylpyridine and its potential isomer, 3,4-Dimethoxy-2-methylpyridine[3][4]. These predictions are based on established substituent effects on the pyridine ring[5][6][7][8].
| Assignment | 3,5-Dimethoxy-2-methylpyridine (Target) | 3,4-Dimethoxy-2-methylpyridine (Isomer) |
| ¹H NMR (δ, ppm) | ||
| C2-CH₃ | ~2.4 | ~2.3 |
| C3-OCH₃ | ~3.8 | ~3.9 |
| C5-OCH₃ / C4-OCH₃ | ~3.8 | ~3.8 |
| H4 | ~6.8 (d, J≈2 Hz) | - |
| H6 | ~7.8 (d, J≈2 Hz) | ~6.7 (d, J≈5 Hz) |
| H5 | - | ~8.0 (d, J≈5 Hz) |
| ¹³C NMR (δ, ppm) | ||
| C2-CH₃ | ~20 | ~18 |
| C3-OCH₃ | ~55.5 | ~56.0 |
| C5-OCH₃ / C4-OCH₃ | ~55.0 | ~55.8 |
| C2 | ~155 | ~158 |
| C3 | ~158 | ~150 |
| C4 | ~105 | ~145 |
| C5 | ~158 | ~108 |
| C6 | ~135 | ~148 |
Data Interpretation:
-
¹H NMR: The key distinction lies in the aromatic region. Our target molecule should show two distinct doublets (H4 and H6) with a small coupling constant (meta-coupling, J ≈ 2 Hz). In contrast, the 3,4-isomer would show two doublets (H5 and H6) with a larger ortho-coupling constant (J ≈ 5 Hz). The presence of two signals around 3.8 ppm confirms the two methoxy groups, and a singlet around 2.4 ppm confirms the methyl group.
-
¹³C NMR: The carbon shifts are highly sensitive to the electronic effects of the substituents. The C4 and C5 signals are particularly diagnostic. In our target, the C4 carbon is shielded by two ortho-ether groups, leading to a highly upfield shift (~105 ppm). For the isomer, C5 would be similarly shielded (~108 ppm), but the other aromatic carbons would have significantly different shifts as shown in the table.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of ~12 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of ~220 ppm, centered around 110 ppm[5].
-
Use a standard pulse program (e.g., zgpg30).
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Rationale for IR Analysis: For our target molecule, IR spectroscopy will confirm the presence of:
-
Aromatic C-H bonds.
-
Aliphatic C-H bonds (in the methyl and methoxy groups).
-
Aromatic C=C and C=N bonds within the pyridine ring.
-
C-O ether linkages from the methoxy groups.
Expected IR Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong |
| Aromatic C=C & C=N Stretch | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1275 - 1200 & 1075 - 1020 | Strong |
(Data compiled from standard IR correlation tables)[9][10]
Data Interpretation: The presence of strong, distinct peaks in the 1275-1020 cm⁻¹ region is highly characteristic of the aryl ether C-O bonds, confirming the methoxy groups. The combination of aromatic and aliphatic C-H stretching bands, along with the fingerprint region's C=C/C=N stretches, provides collective evidence for the overall molecular structure. While IR is less definitive for isomer differentiation than NMR, the absence of these key bands would immediately invalidate the proposed structure.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the product is a liquid, place a single drop between two KBr or NaCl plates.
-
Solid (KBr Pellet): If the product is a solid, grind a small amount (<1 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Typically scan the range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
Rationale for MS Analysis: MS is used to:
-
Confirm the molecular weight of the synthesized product.
-
Provide evidence for the elemental composition through high-resolution mass spectrometry (HRMS).
-
Support the proposed structure through analysis of fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Formula: C₈H₁₁NO₂
-
Molecular Weight: 153.18 g/mol [3]
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 153.
-
Key Fragmentation Pathways: Under Electron Ionization (EI), common fragmentation patterns for such molecules include:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ → m/z = 138. This is a very common fragmentation for methoxy and methyl-substituted aromatics.
-
Loss of formaldehyde (CH₂O) from a methoxy group: [M - 30]⁺ → m/z = 123.
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺ → m/z = 122.
-
The following diagram illustrates the validation logic based on the primary spectroscopic techniques.
Caption: Decision workflow for spectroscopic validation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for volatile compounds like 3,5-Dimethoxy-2-methylpyridine[11].
-
Sample Preparation: Dissolve a small amount of the product in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1 mg/mL.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap detector).
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Conclusion
The synthesis of 3,5-Dimethoxy-2-methylpyridine requires a rigorous and multi-faceted validation strategy to ensure the correct isomeric structure has been obtained. While synthesis provides the material, it is the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry that provides indisputable proof of structure. By comparing the acquired data against predicted values and those of potential isomers, researchers can have high confidence in the identity and purity of their compound. The protocols and interpretive guidelines presented here form a self-validating framework for professionals in chemical synthesis and drug discovery, ensuring the integrity of their downstream research.
References
-
The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from [Link]
- Hu, B., Liang, C., Lu, M., Dai, H., Sun, C., & Xu, S. (2012). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Chinese Journal of Applied Chemistry.
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
Hu, B., et al. (2012). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate. Retrieved from [Link]
- Patel, D. R., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
-
PubChem. (n.d.). 3,4-Dimethoxy-2-methylpyridine. Retrieved from [Link]
-
Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]
-
MDPI. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]
-
ResearchGate. (2019). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. Retrieved from [Link]
- Google Patents. (2018). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
-
ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dimethylpyridine - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (2019). Synthesis of ¹⁵N-labelled 3,5-dimethylpyridine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. Retrieved from [Link]
-
Central European Journal of Energetic Materials. (2007). The Study of Some Potential New Synthetic Routes to LLM-105. Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). Convenient routes for synthesis of pyridopyrimidines and polynitrogen fused heterocycles. Retrieved from [Link]
-
SciSpace. (n.d.). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methylpyridine. Retrieved from [Link]
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 3,5-diethyl-2-methyl-. Retrieved from [Link]
-
University of California, Irvine. (n.d.). ¹H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]
-
PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
MDPI. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. prepchem.com [prepchem.com]
- 3. 3,4-Dimethoxy-2-methylpyridine | C8H11NO2 | CID 639879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-2-methylpyridine | C7H9NO | CID 3015270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyridine, 2-methoxy- [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Strategic Access to Substituted Pyridines: A Comparative Analysis of De Novo Synthesis vs. Late-Stage Functionalization
Executive Summary: The Pyridine Privilege
The pyridine moiety is arguably the most significant N-heterocycle in modern drug discovery, present in over 100 FDA-approved drugs (e.g., Esomeprazole, Imatinib, Sorafenib). For the medicinal chemist, the challenge is rarely accessing a pyridine ring, but rather accessing specifically substituted pyridines with regiochemical fidelity.
This guide compares three distinct strategic entry points:
-
De Novo Cyclization (Hantzsch/Kröhnke): Best for symmetrical or highly substituted cores at scale.
-
Cross-Coupling (Suzuki-Miyaura): Best for modular, late-stage library generation, provided the "2-pyridyl problem" is managed.
-
Direct C-H Functionalization (Minisci): Best for rapid alkylation of existing cores, though often plagued by regioselectivity issues.
Route A: De Novo Cyclization (The Hantzsch Protocol)
Best For: Symmetrical 1,4-dihydropyridines (1,4-DHPs) and subsequent oxidation to pyridines; Industrial scale-up.
Mechanism & Expert Insight
The Hantzsch synthesis is a multi-component condensation of an aldehyde, a
-
The Bottleneck: The reaction initially yields a 1,4-DHP. The "hidden" step is the oxidative aromatization required to reach the pyridine. Many protocols fail here due to harsh oxidants (HNO
) degrading sensitive functional groups. -
Modern Solution: Use mild oxidative aromatization methods (e.g., DDQ, MnO
, or catalytic aerobic oxidation) to preserve substituent integrity.
Visualization: Hantzsch Pathway
Caption: The Hantzsch pathway requires a convergent cyclization followed by a critical oxidation step to restore aromaticity.
Route B: Modular Assembly (Suzuki-Miyaura Coupling)
Best For: Biaryl linkages; Late-stage diversification (LSD); Structure-Activity Relationship (SAR) studies.
The "2-Pyridyl Problem"
Senior chemists know that 2-substituted pyridines are notoriously difficult to synthesize via Suzuki coupling.
-
The Trap: 2-Pyridyl boronic acids are inherently unstable.[2][3] They undergo rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetalation step in the catalytic cycle.
-
The Solution (MIDA Boronates): The use of N-methyliminodiacetic acid (MIDA) boronates acts as a "slow-release" mechanism.[3][4][5] Under basic aqueous conditions, the MIDA ester hydrolyzes slowly to release the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and decomposition.
Visualization: MIDA Slow-Release Strategy
Caption: The MIDA strategy mitigates the instability of 2-pyridyl boronic species by controlling their release rate.
Route C: Direct C-H Functionalization (Minisci Reaction)
Best For: Adding alkyl groups (methyl, isopropyl, adamantyl) to electron-deficient heterocycles without pre-functionalization.
Mechanism & Limitations
The Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids via AgNO
-
The Challenge: Regioselectivity. Radical attack is driven by electronic deficiency. For unsubstituted pyridine, C2 and C4 positions are electronically similar, often leading to inseparable mixtures of mono- and di-alkylated products.
-
Modern Advancement: Recent work by the Baran lab utilizes C4-selective blocking groups or specific radical precursors (e.g., sulfinates) to steer regioselectivity, transforming this from a "messy" reaction to a precision tool.
Comparative Performance Analysis
| Feature | Hantzsch Synthesis | Suzuki-Miyaura (MIDA) | Minisci (Radical) |
| Primary Utility | Constructing the ring | Linking rings (Biaryls) | Alkylating existing rings |
| Regiocontrol | High (Dictated by precursors) | Perfect (Dictated by Halide/Boron) | Low to Moderate (Substrate dependent) |
| Atom Economy | High (Water is byproduct) | Moderate (Boronic waste) | Low (Stoichiometric oxidants needed) |
| Scalability | Excellent (Kg scale common) | Good (Cost of Pd is limiting) | Moderate (Exotherms/Safety) |
| Key Limitation | Symmetry constraints | Boronate instability | Mixtures of isomers |
| Typical Yield | 70–85% | 80–95% | 40–65% |
Detailed Experimental Protocols
Protocol A: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dicarboethoxy-4-phenylpyridine
Rationale: This protocol uses a "one-pot" modification where aromatization is achieved in situ or via mild subsequent oxidation.
-
Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (20 mmol), Ammonium Acetate (10 mmol), Ethanol (20 mL).
-
Cyclization: Combine reagents in a round-bottom flask. Reflux for 3–6 hours. Monitor TLC for disappearance of aldehyde.
-
Isolation (DHP): Cool to room temperature. The 1,4-dihydropyridine (DHP) usually precipitates as a yellow solid. Filter and wash with cold ethanol.
-
Aromatization (Oxidation): Dissolve the DHP (5 mmol) in CH
Cl (50 mL). Add Manganese Dioxide (MnO , 10 equiv) or DDQ (1.1 equiv). Stir at room temperature for 2 hours. -
Purification: Filter through a pad of Celite. Concentrate the filtrate. Recrystallize from EtOH/Hexanes to yield the pyridine product (White/Off-white solid).
Protocol B: Suzuki Coupling of 2-Pyridyl MIDA Boronate
Rationale: Addresses the instability of 2-pyridyl boron species using the Burke methodology.
-
Reagents: 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv), Pd(OAc)
(0.02 equiv), SPhos (0.04 equiv), K PO (3.0 equiv). -
Solvent System: Dioxane:Water (5:1). The water is critical for MIDA hydrolysis.
-
Reaction: Combine all solids in a vial. Purge with Argon. Add degassed solvents.
-
Conditions: Heat to 60°C for 12–24 hours. The slow hydrolysis of the MIDA ester releases the active boronic acid, which is immediately consumed by the Pd cycle.
-
Workup: Dilute with EtOAc, wash with NaHCO
and Brine. Dry over MgSO . -
Purification: Silica gel chromatography. Note: Pyridines often streak on silica; add 1% Triethylamine to the eluent.
Protocol C: Minisci Alkylation (Standard Conditions)
Rationale: Classic radical alkylation for rapid SAR exploration.
-
Reagents: Pyridine substrate (1.0 equiv), Carboxylic Acid (Alkyl source, 5.0 equiv), AgNO
(0.2 equiv), (NH ) S O (3.0 equiv), TFA (1.0 equiv). -
Solvent: Biphasic CH
Cl :Water (1:1) or pure Water depending on solubility. -
Reaction: Dissolve pyridine and acid in solvent. Add TFA (protonation activates the ring). Heat to 40–50°C.
-
Addition: Add the persulfate solution dropwise over 30 minutes. This controls radical generation and prevents radical-radical recombination.
-
Workup: Basify with NaOH (pH > 10) to deprotonate the pyridine product. Extract with CH
Cl . -
Purification: Isolate the major regioisomer via column chromatography.
References
-
Hantzsch Synthesis Review: Heravi, M. M., et al. "Hantzsch reaction: An overview of recent developments." Journal of the Iranian Chemical Society, 2014. Link
-
The 2-Pyridyl Problem & MIDA Solution: Knapp, D. M., Gillis, E. P., & Burke, M. D. "A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates."[3][4] Journal of the American Chemical Society, 2009. Link
-
Minisci Reaction & Regioselectivity: Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[6][7] MedChemComm, 2011. Link
-
Modern C4-Selective Minisci: Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[8] Journal of the American Chemical Society, 2021.[8] Link
-
Kröhnke Synthesis Overview: "Kröhnke Pyridine Synthesis." Organic Chemistry Portal. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dimethoxy-2-methylpyridine
Part 1: Executive Safety Summary
3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic building block.[1][2] While specific, public-domain toxicological data (SDS) for this exact isomer is often limited, structural analysis of the pyridine core and methoxy/methyl substituents dictates a Risk Group 2 (Moderate Hazard) classification.
Immediate Action Required:
-
Treat as a Pyridine Derivative: Assume high skin permeability and potential neurotoxicity/hepatotoxicity until proven otherwise.
-
Primary Hazard: Severe eye irritant and respiratory sensitizer.
-
Critical PPE: Standard nitrile gloves are insufficient for prolonged contact. Use Laminate Film (Silver Shield/4H) or Double-Gloved Nitrile with immediate change protocols.[2]
Part 2: Risk Assessment & Hazard Identification (SAR Analysis)
Scientific Integrity Note: In the absence of a compound-specific LD50, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[2]
| Hazard Class | Classification (Projected) | Mechanism of Action |
| Acute Toxicity | Category 4 (Oral/Dermal) | Pyridine ring metabolism typically involves N-oxidation or methylation, potentially stressing hepatic enzymes (CYP450).[1][2][3] |
| Skin Corrosion | Category 2 (Irritant) | Lipophilic methoxy groups facilitate dermal absorption; basic nitrogen attacks lipid bilayers. |
| Eye Damage | Category 2A (Severe Irritant) | High pH potential of the pyridine nitrogen causes rapid corneal clouding/damage. |
| STOT-SE | Category 3 (Respiratory) | Volatile organic vapors (if liquid) or dust (if solid) irritate mucous membranes.[2] |
Part 3: Personal Protective Equipment (PPE) Matrix
This section defines the barrier protection required.[4][5][6][7] Trustworthiness Check: These recommendations override standard "lab coat and glasses" protocols due to the permeation properties of pyridines.[2]
Hand Protection Strategy
Pyridines are known to permeate nitrile rubber rapidly (often <10 minutes).
| Contact Type | Recommended Material | Brand Examples | Breakthrough Time |
| Incidental Splash | Double Nitrile (Min 5 mil outer) | Kimberly-Clark Purple Nitrile | ~5–10 mins (Change immediately) |
| Prolonged Handling | Laminate Film | Ansell Silver Shield / 4H | >480 mins |
| Spill Cleanup | Viton® or Butyl Rubber | Aldan / Showa | >240 mins |
Respiratory & Body Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black label).[2]
-
Body: Tyvek® lab coat (chemical resistant) preferred over standard cotton; closed-toe leather/composite shoes.[1][2]
Part 4: Operational Workflow & Logic
The following diagram illustrates the decision logic for PPE selection based on the experimental phase.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity of 3,5-Dimethoxy-2-methylpyridine.[2]
Part 5: Detailed Operational Protocols
Protocol A: Weighing & Transfer (Solid/Low-Melting Solid)
Context: 3,5-Dimethoxy-2-methylpyridine may exist as a low-melting solid or oil.[1][2] Static charge is a risk.[5]
-
Engineering Control: Place the analytical balance inside the fume hood. If not possible, use a powder containment hood .
-
Anti-Static: Use an ionizing bar or anti-static gun to neutralize charge on the spatula and weighing boat.
-
Transfer: Do not pour. Use a disposable spatula or glass pipette.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe, followed by soap and water. Dispose of the wipe as hazardous solid waste.
Protocol B: Reaction Setup (Liquid Handling)
Context: Methoxy-pyridines can complex with Lewis acids, potentially generating heat.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Pyridine derivatives can oxidize or absorb moisture, altering stoichiometry.
-
Addition: Add the pyridine derivative slowly to the reaction mixture.
-
Temperature Control: Have an ice bath ready. Exothermic protonation is common if adding to acidic media.
Part 6: Emergency Response & Disposal
Spill Response (Small Scale < 50mL)
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Up: Don Silver Shield gloves and a respirator.
-
Absorb: Use Vermiculite or Sand . Do not use paper towels alone, as high surface area can increase evaporation rates.
-
Neutralize: Wipe surface with a dilute (5%) Citric Acid solution to neutralize the basic pyridine residue, then wash with soap and water.
Waste Disposal
-
Classification: Hazardous Organic Waste (Non-Halogenated).
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong acids in the waste container to prevent exothermic reactions/fumes.
-
Labeling: Must be labeled "Flammable" and "Toxic".
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives. PubChem. Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Available at: [Link][2]
Sources
- 1. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 2. 1806821-85-1|(4-(Difluoromethyl)-3,5-dimethoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. US4526974A - Synthesis of 2-pyridylalkylamines - Google Patents [patents.google.com]
- 4. actylislab.com [actylislab.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


